molecular formula C7H7NO2 B031793 Trigonelline CAS No. 535-83-1

Trigonelline

Numéro de catalogue: B031793
Numéro CAS: 535-83-1
Poids moléculaire: 137.14 g/mol
Clé InChI: WWNNZCOKKKDOPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trigonelline is a polar betaine and a major alkaloid found in fenugreek seeds and coffee beans, serving as a key analytical standard and a versatile molecule for diverse research applications. Its primary research value lies in its roles as a plant osmoprotectant, where it accumulates under abiotic stress to maintain cellular homeostasis, and as a potential phytohormone influencing cell cycle regulation and nodulation. In biomedical research, this compound is intensively studied for its anti-diabetic properties, with investigations focusing on its ability to enhance insulin sensitivity, reduce hepatic glucose output, and protect pancreatic beta-cells from apoptosis. Furthermore, its neurobiological effects are a significant area of interest, as it exhibits neuroprotective properties in models of cognitive decline, potentially through modulation of nicotinic acetylcholine and NMDA receptor activity, and by acting as a mild HDAC inhibitor. Researchers also utilize this compound to explore its antimicrobial and anti-inflammatory pathways. This product is provided as a high-purity compound to ensure reliable and reproducible results in HPLC, LC-MS, and various in vitro and in vivo biological assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Propriétés

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60388-20-7 (tosylate), 6138-41-6 (chloride)
Record name Trigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2026230
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Prisms, aqueous, from alcohol + water

CAS No.

535-83-1
Record name Trigonelline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyridinio-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIGONELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NQ9N60I00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Biosynthetic Pathway of Trigonelline in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a pyridine alkaloid derived from nicotinic acid, is a physiologically active compound in many plant species, implicated in stress response, cell cycle regulation, and as a potential human health-promoting agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. It details the enzymatic conversion of nicotinic acid to this compound, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for enzyme purification and activity assays, and illustrates the key pathways and workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers in phytochemistry, drug discovery, and plant biology.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a remarkably direct pathway, consisting of a single enzymatic step. The core of this pathway is the N-methylation of nicotinic acid (also known as niacin or Vitamin B3).

The reaction is catalyzed by the enzyme S-adenosyl-L-methionine:nicotinate N-methyltransferase (EC 2.1.1.7) , commonly referred to as This compound synthase . This enzyme facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM) , to the nitrogen atom of the pyridine ring of nicotinic acid. This process yields this compound (N-methylnicotinate) and S-adenosyl-L-homocysteine (SAH) as a by-product.

The precursor for this pathway, nicotinic acid, is not synthesized de novo specifically for this compound production. Instead, it is primarily supplied by the pyridine nucleotide cycle , which is involved in the salvage and recycling of nicotinamide adenine dinucleotide (NAD). When nicotinic acid is in excess of the requirements for NAD synthesis, it can be shunted towards this compound formation. This suggests a role for this compound biosynthesis in the detoxification of excess nicotinic acid.

Trigonelline_Biosynthesis Nicotinic_Acid Nicotinic Acid Trigonelline_Synthase Nicotinate N-methyltransferase (this compound Synthase) EC 2.1.1.7 Nicotinic_Acid->Trigonelline_Synthase SAM S-Adenosyl-L-methionine (SAM) SAM->Trigonelline_Synthase This compound This compound Trigonelline_Synthase->this compound CH3 SAH S-Adenosyl-L-homocysteine (SAH) Trigonelline_Synthase->SAH

Core biosynthetic pathway of this compound.

Quantitative Data on this compound Synthase

The enzymatic properties of this compound synthase have been characterized in several plant species. The following table summarizes key quantitative data from the purification and characterization of the enzyme from soybean (Glycine max L.) leaves.

ParameterValuePlant SpeciesReference
Enzyme S-adenosyl-L-methionine:nicotinate N-methyltransferaseGlycine max L. (Soybean)
EC Number 2.1.1.7Glycine max L. (Soybean)
Native Molecular Mass ~85 kDaGlycine max L. (Soybean)
Subunit Molecular Mass 41.5 kDa (suggesting a homodimer)Glycine max L. (Soybean)
Optimal pH 6.5Glycine max L. (Soybean)
Optimal Temperature 40 - 45 °CGlycine max L. (Soybean)
Km for Nicotinic Acid 12.5 µMGlycine max L. (Soybean)
Km for SAM 31 µMGlycine max L. (Soybean)

Detailed Experimental Protocols

Purification of this compound Synthase from Soybean Leaves

This protocol is based on the methodology described for the purification of S-adenosyl-L-methionine:nicotinate N-methyltransferase from soybean (Glycine max L.) leaves.

Materials:

  • Fresh, young soybean leaves

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) glycerol, 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Quartz sand

  • Ammonium sulfate

  • Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM DTT, 10% (v/v) glycerol

  • DEAE-Sepharose column

  • Adenosine-agarose affinity column

  • Hydroxyapatite column

  • Sephacryl S-200 gel filtration column

  • Bradford reagent for protein quantification

Procedure:

  • Crude Extract Preparation:

    • Harvest and wash young soybean leaves.

    • Homogenize the leaves in a pre-chilled mortar and pestle with liquid nitrogen and quartz sand.

    • Resuspend the resulting powder in ice-cold extraction buffer.

    • Filter the homogenate through four layers of cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract to achieve 45% saturation while stirring on ice.

    • After 30 minutes of stirring, centrifuge at 15,000 x g for 20 minutes.

    • Discard the pellet and add more ammonium sulfate to the supernatant to reach 60% saturation.

    • Stir for 30 minutes and centrifuge as before.

    • Resuspend the pellet in a minimal volume of dialysis buffer.

  • Chromatographic Steps:

    • DEAE-Sepharose Chromatography:

      • Dialyze the resuspended pellet against the dialysis buffer overnight.

      • Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with dialysis buffer.

      • Wash the column with the same buffer and elute the enzyme with a linear gradient of 0-0.5 M NaCl in dialysis buffer.

      • Collect fractions and assay for this compound synthase activity. Pool the active fractions.

    • Adenosine-Agarose Affinity Chromatography:

      • Load the pooled active fractions onto an adenosine-agarose column.

      • Wash the column extensively with dialysis buffer containing 0.2 M NaCl.

      • Elute the bound enzyme with dialysis buffer containing 1 M NaCl.

      • Collect fractions and assay for activity.

    • Hydroxyapatite Chromatography:

      • Dialyze the active fractions against a low phosphate buffer.

      • Load the sample onto a hydroxyapatite column.

      • Elute with a linear gradient of potassium phosphate buffer.

      • Pool the active fractions.

    • Gel Filtration:

      • Concentrate the active fractions and load onto a Sephacryl S-200 gel filtration column equilibrated with dialysis buffer containing 0.1 M NaCl.

      • Elute with the same buffer and collect fractions. The purified enzyme will be in the active fractions.

  • Enzyme Purity and Storage:

    • Assess the purity of the final enzyme preparation by SDS-PAGE.

    • Store the purified enzyme at -80°C in the presence of 20% glycerol for stability.

This compound Synthase Activity Assay

This assay is a radiometric method to measure the incorporation of a radiolabeled methyl group from SAM into nicotinic acid.

Materials:

  • Purified enzyme preparation

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)

  • Nicotinic acid solution (1 mM)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 µL of assay buffer

      • 10 µL of 1 mM nicotinic acid

      • 10 µL of purified enzyme solution

      • 10 µL of [¹⁴C]SAM (specific activity ~50 mCi/mmol)

    • Prepare a control reaction without the enzyme or with a heat-inactivated enzyme.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 40°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding 50 µL of 10% TCA.

    • Centrifuge to pellet the precipitated protein.

    • Apply the supernatant to a Dowex 50-X8 (H⁺ form) cation-exchange column (200-400 mesh).

    • Wash the column with deionized water to remove unreacted [¹⁴C]SAM.

    • Elute the [¹⁴C]this compound product with 5 M NH₄OH.

  • Quantification:

    • Collect the eluate in a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of [¹⁴C]this compound formed per unit time per milligram of protein.

Signaling Pathways and Experimental Workflows

Connection to the Pyridine Nucleotide Cycle

The biosynthesis of this compound is intricately linked to the pyridine nucleotide cycle, which salvages NAD. This cycle provides the necessary precursor, nicotinic acid.

Pyridine_Nucleotide_Cycle_Connection cluster_PNC Pyridine Nucleotide Cycle cluster_Trigonelline_Synth This compound Biosynthesis NAD NAD+ NAM Nicotinamide NAD->NAM NADase NMN Nicotinamide mononucleotide NAD->NMN NA Nicotinic Acid NAM->NA Nicotinamidase NA->NAD Salvage Pathway TS This compound Synthase NA->TS Excess NMN->NAM This compound This compound TS->this compound

Link between the Pyridine Nucleotide Cycle and this compound Biosynthesis.
Experimental Workflow: Cloning and Characterization of a this compound Synthase Gene

The identification and characterization of the gene encoding this compound synthase is crucial for understanding its regulation and for potential biotechnological applications.

Gene_Cloning_Workflow start Plant Tissue Collection (e.g., young leaves, drought-stressed plants) rna_extraction Total RNA Extraction start->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis pcr_amplification PCR Amplification of Candidate Gene (using degenerate primers or homology-based cloning) cDNA_synthesis->pcr_amplification cloning Cloning into Expression Vector (e.g., pET vector for E. coli expression) pcr_amplification->cloning transformation Transformation into Expression Host (e.g., E. coli) cloning->transformation protein_expression Induction of Recombinant Protein Expression (e.g., with IPTG) transformation->protein_expression purification Purification of Recombinant Protein (e.g., Ni-NTA affinity chromatography) protein_expression->purification enzyme_assay Enzyme Activity Assay (with Nicotinic Acid and [14C]SAM) purification->enzyme_assay kinetic_analysis Kinetic Characterization (determination of Km, Vmax, pH optimum) enzyme_assay->kinetic_analysis end Functional Characterization of this compound Synthase kinetic_analysis->end

Workflow for this compound Synthase Gene Cloning and Characterization.

Regulation and Physiological Significance

The biosynthesis of this compound is not constitutive and appears to be regulated by developmental and environmental cues. For instance, the expression of this compound synthase genes and the accumulation of this compound have been observed to increase in response to drought stress, suggesting a role for this compound as an osmoprotectant. The pathway's connection to the pyridine nucleotide cycle also points to a regulatory role in maintaining nicotinamide homeostasis and preventing the toxic effects of excess nicotinic acid. Further research into the transcriptional regulation of this compound synthase genes will provide a more complete understanding of its role in plant physiology.

Conclusion

The biosynthetic pathway of this compound in plants is a simple yet elegant mechanism for the conversion of excess nicotinic acid into a multi-functional alkaloid. The key enzyme, nicotinate N-methyltransferase, has been characterized in some species, providing valuable quantitative data for further research. The detailed protocols and workflows presented in this guide offer a practical framework for scientists aiming to investigate this pathway. A deeper understanding of this compound biosynthesis holds promise for the development of stress-tolerant crops and for the exploitation of this compound in the pharmaceutical and nutraceutical industries.

The Neuroprotective Mechanisms of Trigonelline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neuroprotective mechanisms of trigonelline, a naturally occurring alkaloid found in coffee beans, fenugreek seeds, and other plants. Emerging evidence highlights its potential as a therapeutic agent for a range of neurodegenerative disorders. This document provides a comprehensive overview of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, anti-apoptotic, and pro-survival signaling pathways. It has demonstrated efficacy in various preclinical models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke.

Anti-Inflammatory Effects

This compound mitigates neuroinflammation by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines. A primary mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappaB (NF-κB) signaling pathway. By suppressing this pathway, this compound decreases the expression and release of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[1][2]

Antioxidant Properties and Nrf2 Modulation

The alkaloid enhances the endogenous antioxidant defense system. While some studies suggest this compound can interfere with the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) under certain conditions,[3] other evidence points towards its ability to increase the levels of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione (GSH), while reducing levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[4][5][6][7]

Anti-Apoptotic Activity

This compound promotes neuronal survival by inhibiting apoptosis. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the activation of caspases, key executioners of apoptosis.

Activation of Pro-Survival Signaling Pathways

A crucial aspect of this compound's neuroprotective action is its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][8] This pathway is central to promoting cell survival, growth, and proliferation. Activation of Akt by this compound leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

Enhancement of Neurotrophic Factor Signaling

This compound has been shown to restore levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[9][10] By increasing BDNF levels, this compound may support neuronal health and function, and promote the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB).

Mitochondrial Protection

This compound helps to preserve mitochondrial function, a critical factor in neuronal health. It has been shown to improve mitochondrial membrane potential, which is essential for ATP production and the prevention of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various neuroprotective markers as reported in preclinical studies.

Table 1: Effects of this compound on Inflammatory Markers

Model SystemTreatmentMarkerResultReference
Lipopolysaccharide (LPS)-induced cognitive impairment in mice50 and 100 mg/kg poHippocampal and Cortical TNF-αSignificant decrease[9]
LPS-induced cognitive impairment in mice50 and 100 mg/kg poHippocampal and Cortical IL-6Significant decrease[9]
Senescence-accelerated mouse prone 8 (SAMP8)5 mg/kg/day oral administration for 30 daysHippocampal TNF-αSignificant reduction (Δmean = 16.07; P < 0.001)[1]
Senescence-accelerated mouse prone 8 (SAMP8)5 mg/kg/day oral administration for 30 daysHippocampal IL-6Significant reduction (Δmean = 20.58; P < 0.01)[1]
LPS-challenged rats20, 40, or 80 mg/kg/day p.o.Hippocampal TNF-αDose-dependent depression

Table 2: Effects of this compound on Oxidative Stress Markers

Model SystemTreatmentMarkerResultReference
D-galactose-induced cognitive impairment in mice50 and 100 mg/kgOxidative damageReversed[5][11]
Ischemic stroke in rats100 mg/kg i.p.Brain Nitrite and MDA levelsReduced[4][6]
Ischemic stroke in rats100 mg/kg i.p.Brain GSH levelsPotentiated[6]
LPS-induced cognitive impairment in mice50 and 100 mg/kg poHippocampal and Cortical SODIncreased[9]
LPS-induced cognitive impairment in mice50 and 100 mg/kg poHippocampal and Cortical GSHIncreased[9]
LPS-induced cognitive impairment in mice50 and 100 mg/kg poHippocampal and Cortical Lipid PeroxidationDecreased[9]

Table 3: Effects of this compound on Apoptotic Markers

Model SystemTreatmentMarkerResultReference
Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neuronsPretreatmentBax expressionSuppressed[3]
Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neuronsPretreatmentBcl-2 expressionInduced[3]
Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neuronsPretreatmentCaspase-3 activitySuppressed[3]

Table 4: Effects of this compound on Neurotrophic Factors

Model SystemTreatmentMarkerResultReference
LPS-induced cognitive impairment in mice50 and 100 mg/kg poBrain-Derived Neurotrophic Factor (BDNF)Significant upregulation[9][10]
Senescence-accelerated mouse prone 8 (SAMP8)5 mg/kg/day oral administration for 30 daysHippocampal BDNFNo significant change mentioned, but neurotransmitters increased[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Animal Models
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Place the rat in a stereotactic frame.

  • Surgical Procedure: Shave the head and make a midline incision to expose the skull. Drill a small burr hole over the desired injection site (e.g., medial forebrain bundle or striatum).

  • 6-OHDA Injection: Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.

  • Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals for recovery. Behavioral testing can commence after a suitable recovery period (e.g., 2-3 weeks).

  • Aβ Preparation: Aggregate Aβ peptide (e.g., Aβ1-40 or Aβ1-42) by incubating it at 37°C for a specified period (e.g., 72 hours) to form oligomers and fibrils.

  • Animal Preparation and Surgery: Follow the same anesthesia and stereotactic procedures as described for the 6-OHDA model.

  • Aβ Injection: Bilaterally microinject the aggregated Aβ solution into the hippocampal CA1 area.

  • This compound Administration: Administer this compound (e.g., 100 mg/kg, p.o.) daily for a specified duration (e.g., starting before or after Aβ injection).

  • Behavioral and Histological Analysis: Perform cognitive tests like the Morris water maze and subsequently sacrifice the animals for brain tissue analysis.

Behavioral Testing
  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase: Train the animals over several days with multiple trials per day to find the hidden platform. Record the escape latency and path length.

  • Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

Biochemical Assays
  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-p-Akt, anti-Nrf2, anti-BDNF) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Sample Preparation: Prepare brain tissue homogenates as described for western blotting.

  • ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions for adding standards and samples to the antibody-coated plates, incubation with detection antibodies, and addition of substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) and treat with this compound and/or a neurotoxic agent.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., TMRE or JC-1).

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates a loss of MMP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Trigonelline_Neuroprotection_Pathways cluster_stimulus Neurotoxic Stimuli (e.g., Aβ, 6-OHDA, LPS) cluster_this compound This compound Intervention cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_bdnf BDNF Pathway Stimulus Aβ / 6-OHDA / LPS Apoptosis Apoptosis Stimulus->Apoptosis TLR4 TLR4 Stimulus->TLR4 Oxidative_Stress Oxidative_Stress Stimulus->Oxidative_Stress This compound This compound PI3K PI3K This compound->PI3K Activates This compound->TLR4 Inhibits Nrf2 Nrf2 This compound->Nrf2 Modulates BDNF BDNF This compound->BDNF Increases Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Promotes Bax Bax pAkt->Bax Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes NFkB NF-κB TLR4->NFkB Activates TNFa TNF-α NFkB->TNFa Induces IL6 IL-6 NFkB->IL6 Induces Neuroinflammation Neuroinflammation TNFa->Neuroinflammation IL6->Neuroinflammation Neuroinflammation->Apoptosis ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes SOD, GSH ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces Oxidative_Stress->Apoptosis TrkB TrkB BDNF->TrkB Binds to pTrkB p-TrkB (Active) TrkB->pTrkB Phosphorylates Neuronal_Survival Neuronal_Survival pTrkB->Neuronal_Survival Promotes

Caption: Key signaling pathways modulated by this compound in neuroprotection.

Experimental_Workflow cluster_model 1. In Vivo/In Vitro Model cluster_treatment 2. This compound Administration cluster_assessment 3. Assessment of Neuroprotection cluster_analysis 4. Data Analysis and Interpretation Model Animal Model (e.g., 6-OHDA rat) or Neuronal Cell Culture Treatment This compound Treatment (Varying Doses and Durations) Model->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Assays (Western Blot, ELISA, etc.) Treatment->Biochemical Histological Histological Analysis (Immunohistochemistry) Treatment->Histological Analysis Statistical Analysis and Mechanistic Elucidation Behavioral->Analysis Biochemical->Analysis Histological->Analysis

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

This guide provides a foundational understanding of the neuroprotective mechanisms of this compound, offering valuable insights for researchers and drug development professionals. Further investigation into the precise molecular interactions and clinical trials are warranted to fully elucidate its therapeutic potential.

References

The Pharmacological Landscape of Trigonelline: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Trigonelline, a pyridine alkaloid abundant in fenugreek, coffee, and other plants, has emerged as a molecule of significant interest in the scientific community. Possessing a broad spectrum of pharmacological activities, it demonstrates therapeutic potential across a range of metabolic and age-related disorders. This technical guide provides a comprehensive overview of the pharmacological activities and therapeutic effects of this compound, with a focus on its applications in diabetes, neurodegenerative diseases, oncology, and inflammatory conditions. We delve into the molecular mechanisms underpinning these effects, summarizing quantitative data from key preclinical studies and detailing the experimental protocols used. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound (N-methylnicotinic acid) is a natural hydrophilic alkaloid that plays diverse roles in plant physiology.[1] Beyond its botanical functions, this compound has garnered attention for its potential health benefits in humans, acting on multiple molecular targets to exert a wide array of therapeutic effects.[1][2] These include, but are not limited to, neuroprotection, modulation of glucose and lipid metabolism, and anti-inflammatory and anti-cancer activities.[3][4] This guide aims to provide a detailed technical examination of the existing preclinical evidence supporting the therapeutic utility of this compound.

Anti-Diabetic Effects

This compound has demonstrated significant potential in the management of diabetes mellitus by improving glucose homeostasis and insulin sensitivity.[5][6]

Quantitative Data Summary: Anti-Diabetic Effects
Experimental ModelTreatment ProtocolKey FindingsReference
KK-Ay obese mice (Type 2 Diabetes model)Oral administrationReduced plasma glucose and insulin levels; Improved glucose tolerance and HOMA-IR index.[6][7]
Streptozotocin (STZ)-induced diabetic ratsOral administrationDecreased blood glucose by 46%; Reduced activities of intestinal α-amylase (36%), maltase (52%), and lipase (56%).[6]
High-fat diet (HFD) and STZ-induced Type 2 Diabetic ratsOral administrationDecreased blood sugar, BUN, and creatinine levels; Induced PPAR-γ expression and inhibited GLUT4 and TNF-α.[6][8]
Experimental Protocols

In Vivo Model: STZ-Induced Diabetic Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) is administered to induce diabetes. For a type 2 diabetes model, rats are often first fed a high-fat diet for several weeks before a lower dose of STZ is injected.[8]

  • Treatment: this compound is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight daily for a period of 4 to 8 weeks.[8][9]

  • Outcome Measures: Blood glucose levels, serum insulin, oral glucose tolerance tests (OGTT), and markers of kidney and liver function (e.g., BUN, creatinine, ALT, AST) are assessed. Pancreatic and adipose tissues may be collected for histological examination and molecular analysis (e.g., Western blotting for protein expression).[6][8]

Neuroprotective Effects

This compound exhibits promising neuroprotective properties, with demonstrated efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5]

Quantitative Data Summary: Neuroprotective Effects
Experimental ModelTreatment ProtocolKey FindingsReference
Aβ(1-40)-induced Alzheimer's disease rat model100 mg/kg, p.o.Improved spatial recognition memory; Reduced hippocampal malondialdehyde (MDA) and protein carbonyl levels; Suppressed neuroinflammation (decreased GFAP, S100b, COX-2, TNF-α, IL-6).[10]
6-OHDA-induced Parkinson's disease rat model50 and 100 mg/kgIncreased viability of substantia nigra pars compacta neurons; Prevented apoptosis and decreased MDA levels.[5]
D-galactose-induced cognitive impairment in mice50 and 100 mg/kg, s.c. for 6 weeksAmeliorated cognitive performance in Morris water maze and Y-maze; Reversed oxidative damage and decreased acetylcholinesterase levels.[11][12]
Middle cerebral artery occlusion (MCAo) rat model of ischemic stroke100 mg/kg, i.p.Reduced cerebral infarct size; Improved motor and neurodeficit scores; Inhibited myeloperoxidase expression.[13]
Experimental Protocols

In Vivo Model: Alzheimer's Disease (Aβ Injection)

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Alzheimer's-like Pathology: Aggregated amyloid-beta (Aβ) peptide (e.g., Aβ1-40) is bilaterally microinjected into the hippocampal CA1 area to induce neurotoxicity and cognitive deficits.[10]

  • Treatment: this compound is administered orally (p.o.) at doses typically around 100 mg/kg for several weeks, often starting before the Aβ injection as a pretreatment.[10]

  • Behavioral Assessment: Cognitive function is evaluated using tests such as the Y-maze for spatial recognition memory and the novel object recognition (NOR) task.[10]

  • Biochemical and Histological Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) is collected to measure markers of oxidative stress (MDA, glutathione), inflammation (cytokines like TNF-α and IL-6), apoptosis, and for histological staining to assess neuronal loss.[10]

In Vitro Model: PC12 Cells with H₂O₂-Induced Oxidative Stress

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.

  • Induction of Neuronal Injury: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.[14]

  • Treatment: this compound is added to the cell culture medium at various concentrations prior to or concurrently with the H₂O₂ treatment.

  • Outcome Measures: Cell viability is assessed using assays like the MTT assay. Markers of oxidative stress (e.g., reactive oxygen species generation) and apoptosis (e.g., caspase activity) are quantified.[14]

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and migration of cancer cells, in part through the modulation of the Nrf2 signaling pathway.[5]

Quantitative Data Summary: Anti-Cancer Effects
Experimental ModelTreatment ProtocolKey FindingsReference
Non-small cell lung cancer (NSCLC) cellsIn vitro treatmentInhibited Nrf2 activation and nuclear translocation; Induced cell cycle arrest and apoptosis.[5]
Urethane-induced lung cancer in BALB/c mice50 mg/kg/day, p.o. for 30 daysReduced tumor size; Restored levels of Nrf2, NF-κB p65, Bcl-2, and Cyclin D1; Increased active caspase-3.[15]
Experimental Protocols

In Vivo Model: Urethane-Induced Lung Cancer

  • Animal Model: BALB/c mice.

  • Induction of Lung Cancer: Mice are administered intraperitoneal (i.p.) injections of urethane to induce lung adenocarcinoma.[15]

  • Treatment: this compound is given orally (p.o.) at a dose of 50 mg/kg daily for a specified period (e.g., 30 days) after tumor induction.[15]

  • Outcome Measures: Tumor incidence and volume are measured. Lung tissue is collected for histological examination and molecular analysis, including Western blotting for proteins involved in cell cycle regulation (Cyclin D1), apoptosis (Bcl-2, caspases), and signaling pathways (Nrf2, NF-κB).[15]

Anti-Inflammatory and Antioxidant Effects

A significant aspect of this compound's therapeutic potential lies in its ability to counteract inflammation and oxidative stress.[5]

Quantitative Data Summary: Anti-Inflammatory and Antioxidant Effects
Experimental ModelTreatment ProtocolKey FindingsReference
Lipopolysaccharide (LPS)-induced neuroinflammation in rats20, 40, or 80 mg/kg/day, p.o. for 1 weekImproved spatial recognition memory; Lowered hippocampal MDA and acetylcholinesterase activity; Depressed hippocampal NF-κB, TLR4, and TNF-α.[16]
Ovalbumin (OVA)-induced allergic asthma in mice50 and 200 mg/kg, p.o.Alleviated pathological damage in lung tissue; Reduced serum IgE and Th2 cytokines (IL-4, IL-5, IL-13).[1][3]
UV-B irradiated human dermal fibroblasts and BALB/c miceIn vitro and topical in vivoAlleviated UV-B-induced cell death; Protected against DNA damage by regulating key protein markers (P53, ATM, ATR, γH2AX).[17]
Experimental Protocols

In Vivo Model: LPS-Induced Neuroinflammation

  • Animal Model: Male Wistar rats.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) is used to induce a systemic inflammatory response, including neuroinflammation.[16]

  • Treatment: this compound is administered orally (p.o.) at various doses (e.g., 20, 40, 80 mg/kg/day) for a week following the LPS challenge.[16]

  • Behavioral and Biochemical Analysis: Cognitive function is assessed using mazes. Hippocampal tissue is analyzed for markers of oxidative stress (MDA, SOD, catalase, GSH) and inflammation (NF-κB, TLR4, TNF-α).[16]

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to activate the PI3K/Akt pathway, which in turn can lead to the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5][17] This pathway is crucial for cellular protection against oxidative stress.

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Cell_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cell_Protection

This compound-mediated activation of the PI3K/Akt/Nrf2 pathway.
NF-κB and MAPK Signaling Pathways in Inflammation

This compound has been demonstrated to suppress inflammatory responses by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Allergens) ERK ERK Inflammatory_Stimuli->ERK JNK JNK Inflammatory_Stimuli->JNK p38 p38 Inflammatory_Stimuli->p38 IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits This compound->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-1β) ERK->Proinflammatory_Genes Activate transcription factors (e.g., AP-1) JNK->Proinflammatory_Genes Activate transcription factors (e.g., AP-1) p38->Proinflammatory_Genes Activate transcription factors (e.g., AP-1) IkBa IκBα IKK->IkBa Phosphorylates & Inhibits NFkB NF-κB IkBa->NFkB Releases NFkB->Proinflammatory_Genes Translocates to nucleus & activates transcription Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation

Inhibition of NF-κB and MAPK pathways by this compound.
AMPK Signaling Pathway in Diabetic Nephropathy

In the context of diabetic nephropathy, this compound has been shown to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis and autophagy.[18]

AMPK_Pathway This compound This compound miR_5189_5p miR-5189-5p This compound->miR_5189_5p Upregulates High_Glucose High Glucose High_Glucose->miR_5189_5p Downregulates HIF1AN HIF1AN miR_5189_5p->HIF1AN Inhibits AMPK AMPK HIF1AN->AMPK Inhibits Autophagy Autophagy AMPK->Autophagy Activates Cell_Protection Mesangial Cell Protection Autophagy->Cell_Protection

This compound-mediated activation of the AMPK pathway.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel treatments for a variety of complex diseases. The preclinical data robustly support its efficacy in models of diabetes, neurodegeneration, cancer, and inflammation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt/Nrf2, NF-κB, MAPK, and AMPK, provides a solid foundation for further investigation. Future research should focus on translating these promising preclinical findings into the clinical setting to fully realize the therapeutic potential of this compound. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.

References

Trigonelline in Coffee: A Comprehensive Technical Guide on its Role and Health Implications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trigonelline, a pyridine alkaloid, is one of the most abundant non-caffeine alkaloids in green coffee beans.[1][2] While historically noted as a key precursor to the aromatic compounds that define coffee's flavor profile upon roasting, recent scientific inquiry has unveiled its significant bioactive properties.[3][4] During the roasting process, this compound undergoes thermal degradation to produce nicotinic acid (niacin or Vitamin B3) and N-methylpyridinium, compounds which themselves possess biological activity.[3][5] Emerging evidence highlights this compound's therapeutic potential across a spectrum of pathologies, including neurodegenerative diseases, diabetes, and cancer.[6][7][8] This document provides a technical deep-dive into the quantitative presence of this compound in coffee, its multifaceted health implications supported by detailed signaling pathways, and the experimental protocols used to elucidate these effects.

Quantitative Analysis of this compound in Coffee Products

The concentration of this compound varies significantly based on coffee species (e.g., C. arabica, C. canephora), the specific part of the coffee plant, and processing methods like roasting.[1][2][9] Green coffee beans contain the highest concentrations, which are substantially reduced during roasting due to thermal decomposition.[1] Coffee by-products, such as leaves and cherry husks, can also be rich sources of this alkaloid.[2][9]

Table 1: Concentration of this compound in Coffee and Coffee By-Products

Sample TypeCoffee Species/VarietyConcentration RangeUnitReference(s)
Green Coffee BeansC. arabica (Java Preanger)~0.9%[4]
Green Coffee BeansC. arabica (General)1.0 - 1.2%[4]
Green Coffee BeansWild C. arabica0.88 - 1.77%[9]
Green Coffee BeansWild C. canephora0.75 - 1.24%[9]
Green Coffee BeansVarious0.71 - 1.04% w/w[10]
Green Coffee BeansGeneralup to 34.2g/kg[1]
Roasted Coffee BeansGeneralLower than green beans-[1]
Coffee By-Products(Leaves, Husks, etc.)up to 62.6g/kg[1][2][9]

Health Implications and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities by modulating key cellular signaling pathways. Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[11][12]

Neuroprotective Effects

This compound has demonstrated potent neuroprotective properties in models of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[6][12][13]

  • Alzheimer's Disease (AD): In animal models of AD, this compound improves spatial learning and memory.[14][15] It has been shown to reduce the accumulation and neurotoxicity of amyloid-β (Aβ) peptides.[11] Mechanistically, it mitigates hippocampal neuronal injury by suppressing oxidative stress and neuroinflammation, evidenced by decreased levels of glial fibrillary acidic protein (GFAP), S100b, cyclooxygenase 2 (Cox2), TNF-α, and IL-6.[11][15] Furthermore, it preserves mitochondrial integrity.[11] A key discovery identified creatine kinase B-type (CKB) as a direct binding protein, suggesting that this compound may activate CKB to promote axonal formation and restore axonal degeneration. It also suppresses neuroinflammation by negatively regulating the Traf6-mediated activation of the transcription factor NF-κB.[14]

Trigonelline_Neuroprotection cluster_alzheimers Alzheimer's Disease Pathology cluster_this compound This compound Intervention cluster_mechanism Molecular Mechanisms cluster_outcome Therapeutic Outcomes Ab_agg Aβ Accumulation & Neurotoxicity Neuroinflammation Neuroinflammation (↑ TNF-α, IL-6, Cox2) Neuron Neuronal Protection OxidativeStress Oxidative Stress AxonalDamage Axonal Damage Axon Axonal Regeneration This compound This compound This compound->Ab_agg Inhibits Aggregation Traf6_NFkB Inhibition of Traf6/NF-κB Pathway This compound->Traf6_NFkB CKB Binding & Activation of Creatine Kinase B (CKB) This compound->CKB Antioxidant ↓ GFAP, S100b ↑ GSH, SOD This compound->Antioxidant Mitochondria Mitochondrial Protection This compound->Mitochondria Traf6_NFkB->Neuroinflammation Inhibits Traf6_NFkB->Neuron CKB->AxonalDamage Reverses CKB->Axon Antioxidant->OxidativeStress Reduces Antioxidant->Neuron Mitochondria->OxidativeStress Reduces Mitochondria->Neuron Memory Improved Spatial Learning & Memory Axon->Memory Neuron->Memory

Caption: this compound's neuroprotective pathways in Alzheimer's disease.

  • General Cognitive Health: In aging mouse models, oral administration of this compound for 30 days significantly improved spatial learning and memory.[14][16] This was associated with a significant decrease in the inflammatory cytokines TNF-α and IL-6 and an increase in the neurotransmitters dopamine, noradrenaline, and serotonin in the hippocampus.[14]

Anti-Diabetic Effects

This compound is recognized for its potent anti-diabetic properties, acting through multiple mechanisms to regulate glucose and lipid homeostasis.[7][11][17]

  • Glucose Regulation: It improves glucose tolerance and suppresses increases in blood glucose levels.[17] In overweight men, this compound ingestion reduced early glucose and insulin responses during an oral glucose tolerance test.[11] In diabetic rat models, it improves insulin sensitivity in skeletal muscle by increasing insulin receptor autophosphorylation and the levels of its downstream effectors, such as phosphorylated Akt and GLUT4, thereby enhancing glucose uptake.[11][18]

  • Lipid Metabolism: Studies show this compound can decrease total serum cholesterol and triglyceride levels in diabetic rats, suggesting a beneficial effect on both glucose and lipid metabolism.[17]

Trigonelline_AntiDiabetic cluster_pathway Insulin Signaling Pathway (in Skeletal Muscle) cluster_outcome Metabolic Outcomes This compound This compound InsulinReceptor Insulin Receptor Autophosphorylation This compound->InsulinReceptor Increases Akt ↑ Phosphorylated Akt (T308) InsulinReceptor->Akt InsulinSensitivity ↑ Insulin Sensitivity InsulinReceptor->InsulinSensitivity GLUT4 ↑ GLUT4 Expression & Translocation Akt->GLUT4 GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake GlucoseTolerance Improved Glucose Tolerance GlucoseUptake->GlucoseTolerance

Caption: this compound's mechanism for improving insulin sensitivity.

Anti-Cancer Activity

This compound demonstrates anti-cancer effects, partly through the inhibition of the hyperactivation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that can contribute to chemoresistance in cancer cells.[19][20]

  • Nrf2 Inhibition: In non-small cell lung cancer (NSCLC) cells, this compound inhibits Nrf2 activation and its nuclear translocation.[19][21] It achieves this by reducing the activation of the EGFR signaling pathway and its downstream effector, ERK1/2 kinase.[21][22] By blocking the Nrf2 pathway, this compound can reverse chemoresistance.[11] For instance, it enhances ferroptosis and sensitizes artesunate-resistant head and neck cancer cells.[11]

  • Augmenting Chemotherapy: Combination treatment of this compound with standard chemotherapeutic agents like Cisplatin or Etoposide shows strong synergism, abrogating the proliferation of NSCLC cells at lower drug concentrations without significant cytotoxicity to normal cells.[21]

  • Anti-Invasive Activity: At non-proliferative-affecting concentrations (2.5-40 µM), this compound has been shown to inhibit the invasion of rat ascites hepatoma cells (AH109A) in vitro.[23][24]

Trigonelline_AntiCancer cluster_nrf2 Nrf2 Pathway cluster_outcome Cellular Outcomes in NSCLC This compound This compound EGFR EGFR Signaling This compound->EGFR Inhibits Nrf2_act Nrf2 Activation This compound->Nrf2_act Inhibits ERK ERK1/2 Kinase EGFR->ERK ERK->Nrf2_act Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_genes Nrf2 Target Genes (e.g., NQO1, HO1) Nrf2_nuc->Nrf2_genes Activates Chemoresistance ↓ Chemoresistance Proliferation ↓ Cell Proliferation Nrf2_act->Nrf2_nuc Nrf2_act->Chemoresistance Nrf2_act->Proliferation DrugEfficacy ↑ Efficacy of Cisplatin/Etoposide Chemoresistance->DrugEfficacy Leads to

Caption: this compound inhibits the EGFR/ERK/Nrf2 pathway in cancer.

Muscle Function and Aging

Recent studies have identified this compound as a precursor to NAD+, a critical cellular cofactor that declines with age.[25][26][27] Lower levels of this compound have been observed in older people with sarcopenia.[27] In preclinical models, this compound supplementation increases NAD+ levels, improves mitochondrial respiration, and helps maintain muscle function during aging, increasing grip strength and mobility.[25][26]

Key Experimental Protocols

The following sections detail methodologies for the quantification of this compound and the assessment of its biological activities.

Quantification of this compound in Coffee by HPLC

This protocol describes a common method for the simultaneous determination of this compound, caffeine, and chlorogenic acid in coffee samples.[10][28][29]

  • 1. Sample Extraction (Microwave-Assisted Extraction - MAE):

    • 1.1. Weigh 0.5 g of ground coffee into an extraction vessel.

    • 1.2. Add 50 mL of distilled water.[29]

    • 1.3. For MAE, set conditions to 120°C and 200 psi for 3 minutes.[30] Alternatively, for a simpler method, place in a water bath at 90°C for 5 minutes.[29]

    • 1.4. Cool the mixture and filter through Whatman No. 4 filter paper, followed by a 0.45 µm hydrophilic syringe filter.[29]

    • 1.5. Dilute the filtrate as necessary for analysis (e.g., 8-16 times).[29]

  • 2. HPLC-UV/DAD Analysis:

    • 2.1. Chromatographic System: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).

    • 2.2. Column: Reversed-phase C18 column (e.g., XBridge™ Shield RP18; 5 μm, 4.6 mm × 150 mm).[28]

    • 2.3. Mobile Phase: Isocratic elution with an aqueous mobile phase, such as 0.02 M phosphoric acid–methanol (70:30, v/v) or 0.1% aqueous formic acid and acetonitrile (90:10, v/v).[30][31]

    • 2.4. Flow Rate: 0.8 - 1.0 mL/min.[30]

    • 2.5. Detection: Monitor the eluent at 264 nm for this compound. If analyzing simultaneously, monitor at ~272-274 nm for caffeine and ~325 nm for chlorogenic acid.[10][28]

    • 2.6. Quantification: Calculate the concentration based on a calibration curve generated from commercial this compound standards.

HPLC_Workflow start Start: Ground Coffee Sample extraction 1. Extraction (0.5g sample in 50mL H₂O) - MAE or Water Bath (90°C) start->extraction filtration 2. Filtration - Filter Paper - 0.45µm Syringe Filter extraction->filtration dilution 3. Dilution - Dilute filtrate 8-16x filtration->dilution injection 4. HPLC Injection dilution->injection separation 5. Chromatographic Separation - C18 Reversed-Phase Column injection->separation detection 6. UV/DAD Detection - this compound @ 264nm separation->detection quantification 7. Quantification - Compare peak area to standard curve detection->quantification end End: This compound Concentration quantification->end

Caption: Experimental workflow for HPLC quantification of this compound.

In Vivo Assessment of Neuroprotective Effects (AD Model)

This protocol is based on studies investigating this compound's effects in a rat model of Alzheimer's disease induced by intracerebral Aβ injection.[15]

  • 1. Animal Model and Treatment:

    • 1.1. Use adult male Wistar rats.

    • 1.2. For induction of AD model, bilaterally microinject aggregated Aβ(1-40) peptide (e.g., 10 µg/2 µL per side) into the hippocampal CA1 area.

    • 1.3. Administer this compound via oral gavage (p.o.) at a specified dose (e.g., 100 mg/kg) daily, beginning as a pretreatment before Aβ injection and continuing for the duration of the study. A control group receives the vehicle.

  • 2. Behavioral Testing:

    • 2.1. After the treatment period, assess spatial recognition memory using the Y-maze task.

    • 2.2. Evaluate recognition memory using the Novel Object Recognition (NOR) task.

  • 3. Biochemical and Histological Analysis:

    • 3.1. Following behavioral tests, sacrifice animals and dissect the hippocampus.

    • 3.2. Prepare hippocampal homogenates for biochemical assays.

    • 3.3. Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), protein carbonyl, glutathione (GSH), and superoxide dismutase (SOD) activity.

    • 3.4. Inflammatory Markers: Quantify levels of GFAP, S100b, Cox2, TNF-α, and IL-6 using ELISA or Western Blot.

    • 3.5. Mitochondrial Function: Assess mitochondrial membrane potential (MMP) using fluorescent probes.

In Vitro Assessment of Nrf2 Inhibition (NSCLC Model)

This protocol outlines an approach to verify this compound's inhibition of the Nrf2 pathway in cancer cells, based on published studies.[21][22]

  • 1. Cell Culture and Treatment:

    • 1.1. Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, NCIH460).

    • 1.2. Treat cells with varying concentrations of this compound (e.g., 50 µM) for a specified duration (e.g., 24 hours).

  • 2. Analysis of Nrf2 Nuclear Translocation (Immunofluorescence):

    • 2.1. Fix and permeabilize this compound-treated and control cells.

    • 2.2. Incubate with a primary antibody against Nrf2 (or pNrf2).

    • 2.3. Add a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • 2.4. Visualize using fluorescence microscopy to assess the localization of Nrf2 (cytoplasmic vs. nuclear).

  • 3. Analysis of Protein Expression (Western Blot):

    • 3.1. Prepare nuclear and cytoplasmic protein extracts from treated and control cells.

    • 3.2. Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • 3.3. Probe membranes with primary antibodies against total Nrf2, pNrf2, EGFR, p-EGFR, ERK1/2, p-ERK1/2, and Nrf2 target proteins (e.g., NQO1, HO-1).

    • 3.4. Quantify protein bands to determine changes in expression and phosphorylation status.

  • 4. Analysis of Gene Expression (Real-Time PCR):

    • 4.1. Isolate total RNA from treated and control cells.

    • 4.2. Synthesize cDNA.

    • 4.3. Perform quantitative real-time PCR (qPCR) using primers for Nrf2 target genes (e.g., NQO1, HMOX1) to measure changes in mRNA levels.

Conclusion and Future Directions

This compound, a prominent alkaloid in coffee, is a molecule of significant interest to the pharmaceutical and nutraceutical industries. Its role extends far beyond being a simple precursor to flavor and aroma compounds. The diverse therapeutic effects—including neuroprotection, glucose regulation, and anti-cancer activity—are supported by a growing body of evidence detailing its interaction with fundamental cellular signaling pathways like EGFR/ERK/Nrf2 and Akt/GLUT4.[11][21] The identification of its role as an NAD+ precursor further solidifies its potential in addressing age-related decline.[25]

While in vitro and in vivo data are compelling, comprehensive clinical trials are required to validate these findings in humans.[11][12] Future research should focus on determining optimal therapeutic dosages, understanding its metabolism and bioavailability in greater detail, and exploring the synergistic effects of this compound with other bioactive compounds found in coffee. The development of this compound or its derivatives as targeted therapeutic agents represents a promising avenue for drug discovery.

References

The Neuroprotective Potential of Trigonelline in Neurodegenerative Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a natural alkaloid found predominantly in coffee beans and fenugreek seeds, is emerging as a promising neuroprotective agent with therapeutic potential for a range of neurodegenerative disorders. This technical guide provides an in-depth analysis of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action in Alzheimer's disease, Parkinson's disease, and its potential applicability in Huntington's disease. We consolidate quantitative data from preclinical studies, detail key experimental protocols, and visualize complex signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in the field of neurotherapeutics.

Introduction to this compound and its Neuroprotective Profile

This compound (N-methylnicotinate) is a pyridine alkaloid recognized for its diverse pharmacological activities, including anti-diabetic, anti-hyperlipidemic, and anti-inflammatory properties.[1] Its ability to cross the blood-brain barrier positions it as a compelling candidate for neurological applications.[2] The neuroprotective effects of this compound are attributed to its multifaceted mechanisms of action, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] This guide will explore the molecular pathways and cellular responses modulated by this compound in the context of specific neurodegenerative pathologies.

Alzheimer's Disease: Combating Amyloid-β Toxicity and Neuroinflammation

In preclinical models of Alzheimer's disease (AD), this compound has demonstrated significant efficacy in mitigating the pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque formation and neuroinflammation.[5][6]

Quantitative Data on Neuroprotective Effects in Alzheimer's Disease Models
Parameter Animal Model This compound Dose Effect Reference
Cognitive Function 5XFAD mice10 mg/kg/day (oral)Significant improvement in object recognition and object location memory.[2]
Aβ(1-40)-injected rats100 mg/kg (oral)Improved spatial recognition memory in Y-maze and performance in novel object recognition task.[6]
Oxidative Stress Aβ(1-40)-injected rats100 mg/kg (oral)Decreased hippocampal malondialdehyde (MDA) and protein carbonyl levels. Increased glutathione (GSH) and superoxide dismutase (SOD) levels.[6]
Neuroinflammation Aβ(1-40)-injected rats100 mg/kg (oral)Reduced hippocampal levels of GFAP, S100b, COX-2, TNF-α, and IL-6.[6]
Neuronal Survival Aβ(1-40)-injected rats100 mg/kg (oral)Prevented the loss of hippocampal CA1 neurons.[6]
Axonal Integrity 5XFAD mice10 mg/kg/day (oral)Normalized neurofilament light chain levels in the cerebral cortex.[2]
Key Signaling Pathways in Alzheimer's Disease

This compound exerts its neuroprotective effects in AD models through the modulation of several key signaling pathways. It has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and to protect against oxidative stress.[1]

This compound's Neuroprotective Mechanisms in Alzheimer's Disease This compound This compound Abeta Amyloid-β Aggregation This compound->Abeta Inhibits Neuroinflammation Neuroinflammation This compound->Neuroinflammation Suppresses OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces NFkB NF-κB Pathway This compound->NFkB Inhibits AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH) This compound->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection This compound->Neuroprotection Abeta->Neuroinflammation Abeta->OxidativeStress NeuronalDeath Neuronal Death Neuroinflammation->NeuronalDeath OxidativeStress->NeuronalDeath CognitiveDecline Cognitive Decline NeuronalDeath->CognitiveDecline NFkB->Neuroinflammation AntioxidantEnzymes->OxidativeStress Counteracts Neuroprotection->CognitiveDecline Prevents

This compound's multifaceted neuroprotection in AD.

Parkinson's Disease: Protecting Dopaminergic Neurons

In experimental models of Parkinson's disease (PD), this compound has been shown to protect dopaminergic neurons from degeneration, a key pathological feature of the disease.[7]

Quantitative Data on Neuroprotective Effects in Parkinson's Disease Models
Parameter Animal Model This compound Dose Effect Reference
Neuronal Viability 6-OHDA-induced rats50 and 100 mg/kgIncreased viability of substantia nigra pars compacta neurons.[2]
Apoptosis 6-OHDA-induced rats50 and 100 mg/kgPrevented apoptosis of dopaminergic neurons.[7]
Oxidative Stress 6-OHDA-induced rats50 and 100 mg/kgDecreased malondialdehyde (MDA) levels.[2]
Motor Function Levodopa-induced dyskinesia in 6-OHDA rats15, 30, or 60 mg/kg (oral)Dose-dependent reduction in Abnormal Involuntary Movements (AIMS) scores.[8]
Neurotransmitter Levels Levodopa-induced dyskinesia in 6-OHDA rats15, 30, or 60 mg/kg (oral)Restoration of serotonin and dopamine turnover.[8]
Key Signaling Pathways in Parkinson's Disease

This compound's protective effects in PD models are linked to its ability to mitigate oxidative stress and prevent apoptosis.

This compound's Protective Mechanisms in Parkinson's Disease This compound This compound OxidativeStress Oxidative Stress (Increased MDA) This compound->OxidativeStress Reduces Apoptosis Apoptosis This compound->Apoptosis Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Neurotoxin Neurotoxin (e.g., 6-OHDA) Neurotoxin->OxidativeStress Neurotoxin->Apoptosis DopaminergicNeuron Dopaminergic Neuron Degeneration OxidativeStress->DopaminergicNeuron Apoptosis->DopaminergicNeuron MotorDysfunction Motor Dysfunction DopaminergicNeuron->MotorDysfunction Neuroprotection->MotorDysfunction Ameliorates

This compound's role in protecting dopaminergic neurons.

Huntington's Disease: A Potential Therapeutic Avenue

While direct studies on this compound in Huntington's disease (HD) models are currently limited, its known mechanisms of action, particularly its antioxidant and anti-inflammatory properties, suggest a strong therapeutic potential. HD is characterized by mitochondrial dysfunction and oxidative stress, making compounds with this compound's profile of high interest.[9][10]

Proposed Mechanisms of Action in Huntington's Disease

Based on its efficacy in other neurodegenerative disorders and the pathophysiology of HD, this compound is hypothesized to:

  • Combat Oxidative Stress: By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound could protect striatal neurons from oxidative damage induced by mutant huntingtin.[10][11]

  • Modulate Neuroinflammation: By suppressing pro-inflammatory cytokines, this compound may reduce the chronic neuroinflammation observed in HD.[9][12]

  • Support Mitochondrial Function: this compound's ability to mitigate oxidative stress could indirectly support mitochondrial health, a critical factor in HD pathogenesis.[11][13][14]

Experimental Workflow for Investigating this compound in a Huntington's Disease Model

Proposed Experimental Workflow for this compound in a 3-NP HD Model Start Animal Model: 3-NP Induced HD in Rats Treatment This compound Administration (e.g., 50, 100 mg/kg, p.o.) Start->Treatment Behavioral Behavioral Assessment (Rota-rod, Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress Markers, Inflammatory Cytokines) Treatment->Biochemical Histological Histological Examination (Striatal Neuron Viability) Treatment->Histological Outcome Evaluation of Neuroprotective Efficacy Behavioral->Outcome Biochemical->Outcome Histological->Outcome

Workflow for assessing this compound in an HD model.

Detailed Experimental Protocols

Animal Models
  • Alzheimer's Disease (Aβ(1-40)-induced model): Male Wistar rats are anesthetized and placed in a stereotaxic apparatus. Aggregated Aβ(1-40) (e.g., 10 µg in 2 µL of sterile saline) is bilaterally microinjected into the hippocampal CA1 region. Control animals receive a sham injection of vehicle.[6]

  • Parkinson's Disease (6-OHDA-induced model): Male Wistar rats are anesthetized and receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum. This induces a progressive loss of dopaminergic neurons in the substantia nigra.[7]

  • Huntington's Disease (3-NP-induced model): Male Wistar rats receive daily intraperitoneal injections of 3-nitropropionic acid (3-NP), a mitochondrial toxin that induces striatal degeneration and motor deficits characteristic of HD.[13][15]

Behavioral Assessments
  • Morris Water Maze (for cognitive function): This test assesses spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. Animals are trained over several days to find the platform from different starting positions. Memory is assessed by measuring the time (escape latency) and distance swam to find the platform, as well as the time spent in the target quadrant during a probe trial where the platform is removed.[6]

  • Rota-rod Test (for motor coordination): This test evaluates motor coordination and balance. Animals are placed on a rotating rod with an accelerating speed. The latency to fall from the rod is recorded as a measure of motor function.[8]

Biochemical Assays
  • Measurement of Oxidative Stress Markers:

    • Malondialdehyde (MDA): Assessed as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

    • Glutathione (GSH): Measured using Ellman's reagent.

    • Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities are determined spectrophotometrically.[6]

  • Measurement of Inflammatory Cytokines: Levels of TNF-α and IL-6 in brain tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[6]

Histological Analysis
  • Nissl Staining: Used to assess neuronal viability and morphology. Brain sections are stained with cresyl violet, and the number of healthy neurons in specific brain regions (e.g., substantia nigra, striatum, hippocampus) is counted.[7]

  • Immunohistochemistry: Used to detect specific proteins in brain tissue. For example, antibodies against glial fibrillary acidic protein (GFAP) can be used to assess astrogliosis, a marker of neuroinflammation.[6]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in preclinical models of Alzheimer's and Parkinson's diseases. Its ability to counteract oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways highlights its promise as a therapeutic agent. While further research is imperative, particularly direct investigations into its efficacy in Huntington's disease models, the existing data provides a solid foundation for advancing this compound through the drug development pipeline. Future studies should focus on optimizing dosage and delivery methods, further elucidating its molecular targets, and ultimately, translating these promising preclinical findings into clinical trials for the treatment of these devastating neurodegenerative disorders.

References

The Discovery and Scientific Journey of Trigonelline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a pyridine alkaloid with the chemical formula C₇H₇NO₂, has emerged from relative obscurity to become a molecule of significant interest in the scientific community. Initially identified in the late 19th century, its journey through scientific literature reveals a fascinating progression from a simple plant metabolite to a compound with multifaceted biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound, with a focus on quantitative data, experimental methodologies, and its interaction with key signaling pathways.

Discovery and Early History

Jahns, E. (1885). Ueber die Alkaloide des Bockshornsamens. Berichte der deutschen chemischen Gesellschaft, 18(2), 2518–2523.

Following its initial discovery, this compound was identified in a variety of other plant species, including coffee, peas, and hemp seeds. Early research primarily focused on its chemical characterization and distribution in the plant kingdom. It was established that this compound is a zwitterion, formed by the methylation of the nitrogen atom of nicotinic acid (niacin or vitamin B3). Its biosynthesis in plants is understood to occur via the methylation of nicotinic acid, a reaction catalyzed by the enzyme S-adenosyl-L-methionine (SAM):nicotinic acid N-methyltransferase.

Quantitative Data: this compound Content in Various Plant Sources

The concentration of this compound varies significantly among different plant species and even between varieties and growing conditions of the same species. The following tables summarize the quantitative data on this compound content from various scientific studies.

Table 1: this compound Content in Fenugreek (Trigonella foenum-graecum) Seeds

Fenugreek Species/GenotypeOrigin/ConditionThis compound Content (mg/g of seed)Reference
T. foenum-graecumNot Specified2.0 - 3.8[1]
T. foenum-graecumIran1.34[2]
T. tehranicaIran0.9[2]

Table 2: this compound Content in Coffee (Coffea spp.) Beans

Coffee Species/VarietyBean TypeThis compound Content (% dry weight)Reference
Coffea arabicaGreen0.88 - 1.77[3]
Coffea canephora (Robusta)Green0.75 - 1.24[3]
Philippine LibericaGreenHighest among 3 Philippine varieties[4]
Philippine RobustaGreenMedium among 3 Philippine varieties[4]
Philippine ArabicaGreenLowest among 3 Philippine varieties[4]
Coffea spp.Green1.2 - 2.5[3]

Table 3: this compound Content in Other Plant Sources

Plant SpeciesPartThis compound ContentReference
Moringa oleiferaPods3.55 mg/g[5]
Moringa oleiferaLeaves2.60 mg/g[5]
Moringa oleiferaRoots2.15 mg/g[5]
Moringa oleiferaStem1.90 mg/g[5]
Moringa oleiferaFlowers1.60 mg/g[5]
Various Edible PlantsSeedsVaries (e.g., Clover: 8.0 mg/g FW)[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the scientific literature concerning the quantification and biological activities of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in plant extracts.

Methodology: (Adapted from modern validated HPLC methods)[7][8][9][10][11][12]

  • Sample Preparation (e.g., Fenugreek Seeds):

    • Grind the dried plant material (e.g., fenugreek seeds) into a fine powder.

    • Accurately weigh a specific amount of the powder (e.g., 1 gram).

    • Extract the powder with a suitable solvent, such as methanol, in a defined ratio (e.g., 1:10 w/v).

    • The extraction is typically performed by shaking or vortexing for a specified duration (e.g., 12 hours on a rotary shaker).

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

    • The resulting filtrate can be further diluted if necessary before HPLC analysis.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a polar solvent (e.g., water with an acidifier like orthophosphoric acid to adjust pH) and an organic solvent (e.g., methanol or acetonitrile). The specific ratio and gradient can be optimized for best separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: this compound shows maximum absorbance at approximately 264-267 nm, which is used for detection.

    • Injection Volume: A fixed volume of the sample extract is injected (e.g., 20 µL).

  • Quantification:

    • A standard curve is generated using known concentrations of a pure this compound standard.

    • The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration in the extract.

    • The final concentration is then calculated back to the original plant material, expressed as mg/g or other appropriate units.

Induction of Experimental Diabetes in Rats

Objective: To create an animal model of diabetes to study the anti-diabetic effects of this compound.

Methodology: (Streptozotocin-induced diabetes model)[1][7][13][14][15][16][17]

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction Agent: Streptozotocin (STZ), a chemical toxic to pancreatic β-cells, is used to induce diabetes.

  • Procedure:

    • Rats are fasted overnight before STZ administration.

    • A freshly prepared solution of STZ in a cold citrate buffer (pH 4.5) is injected intraperitoneally (i.p.) or intravenously (i.v.). The dose can vary (e.g., 45-65 mg/kg body weight) depending on the desired severity of diabetes.

    • Control animals receive an injection of the citrate buffer vehicle only.

    • After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

  • This compound Administration:

    • Diabetic rats are divided into groups and administered different doses of this compound (e.g., 50, 100 mg/kg body weight) or a vehicle control, typically via oral gavage, for a specified period (e.g., 4-8 weeks).

  • Assessment of Anti-diabetic Effects:

    • Blood glucose levels are monitored regularly throughout the study.

    • At the end of the study, various parameters are measured, including serum insulin levels, HbA1c, lipid profiles, and markers of oxidative stress in relevant tissues like the pancreas.

Morris Water Maze Test for Neuroprotective Effects

Objective: To assess spatial learning and memory in a rodent model to evaluate the neuroprotective effects of this compound.

Methodology: (Adapted from standard Morris Water Maze protocols)[18][19][20][21]

  • Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). A small escape platform is submerged just below the water surface in one of the four quadrants of the pool. The room should have various visual cues on the walls.

  • Animals: Mice or rats are used.

  • Procedure:

    • Acquisition Phase (Training):

      • Animals are placed in the water at different starting positions and are allowed to swim and find the hidden platform.

      • If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

      • The animal is allowed to stay on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.

      • This is repeated for several trials per day for a number of consecutive days. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial (Memory Test):

      • After the training phase, the platform is removed from the pool.

      • The animal is allowed to swim freely for a set time (e.g., 60 seconds).

      • The time spent in the target quadrant where the platform was previously located is measured. A preference for the target quadrant indicates good spatial memory.

  • This compound Administration:

    • Animals are treated with this compound or a vehicle control for a specified period before and/or during the Morris Water Maze testing.

  • Assessment of Neuroprotective Effects:

    • The performance of the this compound-treated group is compared to the control group in terms of escape latency during training and time spent in the target quadrant during the probe trial. Improved performance in the treated group suggests a neuroprotective effect.

Signaling Pathways and Molecular Interactions

This compound has been shown to interact with several key signaling pathways, suggesting its potential for therapeutic intervention in various diseases.

Keap1-Nrf2 Signaling Pathway

This compound has been identified as a modulator of the Keap1-Nrf2 pathway, which is a critical regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. Some studies suggest that this compound can inhibit the nuclear translocation of Nrf2, which could be beneficial in certain cancers where Nrf2 is overactive and contributes to chemoresistance.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination This compound This compound This compound->Nrf2 Inhibits nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates transcription

This compound's modulation of the Keap1-Nrf2 signaling pathway.
PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPARγ can improve insulin sensitivity, making it a target for anti-diabetic drugs. Some studies suggest that this compound may act as a PPARγ agonist, contributing to its observed anti-diabetic effects.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Trigonelline_c This compound This compound->Trigonelline_c Enters cell PPARg PPARγ PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR Trigonelline_c->PPARg Activates (Agonist) PPRE PPRE PPARg_RXR->PPRE Binds Target_Genes Target Genes (e.g., for insulin sensitivity) PPRE->Target_Genes Regulates transcription Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Trigonelline_c This compound This compound->Trigonelline_c Enters cell Estradiol Estradiol Estradiol_c Estradiol Estradiol->Estradiol_c Enters cell ER Estrogen Receptor (ER) ER_active Activated ER ER->ER_active Activation/Dimerization Trigonelline_c->ER Activates (non-competitive) Estradiol_c->ER Binds and activates ERE Estrogen Response Element (ERE) ER_active->ERE Binds Target_Genes Estrogen-responsive Genes ERE->Target_Genes Regulates transcription

References

Trigonelline and the Central Nervous System: A Technical Guide to Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pre-clinical research on the effects of trigonelline, a plant alkaloid, on the central nervous system (CNS). The document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways and workflows involved in these foundational studies.

Quantitative Data Summary

The following tables collate quantitative findings from key studies investigating this compound's impact on cognitive function and associated biomarkers in various animal models of neurodegeneration and aging.

Table 1: Effects of this compound on Cognitive and Behavioral Outcomes

Model Test/Task Dosage Duration Key Quantitative Outcomes Reference(s)
Senescence-Accelerated Mouse Prone 8 (SAMP8) Morris Water Maze (MWM) 5 mg/kg/day (oral) 30 days Significantly increased time in target quadrant and number of platform crossings during probe trial.[1] [1][2]
Aβ(1-40)-injected Rat (Alzheimer's Model) Y-Maze & Novel Object Recognition (NOR) 100 mg/kg (p.o.) Pre-treatment Significantly improved spatial recognition memory and NOR performance.[3] [3][4]
5XFAD Mouse (Alzheimer's Model) Object Recognition & Object Location 10 mg/kg/day (oral) 14 days Significant improvement in object recognition (P < 0.001) and object location memory (P < 0.01).[5] [5]

| 6-OHDA-lesioned Rat (Parkinson's Model) | Rotational Behavior | 100 mg/kg | Pre-treatment | Significantly reduced apomorphine-induced rotations.[6] |[6] |

Table 2: Effects of this compound on Neuroinflammatory Markers in the Hippocampus

Model Marker Dosage Duration Quantitative Change Reference(s)
SAMP8 Mouse TNF-α, IL-6 5 mg/kg/day (oral) 30 days Significantly decreased protein levels. One study reported a ~30% reduction.[7] [1][2][7][8][9]
Aβ(1-40)-injected Rat TNF-α, IL-6, GFAP, S100b, Cox2 100 mg/kg (p.o.) Pre-treatment Significantly ameliorated hippocampal levels of all markers.[3] [3][10]

| OGD/R-stressed Hippocampal Neurons | TNF-α, IL-6, IL-1β | Pre-treatment | In vitro | Significantly decreased levels. |[11] |

Table 3: Effects of this compound on Neurotransmitter Levels in the Hippocampus

Model Neurotransmitter Dosage Duration Quantitative Change Reference(s)

| SAMP8 Mouse | Dopamine, Noradrenaline, Serotonin | 5 mg/kg/day (oral) | 30 days | Significantly increased levels.[8] |[1][8][12][13] |

Table 4: Effects of this compound on Oxidative Stress Markers

Model Marker Dosage Tissue Quantitative Change Reference(s)
6-OHDA-lesioned Rat Malondialdehyde (MDA) 50 & 100 mg/kg Substantia Nigra Decreased levels.[10] [6][10]
Aβ(1-40)-injected Rat MDA, Protein Carbonyl, LDH 100 mg/kg (p.o.) Hippocampus Mitigated levels. [3]
Aβ(1-40)-injected Rat GSH, SOD 100 mg/kg (p.o.) Hippocampus Improved levels. [3]

| OGD/R-stressed Hippocampal Neurons | ROS, SOD, GPx | Pre-treatment | In vitro | Markedly attenuated ROS generation; reversed decrease in SOD and GPx.[11] |[11] |

Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments cited in the initial studies of this compound.

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

The SAMP8 mouse is a widely used model for studying age-related cognitive decline.[8]

  • Animals: 16-week-old male SAMP8 mice are typically used, as cognitive deficits are observable as early as four months of age.[14] Senescence-Accelerated Mouse Resistant 1 (SAMR1) mice often serve as the normal aging control group.[14]

  • Acclimatization: Mice are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[14]

  • Treatment Administration: this compound is dissolved in water and administered via oral gavage.[14] A common regimen is 5 mg/kg/day for a period of 30 days.[1][12] Control groups receive an equivalent volume of water.[14]

  • Behavioral Testing: Following the treatment period, cognitive functions are assessed using tests such as the Morris Water Maze.[8][14]

Morris Water Maze (MWM) Test

The MWM test is a standard method for evaluating hippocampus-dependent spatial learning and memory in rodents.[14]

  • Apparatus: A circular pool (approx. 120 cm diameter) is filled with water made opaque with a non-toxic substance. The pool is maintained at a temperature of 23 ± 2 °C.[14] A submerged escape platform (1 cm below the surface) is placed in one of the four quadrants.[15]

  • Acquisition Phase (Training): Mice undergo training for several consecutive days (e.g., 7 days). Each day consists of multiple trials (e.g., 10 trials) where the mouse is released from different start points and given a set time (e.g., 90 seconds) to find the hidden platform.[1][15] The time taken to find the platform (escape latency) is recorded.[14]

  • Probe Trial: On the day after the final training session, the platform is removed from the pool. The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).[16] Key parameters measured include the time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the exact former location of the platform.[1][17] These metrics serve as an indicator of memory retention.[1]

Aβ(1-40)-Induced Alzheimer's Disease Rat Model

This model mimics the neurotoxicity associated with amyloid-beta plaques in Alzheimer's disease.

  • Aβ Preparation: Amyloid-beta (1-40) peptide is dissolved in a sterile buffer (e.g., 0.1 M PBS) and incubated at 37°C for several days (e.g., 4 days) to induce aggregation.[18]

  • Surgical Procedure: Adult male Wistar rats are anesthetized. Using a stereotaxic frame, aggregated Aβ(1-40) is bilaterally microinjected directly into the hippocampal CA1 area (e.g., 10 μg in 2 μl per side).[3][4]

  • Treatment: this compound (e.g., 100 mg/kg) or vehicle is administered orally (p.o.), often as a pre-treatment starting days before the surgery and continuing until the day of surgery.[3][18]

  • Post-Surgical Assessment: After a recovery period, cognitive function is assessed using tasks like the Y-maze or Novel Object Recognition. Subsequently, brain tissue is collected for biochemical analysis of inflammatory markers, oxidative stress, and neuronal loss.[3]

6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Rat Model

This model is characterized by the selective degeneration of dopaminergic neurons, mimicking Parkinson's disease pathology.

  • Neurotoxin Administration: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons.[19] To prevent uptake by noradrenergic neurons, animals are often pre-treated with desipramine.[20] The 6-OHDA solution, stabilized with ascorbic acid, is injected unilaterally into a key dopaminergic area, such as the striatum or the medial forebrain bundle.[19][21]

  • Treatment: this compound (e.g., 50 and 100 mg/kg) is administered as a pre-treatment before the 6-OHDA lesioning.[6][10]

  • Behavioral Assessment: The extent of the dopaminergic lesion is confirmed behaviorally by measuring rotational asymmetry induced by a dopamine agonist like apomorphine. A significant number of ipsiversive rotations indicates a successful lesion.[6][21]

  • Histological and Biochemical Analysis: Post-mortem analysis involves Nissl staining to count viable neurons in the substantia nigra pars compacta (SNc) and biochemical assays on striatal tissue to measure markers of oxidative stress (e.g., MDA) and neurotransmitter turnover.[6][10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and molecular signaling pathways implicated in this compound's effects on the CNS.

Experimental Workflow

G cluster_0 Phase 1: Animal Model & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Biochemical & Molecular Analysis A Select Animal Model (e.g., SAMP8 Mice) B Acclimatization (1 week) A->B C Group Allocation (Control vs. This compound) B->C D Daily Oral Gavage (e.g., 5 mg/kg for 30 days) C->D E Morris Water Maze (Training Phase) D->E F Morris Water Maze (Probe Trial) E->F G Record Behavioral Data (Latency, Crossings, etc.) F->G H Euthanasia & Hippocampus Dissection G->H I Biochemical Assays (ELISA for Cytokines, Neurotransmitters) H->I J Whole-Genome Transcriptomic Analysis H->J K Data Interpretation I->K J->K G TG This compound Traf6 Traf6 TG->Traf6 inhibits NFkB NF-κB Activation Traf6->NFkB promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines upregulates NI Neuroinflammation Cytokines->NI G cluster_pro Pro-Survival Effects cluster_anti Anti-Apoptotic Effects TG This compound PI3K PI3K TG->PI3K activates Akt Akt (Phosphorylation) PI3K->Akt activates Bcl2 Bcl-2 Expression Akt->Bcl2 Bax Bax Expression Akt->Bax Casp3 Caspase-3 Activity Akt->Casp3

References

Foundational Research on Trigonelline's Antioxidant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trigonelline (N-methylnicotinic acid) is a natural alkaloid abundant in plants such as fenugreek (Trigonella foenum-graecum) and coffee beans. Historically recognized for its role in plant metabolism, this compound is gaining significant attention for its multifaceted pharmacological activities, particularly its potent antioxidant and cellular protective effects. This technical guide provides an in-depth review of the foundational research into this compound's antioxidant properties, consolidating quantitative data from key in-vitro and in-vivo studies. It details the underlying molecular mechanisms, with a specific focus on the modulation of the Nrf2 signaling pathway, and provides standardized experimental protocols for researchers. The objective is to furnish a comprehensive resource for scientists and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

In-Vitro Antioxidant Capacity

The direct and indirect antioxidant activities of this compound have been characterized through a variety of in-vitro models, including chemical-based free radical scavenging assays and cell-based assays assessing protection against induced oxidative stress.

Direct Free Radical Scavenging Activity

This compound contributes to the free radical scavenging capabilities of the extracts in which it is found.[1] Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂) scavenging assays are commonly used to quantify this activity. While ethanolic extracts of Trigonella foenum-graecum demonstrate significant scavenging effects, specific IC50 values for the pure, isolated this compound compound are not consistently reported in the foundational literature.[1] This indicates that its primary antioxidant action may be more pronounced through the modulation of endogenous cellular defense systems rather than direct radical quenching.

Table 1: Summary of In-Vitro Free Radical Scavenging Data

AssayCompound TestedIC50 ValueKey Findings & Reference
DPPH Radical ScavengingEthanolic extract of Trigonella foenum-graecumData not specifiedThe extract, containing this compound, shows promising DPPH scavenging activity when compared to standard ascorbic acid.[1]
Hydroxyl Radical ScavengingEthanolic extract of Trigonella foenum-graecumData not specifiedThe extract demonstrates good hydroxyl radical scavenging activity.[1]
Hydrogen Peroxide (H₂O₂) ScavengingEthanolic extract of Trigonella foenum-graecumData not specifiedThe extract effectively scavenges H₂O₂.[1]
Tyrosinase InhibitionPure this compound~3.2 µMExhibits strong competitive inhibition of tyrosinase, an enzyme linked to oxidative processes, with activity greater than kojic acid.[2]
Cellular and Mitochondrial Protective Effects

This compound demonstrates significant cytoprotective effects by mitigating oxidative stress induced by external agents like hydrogen peroxide (H₂O₂) and protecting mitochondria, the primary site of cellular reactive oxygen species (ROS) production.

Table 2: Summary of In-Vitro Cellular and Mitochondrial Antioxidant Effects

Cell/Organelle ModelStressorThis compound ConcentrationKey Protective Effects & Reference
H9c2 CardiomyocytesHydrogen Peroxide (H₂O₂)< 125 µMAttenuated H₂O₂-induced cell death; reduced apoptosis by down-regulating caspases and up-regulating Bcl-2.
Goat Heart MitochondriaCopper-Ascorbate System0.1 - 0.8 mg/mLDose-dependently protected against increases in lipid peroxidation and protein carbonylation; preserved reduced glutathione (GSH) content.
Human Dermal FibroblastsUV-B IrradiationNot specifiedAlleviated UV-B-induced cell death and DNA damage by reducing oxidative stress markers.

Detailed Experimental Protocols

Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a standardized method for assessing the direct free radical scavenging activity of a compound using DPPH.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 2 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound (this compound): Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a series of dilutions of Ascorbic Acid in methanol with a similar concentration range.

  • Assay Procedure:

    • Pipette 1.0 mL of each concentration of the test compound or positive control into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.

    • For the blank control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep prep mix mix action action measure measure calc calc DPPH Prepare 0.1mM DPPH Solution Mix_Sample Mix 1mL Sample + 2mL DPPH DPPH->Mix_Sample TRG Prepare this compound Serial Dilutions TRG->Mix_Sample Control Prepare Ascorbic Acid (Positive Control) Control->Mix_Sample Incubate Incubate 30 min in Dark Mix_Sample->Incubate Vortex Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

In-Vivo Antioxidant & Protective Effects

In-vivo studies corroborate the antioxidant potential of this compound, demonstrating its ability to bolster the endogenous antioxidant defense system and protect tissues from oxidative damage in various pathological models.

Modulation of Endogenous Antioxidant Enzymes

This compound consistently demonstrates the ability to restore the activity of key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—that are often depleted during oxidative stress.

Table 3: Summary of this compound's Effects on Antioxidant Enzymes In-Vivo

Animal ModelConditionTreatment ProtocolEffect on SOD ActivityEffect on CAT ActivityEffect on GPx ActivityReference(s)
Wistar RatsAlcohol IntoxicationThis compound supplementation for 30 daysIncreasedIncreasedIncreased[3]
STZ-Induced Diabetic MiceDiabetes MellitusNot specifiedIncreasedIncreasedIncreased
STZ & HFD-Fed RatsDiabetes MellitusNot specifiedIncreasedIncreasedElevated GSH levels[4]
Adult MiceLPS-Induced Cognitive Impairment50 & 100 mg/kg p.o.IncreasedIncreasedElevated GSH levels[5]
Reduction of Oxidative Stress Biomarkers

This compound treatment effectively reduces the levels of key biomarkers of oxidative damage, most notably malondialdehyde (MDA), a primary product of lipid peroxidation.

Table 4: Summary of this compound's Effects on Oxidative Stress Biomarkers In-Vivo

Animal ModelConditionTreatment ProtocolBiomarkerResultReference(s)
Wistar RatsAlcohol IntoxicationThis compound supplementation for 30 daysMDA in cardiac tissueDecreased[3]
Alloxan-Induced Diabetic MiceDiabetic NeuropathyNot specifiedThiobarbituric acid reactive substances (TBARS)Decreased[6]
Alloxan-Induced Diabetic MiceDiabetic NeuropathyNot specifiedProtein Carbonyl Content (PCC)Decreased[6]
STZ-Induced Diabetic MiceDiabetes Mellitus100 mg/kg i.p. (nanoparticles)Lipid Peroxidation in liver & pancreasDecreased[7]

Molecular Mechanisms: The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Research reveals that this compound has a dual, context-dependent effect on this critical signaling axis.

Nrf2 Activation: Cytoprotection

In the context of protecting healthy cells from external stressors like UV-B radiation, this compound has been shown to activate the Nrf2 pathway. This activation is mediated through the PI3K/Akt signaling cascade. Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including antioxidant enzymes.

Nrf2_Activation_Pathway stimulus stimulus compound compound pathway pathway tf tf response response UVB UV-B Radiation (Oxidative Stress) PI3K PI3K UVB->PI3K Induces TRG This compound TRG->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_cyto Nrf2-Keap1 (Cytoplasm) Akt->Nrf2_cyto Phosphorylates Keap1, Releases Nrf2 Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (DNA Binding) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Transcription (SOD, CAT, etc.) ARE->Genes Initiates Protection Cellular Protection & DNA Damage Repair Genes->Protection

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 pathway.

Nrf2 Inhibition: Sensitization of Cancer Cells

Conversely, in various cancer cell lines (e.g., non-small cell lung cancer, pancreatic cancer), which often exhibit constitutively high Nrf2 activity for survival and chemoresistance, this compound acts as an inhibitor.[8][9] It blocks Nrf2 activation and its subsequent nuclear translocation, often by inhibiting upstream pathways like the EGFR/ERK signaling axis. This inhibition downregulates Nrf2-targeted genes responsible for drug resistance and cell protection, thereby sensitizing cancer cells to apoptosis and conventional chemotherapeutic agents.

Nrf2_Inhibition_Pathway stimulus stimulus compound compound pathway pathway tf tf response response EGFR EGFR Signaling ERK ERK1/2 Kinase EGFR->ERK Activates TRG This compound TRG->EGFR Inhibits Nrf2_p Nrf2 Phosphorylation & Activation TRG->Nrf2_p Blocks Apoptosis Increased Apoptosis & Drug Sensitivity TRG->Apoptosis ERK->Nrf2_p Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_p->Nrf2_nuc ARE_genes Nrf2 Target Genes (e.g., Proteasomal Genes) Nrf2_nuc->ARE_genes Activates Chemoresistance Chemoresistance & Proliferation ARE_genes->Chemoresistance Chemoresistance->Apoptosis Prevents

Caption: this compound-mediated inhibition of the EGFR/ERK/Nrf2 pathway.

Conclusion and Future Directions

The foundational research compellingly establishes this compound as a significant modulator of cellular redox status. Its antioxidant properties are exercised both indirectly, through the potentiation of endogenous enzyme systems, and directly through cellular protective mechanisms. The dualistic regulation of the Nrf2 pathway is a critical finding, suggesting that this compound could be developed as a cytoprotective agent in healthy tissues or as an adjuvant in oncology to overcome chemoresistance.

Future research should focus on:

  • Quantitative Bioavailability: Elucidating the pharmacokinetic profile of pure this compound to establish effective therapeutic dosages.

  • Direct Scavenging Quantification: Performing rigorous studies to determine the IC50 values of pure this compound in various radical scavenging assays to fully characterize its direct antioxidant potential.

  • Clinical Translation: Designing controlled clinical trials to validate the in-vivo findings in human subjects for specific oxidative stress-related diseases.

This guide consolidates the core evidence supporting this compound's antioxidant profile, providing a solid foundation for its continued investigation and potential therapeutic development.

References

A Preliminary Investigation into the Anti-Tumor Activities of Trigonelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a natural alkaloid predominantly found in fenugreek seeds and coffee beans, has garnered increasing scientific interest for its potential therapeutic properties, including its anti-tumor activities. This technical guide provides a comprehensive overview of the preliminary research into this compound's efficacy against various cancer types. It consolidates in vitro and in vivo data, details the molecular mechanisms and signaling pathways implicated in its anti-cancer effects, and provides standardized protocols for key experimental assays. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into this compound as a potential novel therapeutic agent.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration for novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound (TRG) has emerged as a promising candidate.[1][2] This alkaloid has been shown to exhibit a range of pharmacological effects, including anti-diabetic, neuroprotective, and anti-inflammatory properties.[2] More recently, its anti-tumor potential has become a focus of investigation, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models.[1][3][4] This guide synthesizes the current understanding of this compound's anti-tumor activities, with a focus on its molecular targets and mechanisms of action.

In Vitro Anti-Tumor Activities of this compound

This compound has demonstrated cytotoxic and anti-proliferative effects against a panel of human cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies.

Cytotoxicity and IC50 Values

The anti-proliferative activity of this compound has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. While pure this compound has shown moderate activity in some cancer cell lines, extracts rich in this compound and its combinations with other compounds have shown more potent effects.

Cell LineCancer TypeIC50 (µM)Reference
Hep3BHepatocellular Carcinoma75-100 (inhibition of migration)[5][6][7]
AH109ARat Ascites Hepatoma2.5-40 (inhibition of invasion)[7]
NSCLC (A549, NCIH460, NCIH1299)Non-Small Cell Lung CancerSynergistic effects with Cisplatin/Etoposide at low concentrations[1][3]
HeLaCervical Cancer>50 (inactive as a single agent)[8]
SKOV-3Ovarian Cancer>50 (inactive as a single agent)[8]
MOLT-4T-cell Acute Lymphoblastic Leukemia>50 (inactive as a single agent)[8]

Note: The provided IC50 values for HeLa, SKOV-3, and MOLT-4 cells are for this compound as a single agent.[8] It is important to note that some studies have focused on the anti-migratory and anti-invasive properties of this compound at non-cytotoxic concentrations.[5][6][7] Furthermore, this compound has demonstrated significant synergistic effects when combined with conventional chemotherapeutic drugs, suggesting its potential as an adjuvant therapy.[1][3]

Molecular Mechanisms of Anti-Tumor Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways that are often dysregulated in cancer. These pathways are central to cell proliferation, survival, apoptosis, and metastasis.

Inhibition of Nrf2 Signaling Pathway

A primary mechanism of this compound's anti-cancer activity is its ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][5] While Nrf2 is a key regulator of cellular antioxidant responses, its constitutive activation in many cancer types contributes to chemoresistance and tumor progression. This compound has been shown to prevent the nuclear translocation of Nrf2, thereby downregulating the expression of its target genes involved in cytoprotection and drug efflux.[1][3]

Modulation of EGFR/Raf/ERK Signaling

This compound has been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its downstream effector, the Raf/ERK (also known as MAPK) pathway.[1][3][5] The EGFR and Raf/ERK pathways are critical drivers of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. By inhibiting this cascade, this compound can suppress cancer cell growth and survival.

Involvement of the PI3K/Akt Signaling Pathway

Emerging evidence suggests that this compound may also modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating the cell cycle and is often overactive in cancer, leading to uncontrolled cell growth and resistance to apoptosis. While direct inhibition by this compound is still under investigation, its interplay with the Nrf2 pathway suggests a potential regulatory role.

Impact on NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. NF-κB activation promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis. Some studies suggest that the anti-inflammatory properties of this compound may be linked to the downregulation of the NF-κB pathway, although more direct evidence in the context of its anti-tumor activity is needed.

Key Anti-Tumor Activities and Experimental Workflows

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cells. This is a critical mechanism for eliminating malignant cells.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis a Seed cancer cells in a 6-well plate b Treat cells with this compound (and controls) for 24-48h a->b c Harvest cells (including supernatant) b->c d Wash cells with PBS c->d e Resuspend in Annexin V binding buffer d->e f Add Annexin V-FITC and Propidium Iodide (PI) e->f g Incubate in the dark f->g h Acquire data on a flow cytometer g->h i Analyze quadrants to quantify live, early apoptotic, late apoptotic, and necrotic cells h->i

Workflow for assessing this compound-induced apoptosis.

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a Culture and treat cells with this compound b Harvest and wash cells a->b c Fix cells in cold 70% ethanol b->c d Wash to remove ethanol c->d e Treat with RNase A d->e f Stain with Propidium Iodide (PI) e->f g Analyze by flow cytometry f->g h Quantify cell populations in G0/G1, S, and G2/M phases g->h

Workflow for analyzing this compound's effect on the cell cycle.

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.[5][6][7]

G cluster_0 Assay Setup cluster_1 Treatment and Imaging cluster_2 Data Analysis a Grow cells to a confluent monolayer in a 6-well plate b Create a 'scratch' with a sterile pipette tip a->b c Wash to remove detached cells b->c d Add media with this compound or control c->d e Image the scratch at 0h d->e f Incubate and image at subsequent time points (e.g., 24h, 48h) e->f g Measure the width of the scratch over time f->g h Calculate the percentage of wound closure g->h

Workflow for assessing the inhibition of cell migration.

G cluster_0 Chamber Preparation cluster_1 Cell Seeding and Incubation cluster_2 Analysis a Coat transwell insert with Matrigel b Seed cells in serum-free media with this compound in the upper chamber a->b c Add chemoattractant (e.g., FBS) to the lower chamber b->c d Incubate for 24-48h c->d e Remove non-invading cells from the top d->e f Fix and stain invading cells on the bottom e->f g Count stained cells under a microscope f->g

Workflow for evaluating the inhibition of cancer cell invasion.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.

This compound's Inhibition of the EGFR/Raf/ERK and Nrf2 Pathways

G TRG This compound EGFR EGFR TRG->EGFR Inhibits Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) TRG->Nrf2_Keap1 Inhibits Translocation Raf Raf EGFR->Raf ERK ERK Raf->ERK ERK->Nrf2_Keap1 Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE Antioxidant Response Element (ARE) Gene Transcription Nrf2->ARE Binds to Chemoresistance Chemoresistance ARE->Chemoresistance

This compound's inhibitory effects on key oncogenic pathways.

Potential Modulation of PI3K/Akt and NF-κB Pathways by this compound

G TRG This compound PI3K PI3K TRG->PI3K Potential Inhibition IKK IKK TRG->IKK Potential Inhibition Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Apoptosis Akt->Apoptosis IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation & Proliferation Gene Transcription Nucleus->Inflammation

Hypothesized effects of this compound on PI3K/Akt and NF-κB.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HepG2, A549, MCF-7) and a normal cell line for control (e.g., L132) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay by Annexin V-FITC and PI Staining
  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining
  • Culture and treat cells with this compound as required.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells to remove the ethanol and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add propidium iodide (50 µg/mL) and incubate in the dark for 15 minutes.

  • Analyze the DNA content by flow cytometry.

Wound Healing (Scratch) Assay
  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Invasion Assay
  • Pre-coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in serum-free medium containing this compound.

  • Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis
  • Treat cells with this compound for the specified duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, p-ERK, Nrf2, Akt, p-Akt, NF-κB p65) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses anti-tumor properties, acting through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Its ability to inhibit the Nrf2 and EGFR/Raf/ERK pathways highlights its potential as a multi-targeted therapeutic agent. Furthermore, its synergistic effects with existing chemotherapeutics open avenues for combination therapies to enhance efficacy and overcome drug resistance.

Future research should focus on:

  • In-depth in vivo studies: To validate the in vitro findings in animal models of various cancers and to assess its safety and pharmacokinetic profile.

  • Elucidation of further molecular targets: To fully understand the complex mechanisms of action of this compound.

  • Development of novel drug delivery systems: To enhance the bioavailability and targeted delivery of this compound to tumor tissues.

  • Clinical trials: To evaluate the safety and efficacy of this compound in human cancer patients.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a pyridine alkaloid abundant in various plants, notably coffee and fenugreek, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological effects of this compound. Quantitative data are systematically presented in tabular format for ease of reference. Detailed methodologies for seminal experiments investigating its antidiabetic, neuroprotective, and anticancer properties are outlined to facilitate reproducibility and further research. Furthermore, critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams, offering a clear and concise understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are exploring the therapeutic potential of this compound.

Chemical Structure and Identification

This compound, with the chemical formula C₇H₇NO₂, is a zwitterionic alkaloid.[1] It is structurally a derivative of niacin (vitamin B3), formed through the methylation of the nitrogen atom of nicotinic acid.[1][2] This internal salt structure is key to its chemical identity and biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-methylpyridin-1-ium-3-carboxylate[1][3]
CAS Number 535-83-1[1][3]
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [2][3]
Synonyms N-Methylnicotinate, Caffearine, Gynesine, Coffearine[1][3][4]
InChI Key WWNNZCOKKKDOPX-UHFFFAOYSA-N[4]
SMILES C[N+]1=CC=CC(=C1)C(=O)[O-]

Physicochemical Properties

This compound presents as a stable, crystalline solid and exhibits distinct solubility and thermal characteristics. These properties are crucial for its extraction, formulation, and in vivo disposition.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to pale yellow crystalline powder, often as prisms.[4]
Melting Point 218 °C (decomposes)[5]
Solubility Very soluble in water; soluble in alcohol; practically insoluble in ether and chloroform.[5]
pKa (Strongest Acidic) 2.78[3]
LogP -3.3[3]
Stability Thermolabile, especially at roasting temperatures above 180 °C. Stable at a pH of 4.5 to 6.8. Susceptible to acid and alkali hydrolysis.[6]

Pharmacological Properties and Signaling Pathways

This compound exhibits a broad spectrum of pharmacological activities, with its antidiabetic, neuroprotective, and anticancer effects being the most extensively studied. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antidiabetic Effects

This compound has demonstrated significant potential in the management of diabetes mellitus by improving glucose homeostasis and insulin sensitivity.

  • Mechanism of Action: this compound's antidiabetic effects are mediated through several pathways. It has been shown to enhance insulin secretion from pancreatic β-cells, improve insulin sensitivity in peripheral tissues, and reduce hepatic glucose production.[4][7] A key pathway involves the regulation of the peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.[1] this compound upregulates PPAR-γ expression, leading to increased glucose transporter 4 (GLUT4) translocation and enhanced glucose uptake.[1] Furthermore, it has been observed to modulate the leptin/TNF-α signaling pathway, which is involved in inflammation and insulin resistance.[1]

Antidiabetic_Signaling_Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Upregulates Leptin_TNFa Leptin/TNF-α Signaling This compound->Leptin_TNFa Modulates GLUT4 GLUT4 Translocation PPARg->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance Decreased Insulin Resistance Leptin_TNFa->Insulin_Resistance

Figure 1: this compound's Antidiabetic Signaling Pathway.
Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage and cognitive decline in various models of neurodegenerative diseases.

  • Mechanism of Action: The neuroprotective effects of this compound are largely attributed to its potent antioxidant and anti-inflammatory properties.[8][9] It has been shown to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4] this compound also suppresses neuroinflammation by inhibiting the activation of nuclear factor-kappaB (NF-κB) and Toll-like receptor 4 (TLR4) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]

Neuroprotective_Signaling_Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Antioxidant_Enzymes SOD, Catalase This compound->Antioxidant_Enzymes Enhances NFkB_TLR4 NF-κB/TLR4 Signaling This compound->NFkB_TLR4 Inhibits Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Proinflammatory_Cytokines TNF-α, IL-6 NFkB_TLR4->Proinflammatory_Cytokines

Figure 2: this compound's Neuroprotective Mechanisms.
Anticancer Effects

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly through its ability to modulate cellular signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action: A significant aspect of this compound's anticancer activity is its role as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[12] While Nrf2 is a key regulator of the antioxidant response, its persistent activation in cancer cells can promote chemoresistance.[12] this compound has been shown to inhibit Nrf2 activation and its nuclear translocation, thereby sensitizing cancer cells to apoptotic stimuli.[12][13] This inhibition is, in part, mediated through the suppression of the EGFR signaling pathway.[13] In bladder cancer, this compound has been found to disrupt the TGFβ3/GLI2/YAP1 signaling hub, which is critical for cancer stem cell generation and therapeutic resistance.

Anticancer_Signaling_Pathway This compound This compound EGFR EGFR Signaling This compound->EGFR Inhibits Nrf2 Nrf2 Activation This compound->Nrf2 Inhibits TGFb_GLI_YAP1 TGFβ3/GLI2/YAP1 Signaling This compound->TGFb_GLI_YAP1 Disrupts EGFR->Nrf2 Chemoresistance Chemoresistance Nrf2->Chemoresistance Apoptosis Increased Apoptosis CSC_Resistance Cancer Stem Cells & Resistance TGFb_GLI_YAP1->CSC_Resistance

Figure 3: this compound's Anticancer Signaling Pathways.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vivo and in vitro experiments that have been instrumental in elucidating the pharmacological properties of this compound.

Induction of Type 2 Diabetes in Rats and this compound Treatment

This protocol describes the induction of a type 2 diabetes model in rats using a combination of a high-fat diet and a low dose of streptozotocin (STZ), followed by treatment with this compound.

Diabetes_Experimental_Workflow Start Male Sprague-Dawley Rats (5-6 weeks old) HFD High-Fat Diet (4 weeks) Start->HFD STZ Streptozotocin (35 mg/kg, i.p.) HFD->STZ Diabetes_Confirmation Confirm Diabetes (Serum Glucose > 16.7 mM) STZ->Diabetes_Confirmation Grouping Randomly Divide into Groups: - Control - T2DM Model - T2DM + this compound Diabetes_Confirmation->Grouping Treatment This compound (40 mg/kg/day, oral) for 8 weeks Grouping->Treatment This compound Group Analysis Biochemical and Histopathological Analysis Treatment->Analysis

Figure 4: Workflow for Diabetes Induction and Treatment.
  • Animal Model: Male Sprague-Dawley rats (5-6 weeks old, 150-170 g) are typically used.[1]

  • Induction of Diabetes:

    • Rats are fed a high-fat diet for 4 weeks.[1]

    • After 4 weeks, a single intraperitoneal (i.p.) injection of streptozotocin (35 mg/kg), dissolved in citrate buffer, is administered.[1]

    • Diabetes is confirmed by measuring fasting blood glucose levels; rats with glucose levels above 16.7 mmol/L are considered diabetic.[5]

  • This compound Administration:

    • This compound is administered orally at a dose of 40 mg/kg/day for a period of 4 to 48 weeks.[3][5]

  • Outcome Measures:

    • Fasting blood glucose, serum insulin, total cholesterol, and triglycerides are measured.[3]

    • An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism.

    • Pancreatic tissue is collected for histological examination and measurement of oxidative stress markers (e.g., SOD, catalase, MDA).[3]

D-galactose-Induced Cognitive Impairment and Neuroprotection Assay

This protocol outlines the induction of a cognitive impairment model in mice using D-galactose and the subsequent evaluation of this compound's neuroprotective effects.

  • Animal Model: Mice are used for this model.

  • Induction of Cognitive Impairment:

    • Mice receive subcutaneous (s.c.) injections of D-galactose (150 mg/kg) daily for 6 weeks.[3]

  • This compound Administration:

    • This compound is administered at doses of 50 and 100 mg/kg body weight.[3]

  • Behavioral Assessments:

    • Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The maze is a circular pool filled with opaque water, containing a hidden platform. Mice are trained to find the platform from different starting points. Escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) are recorded.

    • Y-maze: This maze is used to assess spatial working memory by measuring the spontaneous alternation behavior of the mice.

  • Biochemical Estimations:

    • Brain tissue is collected to measure levels of advanced glycation end products (AGEs), oxidative stress markers, and acetylcholinesterase activity.[3]

In Vitro Neuroprotection Assay

This protocol describes an in vitro model of neuronal injury using PC12 cells to evaluate the direct neuroprotective effects of this compound.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.

  • Induction of Neuronal Injury:

    • Oxidative stress-induced neuronal damage is induced by exposing the PC12 cells to hydrogen peroxide (H₂O₂).[5]

  • This compound Treatment:

    • Cells are pre-treated with varying concentrations of this compound before H₂O₂ exposure.

  • Assessment of Neuroprotection:

    • Cell viability is assessed using assays such as the MTT assay.

    • Oxidative stress is quantified by measuring intracellular reactive oxygen species (ROS) levels and the activity of antioxidant enzymes.

    • Apoptotic markers are evaluated to determine the extent of cell death.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse range of pharmacological activities. Its ability to modulate key signaling pathways involved in diabetes, neurodegeneration, and cancer underscores its therapeutic potential. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its mechanisms of action and explore its clinical applications. Future studies should focus on elucidating the precise molecular targets of this compound and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The continued exploration of this multifaceted alkaloid holds significant promise for the development of novel therapeutic strategies for a variety of chronic diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Trigonelline by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a pyridine alkaloid, is a significant bioactive compound found in various plants, including fenugreek (Trigonella foenum-graecum), coffee, and Japanese radish.[1] Its diverse pharmacological activities, such as anti-diabetic, neuroprotective, and hypolipidemic effects, have made it a compound of interest in pharmaceutical and nutraceutical research.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the accurate quantification of this compound in various matrices, including plant materials, herbal formulations, and biological fluids.[2][4] This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using HPLC.

Principle of the Method

The quantitative analysis of this compound by HPLC is typically based on reversed-phase or hydrophilic interaction liquid chromatography (HILIC). In reversed-phase HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Due to its polar nature, this compound often requires specific mobile phase conditions or specialized columns for good retention and separation. HILIC, which utilizes a polar stationary phase (e.g., silica, amino) and a mobile phase with a high concentration of organic solvent, is also a suitable technique for retaining and separating polar compounds like this compound.[5] Detection is commonly achieved using a UV detector at a wavelength of approximately 265 nm, where this compound exhibits strong absorbance.[6][7] Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Protocol 1: Analysis of this compound in Herbal Formulations (e.g., Fenugreek Seeds)

This protocol is adapted from a validated method for the quantification of this compound in herbal formulations.[2][8]

1. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Distilled water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

  • Analytical column: Cosmosil CN-MS (250 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Analytical balance

  • Vortex mixer

  • Rotary shaker

  • Ultrasonic bath

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100.0 µg/mL.

4. Sample Preparation

  • Seed Powder:

    • Grind the dried fenugreek seeds into a fine powder.

    • Accurately weigh 1 g of the seed powder and transfer it to a conical flask.

    • Add 10 mL of methanol (1:10 w/v ratio).[2]

    • Vortex the mixture for 60 seconds.

    • Place the flask on a rotary shaker at 150 rpm for 12 hours.[2]

    • Filter the resulting mixture through a Whatman No. 1 filter paper.

    • Prior to injection, filter the extract through a 0.45 µm syringe filter.

5. Chromatographic Conditions

  • Mobile Phase: Methanol:Distilled Water (95:5, v/v), pH adjusted to 3.5 with hydrochloric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient (e.g., 27 ± 1 °C).[2]

  • Detection Wavelength: 267 nm.[2]

  • Injection Volume: 20 µL.[2]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the amount of this compound in the original sample (e.g., in mg/g of seed powder).

Protocol 2: Analysis of this compound in Biological Fluids (e.g., Plasma)

This protocol is based on a method developed for the determination of this compound in rabbit plasma.[6][7]

1. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system as described in Protocol 1.

  • Analytical column: Asahipak NH2P-50 (or equivalent amino column).[6][7]

  • Microcentrifuge

3. Preparation of Standard Solutions

  • Prepare stock and working standard solutions of this compound in the mobile phase, with concentrations ranging from approximately 1.0 to 30.0 µg/mL.[6]

4. Sample Preparation

  • To 100 µL of plasma, add 200 µL of a mixture of methanol and acetonitrile to precipitate proteins.[6][7]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (90:10, v/v).[6][7]

  • Flow Rate: 1.2 mL/min.[6][7]

  • Column Temperature: 30 °C.[6][7]

  • Detection Wavelength: 265 nm.[6][7]

  • Injection Volume: 20 µL.

6. Data Analysis

  • Follow the data analysis procedure outlined in Protocol 1 to determine the concentration of this compound in the plasma sample.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative HPLC analysis of this compound from various studies.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1 (Herbal Formulations)Method 2 (Biological Fluids)Method 3 (Plant Extracts)
Column Cosmosil CN-MSAsahipak NH2P-50Phenomenex Luna C8
Mobile Phase Methanol:Water (95:5, v/v), pH 3.5Acetonitrile:Water (90:10, v/v)Water (pH 3.5 with HCl):Methanol (70:30, v/v)
Flow Rate 1.0 mL/min[2]1.2 mL/min[6][7]0.5 mL/min[4]
Detection Wavelength 267 nm[2]265 nm[6][7]264 nm[4]
Retention Time ~4.5 min~5.0 min~5.3 min[4]

Table 2: Method Validation Parameters

ParameterMethod 1 (Herbal Formulations)Method 2 (Biological Fluids)Method 3 (Plant Extracts)
Linearity Range 100.00 - 8000.00 ng/mL[2][8]0.98 - 31.28 µg/mL[6]1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.999[2]0.9986[6]> 0.999
LOD 5.00 ng/mL[2][8]50 µg/L[6]Not Reported
LOQ 50.00 ng/mL[2][8]Not ReportedNot Reported
Accuracy (% Recovery) 98.5 - 101.2%Not Reported97.4%

Visualizations

The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.

experimental_workflow_herbal cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Herbal Material (e.g., Fenugreek Seeds) grind Grinding start->grind weigh Weighing grind->weigh extract Solvent Extraction (Methanol) weigh->extract shake Shaking (12h) extract->shake filter1 Filtration (Whatman No. 1) shake->filter1 filter2 Syringe Filtration (0.45 µm) filter1->filter2 hplc HPLC System filter2->hplc detect UV Detection (267 nm) hplc->detect quant Quantification detect->quant

Caption: Workflow for this compound analysis in herbal materials.

experimental_workflow_plasma cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plasma Sample precipitate Protein Precipitation (Methanol/Acetonitrile) start->precipitate vortex Vortexing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Syringe Filtration (0.45 µm) supernatant->filter hplc HPLC System filter->hplc detect UV Detection (265 nm) hplc->detect quant Quantification detect->quant

Caption: Workflow for this compound analysis in plasma samples.

Method Considerations and Troubleshooting

  • Peak Tailing: Due to the polar nature of this compound, peak tailing can sometimes be an issue on reversed-phase columns. Adjusting the mobile phase pH to suppress the ionization of residual silanols on the column can help improve peak shape. The use of an ion-pairing reagent can also be considered.

  • Matrix Effects: When analyzing complex matrices like plant extracts or biological fluids, co-eluting compounds can interfere with the this compound peak. A photodiode array (PDA) detector can be used to assess peak purity. If significant matrix effects are observed, further sample cleanup using solid-phase extraction (SPE) may be necessary.

  • Stability: this compound is a relatively stable alkaloid.[9] However, it is good practice to store standard solutions and sample extracts in a cool, dark place (e.g., 4 °C) and to analyze them within a reasonable timeframe to minimize any potential degradation.

  • Column Choice: The choice of HPLC column is critical. While C8 and C18 columns can be used, specialized columns like those with a cyano (CN) or amino (NH2) stationary phase often provide better retention and peak shape for polar compounds like this compound.[2][7]

Conclusion

The HPLC methods described provide a reliable and accurate approach for the quantitative analysis of this compound in various samples. Proper method validation according to ICH guidelines is essential to ensure the quality and reliability of the results.[2] The choice of the specific protocol and chromatographic conditions should be tailored to the sample matrix and the specific research or quality control objectives.

References

Application Notes & Protocols: Ultrasonic Extraction of Trigonelline from Coffee Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline is a bioactive alkaloid found in high concentrations in coffee and is known for its potential neuroprotective and anti-diabetic properties.[1] Accurate and efficient extraction of this compound from coffee powder is crucial for research and development in the pharmaceutical and nutraceutical industries. Ultrasonic-assisted extraction (UAE) is a rapid, efficient, and green technology for the extraction of bioactive compounds from plant matrices. This document provides a detailed protocol for the ultrasonic extraction of this compound from coffee powder, along with relevant data and workflows.

Principle of Ultrasonic Extraction

Ultrasonic extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the cell walls of the coffee powder generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target analyte, this compound, into the solvent. This method offers several advantages over conventional extraction techniques, including reduced extraction time, lower solvent consumption, and increased extraction efficiency.

Experimental Protocols

Materials and Equipment
  • Coffee Powder: Finely ground coffee powder (particle size < 200 µm).

  • Solvents:

    • Methanol-water solution (82:18, v/v)[2]

    • 1% Aqueous Acetic Acid[3]

    • 60% Methanol[3]

  • Ultrasonic Bath/Probe Sonicator: With temperature and power control.

  • Centrifuge

  • Vortex Mixer

  • Syringe Filters (0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with a DAD or UV detector

Protocol 1: Ultrasonic Extraction with Methanol-Water

This protocol is adapted from a method for the analysis of this compound in coffee powder by HPLC.[2]

  • Sample Preparation: Weigh accurately 0.2 g of finely ground coffee powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of methanol-water (82:18, v/v) to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The extract is now ready for this compound quantification by HPLC.

Protocol 2: Ultrasonic Extraction with Aqueous Acetic Acid

This protocol is suitable for the simultaneous extraction of this compound, caffeine, and chlorogenic acid.[3]

  • Sample Preparation: Place 0.200 g of coffee powder in a 50 mL Eppendorf tube.[3]

  • Solvent Addition: Add 10 mL of 1% aqueous acetic acid.[3]

  • Ultrasonication: Extract in an ultrasonic water bath for 90 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the mixture at 1700 g.[3]

  • Re-extraction: Decant the supernatant and re-extract the residue with the same solvent.[3]

  • Combine and Filter: Combine the filtrates and filter using a nylon membrane syringe filter.[3]

  • Storage: Store the extract in a refrigerator at 4°C until analysis.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of this compound from coffee.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventExtraction TimeThis compound YieldReference
Ultrasonic ExtractionMethanol-Water (82:18)30 minNot specified, but showed good correlation with hot water extraction (r=0.9964)[2]
Ultrasonic Extraction1% Aqueous Acetic Acid90 min0.71%–1.04% w/w (in green coffee beans)[3]
Hot Water ExtractionWaterNot specifiedComparable to ultrasonic extraction with methanol-water[2]
Solvent Extraction90% Ethanol2 hours per cycle2.34% to 6.67% (after enrichment)[1]

Table 2: HPLC-DAD Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column BondPak NH2 (250 mm x 4.6 mm, 5 µm)[2]C8 column (15 cm × 4.6 mm, 5 μm)[3]
Mobile Phase Methanol-Water (82:18, v/v)[2]90% acidified water (0.1% orthophosphoric acid) and 10% acetonitrile[3]
Flow Rate 0.8 mL/min[2]0.4 ml/min[3]
Detection Wavelength 260 nm[2]272 nm[3]
Column Temperature Not specified25°C[3]
Injection Volume Not specified5.0 μl[3]

Diagrams

experimental_workflow cluster_extraction Ultrasonic Extraction cluster_analysis Analysis start Coffee Powder Sample solvent Add Solvent (e.g., Methanol-Water) start->solvent ultrasonication Ultrasonication (e.g., 30 min, 25°C) solvent->ultrasonication centrifugation Centrifugation (e.g., 4000 rpm, 10 min) ultrasonication->centrifugation filtration Filtration (0.45 µm syringe filter) centrifugation->filtration extract This compound Extract filtration->extract hplc HPLC-DAD Analysis extract->hplc quantification Quantification of this compound hplc->quantification

Caption: Experimental workflow for ultrasonic extraction and HPLC analysis of this compound.

logical_relationship cluster_parameters Key Extraction Parameters cluster_outcomes Desired Outcomes Solvent Solvent Type & Polarity Yield High this compound Yield Solvent->Yield Time Extraction Time Time->Yield Temp Temperature Temp->Yield Power Ultrasonic Power Power->Yield Purity High Purity of Extract Yield->Purity Efficiency Process Efficiency Yield->Efficiency

Caption: Relationship between key parameters and outcomes in ultrasonic extraction.

References

Unlocking the Therapeutic Promise of Trigonelline: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of molecular docking to investigate the therapeutic potential of Trigonelline, a naturally occurring alkaloid found in plants like fenugreek and coffee. By simulating the interaction between this compound and various protein targets at the molecular level, researchers can predict its binding affinity and potential inhibitory or activating effects, thereby elucidating its mechanism of action and identifying promising therapeutic applications.

Summary of Quantitative Data

Molecular docking studies have provided valuable quantitative insights into the binding affinity of this compound with a range of therapeutically relevant protein targets. These findings, summarized in the table below, underscore the potential of this compound in diverse disease areas, including metabolic disorders, neurodegenerative diseases, and dermatology.

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)IC50Therapeutic AreaReference
Glycogen Synthase Kinase-3α (GSK-3α)--6.85--Diabetes[1]
Glycogen Synthase Kinase-3β (GSK-3β)--5.51--Diabetes[1]
Human Tyrosinase--5.8-~3.2 µMSkin Disorders[1][2]
GABAa Receptor--1.62--Neurological Disorders[3]
GABAb Receptor--1.84--Neurological Disorders[3]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)--17.636 (Glide energy)--Diabetes[3]
Amyloid-β Peptide-High Affinity--Alzheimer's Disease[4]

Experimental Protocols

The following is a generalized protocol for performing molecular docking studies with this compound using AutoDock, a widely used and freely available software suite. This protocol is based on methodologies frequently cited in the literature.

Preparation of the Target Protein
  • Retrieve Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem.

  • Prepare the Ligand:

    • Load the this compound structure into a molecular modeling software.

    • Detect the root and define the rotatable bonds.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand structure in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.

  • Docking Parameter Setup:

    • Set the parameters for the docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used. Key parameters to define include the number of GA runs, population size, and the maximum number of energy evaluations.

  • Running the Docking Simulation:

    • Execute the docking calculation using the AutoDock program. This will generate multiple possible binding poses of this compound within the active site of the protein, each with a corresponding binding energy.

Analysis of Results
  • Examine Binding Poses: Visualize the docked poses of this compound in the context of the protein's active site using molecular visualization software.

  • Analyze Interactions: Identify the key amino acid residues involved in the interaction with this compound and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Evaluate Binding Energies: The binding energy is a crucial metric for predicting the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow PDB Protein Data Bank Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Protein_Prep PubChem PubChem Database Ligand_Prep Ligand Preparation (Define rotatable bonds, assign charges) PubChem->Ligand_Prep Grid_Box Grid Box Generation (Define active site) Protein_Prep->Grid_Box Docking_Sim Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Analysis Analysis of Results (Binding energy, interactions) Docking_Sim->Analysis Visualization Visualization Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to modulate the PI3K/Akt/Nrf2 signaling pathway, which is crucial in cellular defense against oxidative stress.

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes Transcription Wnt_Catenin_Pathway This compound This compound Wnt Wnt Signaling This compound->Wnt Modulates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Wnt->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates EGFR_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits EGF EGF EGF->EGFR Binds and Activates Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

References

Application Notes and Protocols for the Determination of Trigonelline Concentration in Green Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline (1-methylpyridinium-3-carboxylate) is a significant alkaloid present in green coffee beans, second only to caffeine in abundance.[1] It serves as a precursor to niacin (vitamin B3) and contributes to the formation of key aroma and flavor compounds during the roasting process. The concentration of this compound in green coffee beans can vary depending on the coffee species, variety, geographical origin, and cultivation practices.[2][3] Accurate quantification of this compound is crucial for quality control in the coffee industry, for assessing the potential health benefits of coffee consumption, and for research into its pharmacological properties, which include anti-diabetic and neuroprotective effects.[4][5]

These application notes provide detailed protocols for the determination of this compound concentration in green coffee beans using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, two common and reliable analytical techniques.

Principle of Methods

High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that is highly specific and sensitive for the quantification of this compound. A liquid solvent (mobile phase) carries the coffee extract through a column packed with a solid adsorbent material (stationary phase). The different components in the extract interact differently with the adsorbent material, causing them to separate. This compound is then detected by a UV detector as it exits the column, and its concentration is determined by comparing the peak area to that of a known standard.

UV-Vis Spectrophotometry: This method is based on the principle that this compound absorbs ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed by a solution is directly proportional to the concentration of the substance in the solution (Beer-Lambert law). While simpler and less expensive than HPLC, it can be less specific if other compounds in the coffee extract also absorb light at the same wavelength.[6] Therefore, a sample cleanup or a specific extraction method like salting-out assisted liquid-liquid extraction (SALLE) is often employed to minimize interference.[7]

Experimental Protocols

Protocol 1: Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described in several research articles.[4][5][8]

1. Sample Preparation:

  • Obtain representative green coffee bean samples.
  • Freeze-dry the beans to a constant weight to remove moisture.
  • Grind the dried beans into a fine powder (particle size of 0.5–1.0 mm) using a laboratory mill.[4]
  • Store the powdered sample in an airtight container in a cool, dark, and dry place.

2. Extraction:

  • Weigh accurately about 0.4 g of the powdered green coffee bean sample into a centrifuge tube.[7]
  • Add 10 mL of 60-90% ethanol or methanol as the extraction solvent.[4][7] 90% ethanol has been shown to be highly effective.[4][5]
  • Vortex the mixture for 1 minute to ensure thorough mixing.
  • Perform the extraction using one of the following methods:
  • Ultrasonic Bath: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[7]
  • Mechanical Stirring with Heating: Extract at 55–60°C for 2 hours with continuous stirring.[4][5]
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Carefully collect the supernatant.
  • For enhanced purity, an optional enrichment step can be performed by washing the concentrated extract with ethyl acetate in a 1:1 ratio.[4][5]
  • Filter the supernatant through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% potassium dihydrogen phosphate (pH 4.5) and acetonitrile (90:10, v/v).[4] An alternative is acidified water (0.1% orthophosphoric acid) and acetonitrile (90:10 v/v).[7]
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 264 nm or 272 nm for this compound.[7]
  • Injection Volume: 5-20 µL.
  • Standard Preparation: Prepare a series of standard solutions of pure this compound hydrochloride in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
  • Quantification: Inject the standards to create a calibration curve of peak area versus concentration. Inject the prepared coffee extract sample. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is typically around 2.90 minutes under these conditions.[4]

Protocol 2: Determination of this compound by UV-Vis Spectrophotometry

This protocol utilizes a salting-out assisted liquid-liquid extraction (SALLE) method for sample cleanup, adapted from a study by Mehari et al. (2021).[7]

1. Sample Preparation:

  • Prepare the powdered green coffee bean sample as described in Protocol 1, step 1.

2. Extraction and Sample Cleanup (SALLE):

  • Weigh 0.4 g of the powdered sample into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute.
  • Add 10 mL of acetonitrile and vortex for 1 minute.
  • Add QuEChERS salt (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
  • Centrifuge the mixture at 4000 rpm for 5 minutes. This will result in two distinct phases: an upper acetonitrile phase and a lower aqueous phase. This compound remains in the aqueous phase.
  • Carefully transfer the lower aqueous phase to a clean tube.

3. Spectrophotometric Analysis:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.
  • Wavelength: Set the spectrophotometer to measure absorbance at 264 nm, which is the λmax for this compound.[7]
  • Blank: Use deionized water as the blank.
  • Standard Preparation: Prepare a series of standard solutions of pure this compound hydrochloride in deionized water at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
  • Quantification: Measure the absorbance of the standard solutions to create a calibration curve of absorbance versus concentration. Measure the absorbance of the extracted aqueous sample. Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Data Presentation

The concentration of this compound in green coffee beans can vary significantly. The following table summarizes typical concentrations found in different coffee varieties from various studies.

Coffee SpeciesVarietyOriginThis compound Concentration (% w/w, dry mass)Reference
Coffea arabicaMultiple CultivarsKenya0.9 - 1.5[3]
Coffea arabicaMultiple CultivarsEthiopia (Amhara region)0.53 - 1.27[2]
Coffea arabicaJava PreangerIndonesia~0.9[9][10]
Coffea arabicaNot SpecifiedNot Specified1.28 - 1.66[8]
Coffea canephoraRobustaPhilippinesHigher than Arabica[1]
Coffea libericaLibericaPhilippinesHighest among Liberica, Robusta, and Arabica[1]
Coffea canephoraRobustaNot Specified2.34 (increases to 6.67 after enrichment)[4][5]
Coffea arabicaWild GenotypesAfrica0.88 - 1.77[11]
Coffea canephoraWild GenotypesAfrica0.75 - 1.24[11]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound in green coffee beans.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Green Coffee Bean Sample Collection Drying Drying (Freeze-drying) SampleCollection->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Ethanol/Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC For HPLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis For UV-Vis Quantification Quantification (Calibration Curve) HPLC->Quantification UV_Vis->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

General workflow for this compound determination.

Conclusion

The protocols described provide reliable and reproducible methods for the quantification of this compound in green coffee beans. The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, including the desired level of specificity, the available equipment, and the number of samples to be analyzed. HPLC offers higher selectivity and is the preferred method for complex matrices, while UV-Vis spectrophotometry, when combined with an effective sample cleanup procedure, can be a simpler and more cost-effective alternative for routine analysis. Accurate determination of this compound concentration is essential for quality assurance and for advancing research into the bioactive properties of coffee.

References

Unveiling the Molecular Targets of Trigonelline: A Network Pharmacology Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a natural alkaloid predominantly found in fenugreek seeds and coffee, has garnered significant scientific interest for its diverse pharmacological activities. Network pharmacology, a holistic approach that investigates the complex interactions between drugs, targets, and diseases, provides a powerful framework for elucidating the multifaceted mechanisms of action of natural products like this compound. These application notes provide a comprehensive guide to identifying the molecular targets of this compound using network pharmacology, complemented by detailed protocols for experimental validation.

Network Pharmacology Workflow for this compound

A typical network pharmacology workflow to identify the molecular targets of this compound involves several key steps, from data acquisition to experimental validation.

Network_Pharmacology_Workflow cluster_0 Data Acquisition cluster_1 Network Construction & Analysis cluster_2 Validation a Identify this compound Targets c Construct Protein-Protein Interaction (PPI) Network a->c b Identify Disease-related Targets b->c d Identify Hub Genes & Key Pathways c->d e Molecular Docking d->e f Experimental Validation d->f PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival CellSurvival Akt->CellSurvival Promotes Wnt_Catenin_Pathway This compound This compound Wnt Wnt This compound->Wnt Inhibits BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Nrf2_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits Nrf2 Nrf2 EGFR->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Experimental_Validation_Workflow cluster_0 Binding Assays cluster_1 Functional Assays a Surface Plasmon Resonance (SPR) c Enzymatic/Kinase Assays a->c b Cellular Thermal Shift Assay (CETSA) d Cell-based Assays b->d

Application Note: A Validated UPLC-MS/MS Method for the Quantitative Analysis of Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trigonelline (TG) is a bioactive plant alkaloid predominantly found in fenugreek seeds and coffee beans.[1][2] It is associated with several health benefits, making its accurate quantification crucial in pharmaceutical, cosmeceutical, herbal, and food products.[1] This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective analysis of this compound in various matrices. The method is designed to be rapid, economical, and suitable for high-throughput analysis, addressing the need for efficient quality control and research applications.[1][3]

Experimental Protocols

Sample Preparation

The extraction protocol for this compound varies based on the sample matrix. Below are protocols for extraction from plant matrices (e.g., Fenugreek seeds) and biological fluids (e.g., plasma).

2.1.1. Extraction from Plant Material (Fenugreek Seeds)

This protocol is based on a green ultrasonic extraction method.[4]

  • Weighing: Accurately weigh 100 mg of powdered fenugreek seeds into a centrifuge tube.

  • Solvent Addition: Add 10 mL of an appropriate green solvent such as water (H₂O), ethanol (EtOH), or acetone (ACt).[1][3][4] Water has been shown to yield the highest amount of this compound.[1][3]

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 5 minutes. Set the amplitude to 30% and the pulse to 30 seconds on / 10 seconds off.[4]

  • Solvent Evaporation: After extraction, evaporate the solvent from the sample using a concentration system (e.g., miVac).[4]

  • Reconstitution & Filtration: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., Ethanol). Filter the solution through a 0.2 µm syringe filter prior to UPLC-MS/MS analysis.[4]

2.1.2. Extraction from Biological Fluids (Plasma)

This protocol utilizes a protein precipitation technique.[5]

  • Aliquoting: Pipette 50 µL of plasma into an Eppendorf tube.

  • Protein Precipitation: Add 150 µL of Acetonitrile containing an internal standard (e.g., Atenolol).[5]

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.[5]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for injection into the UPLC-MS/MS system.[5]

Standard Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound by dissolving 1 mg of the standard compound in 1 mL of HPLC-grade ethanol to achieve a concentration of 1 mg/mL.[4]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent. For example, a calibration curve in the range of 0.1-500 ppb can be constructed using six calibration points (0.1, 5, 10, 50, 100, and 500 ppb).[4]

UPLC-MS/MS Instrumentation and Conditions

The following parameters provide a validated method for the separation and quantification of this compound.

ParameterCondition
UPLC System Shimadzu UPLC-MS/MS (LCMS-8050) or equivalent[4]
Analytical Column C18 Acquity UPLC column (2.1 × 100 mm; 1.7 µm)[4] or Gemini C6 Phenyl (100 x 4.6 mm, 5µ)[5]
Column Temperature 40°C[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[5] (A green alternative is Water and Ethanol[1][3][4])
Flow Rate 0.3 - 0.8 mL/min[4][5]
Injection Volume 1 - 5 µL[4][5]
Total Run Time 4 - 5 minutes[5]
Mass Spectrometer Triple-quadrupole mass detector with ESI source[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3][6]
Analysis Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions This compound: m/z 138.0 → 92.1/92.5/94.1[3][6]Internal Standard (Atenolol): m/z 267.3 → 145.2
Collision Energy (CE) Optimized for the specific instrument to achieve the most intense fragment ion.

Method Validation Summary

The described UPLC-MS/MS method has been validated according to ICH guidelines, demonstrating its reliability for quantitative analysis.[4][6] Key validation parameters are summarized in the table below.

Validation ParameterResultReference
Linearity Range 0.1 - 500 ppb (ng/mL)[1][3][4]
1 - 2000 ng/mL[5]
5 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.998
0.999[1][3][4]
Accuracy 98.6%[1][3][4]
99.92% - 104.63%
Limit of Detection (LOD) 1.0 ng/mL
1.5 ng/mL[2]
Limit of Quantification (LOQ) 5.0 ng/mL[2]
10.0 ng/mL[7]
Recovery 78.06% - 83.07%

Visualizations

Experimental Workflow

The overall workflow from sample collection to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fenugreek Seeds, Plasma) Extraction Extraction (Ultrasonication or Protein Precipitation) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: UPLC-MS/MS workflow for this compound analysis.

This compound Fragmentation Pathway

The fragmentation of the this compound precursor ion ([M+H]⁺) in the mass spectrometer is shown below.

G Precursor This compound [M+H]⁺ m/z = 138 Fragment1 Product Ion m/z = 94.1 Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Product Ion m/z = 92.1 Precursor->Fragment2 CID Fragment3 Product Ion m/z = 78.2 Precursor->Fragment3 CID

Caption: MS/MS fragmentation of this compound precursor ion.

Results and Discussion

The UPLC-MS/MS method provides excellent chromatographic separation and resolution for this compound. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The most common transition for quantification is from the precursor ion [M+H]⁺ at m/z 138 to product ions around m/z 92-94.[3][5][7][6] The ESI in positive mode resulted in the fragmentation pattern (m/z) 138→94.10→92.05→78.20.[1][3][6]

The method demonstrates excellent linearity over a wide concentration range, with correlation coefficients (r²) consistently exceeding 0.998.[5][7] High accuracy and precision values confirm the method's reliability and reproducibility. The low limits of detection (LOD) and quantification (LOQ) make it suitable for trace analysis of this compound in complex matrices.[2][3][7]

Conclusion

This application note presents a validated, rapid, and sensitive UPLC-MS/MS method for the quantitative determination of this compound. The detailed protocols for sample preparation and instrumental analysis, along with comprehensive validation data, make this method a highly effective tool for quality control and research in the pharmaceutical and food industries.[1] The method's efficiency and reproducibility support its application in diverse matrices for high-throughput analysis.[1][3]

References

In vitro and in vivo studies to confirm the efficacy of Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trigonelline (TRG) is a natural alkaloid found in various plants, including fenugreek seeds and coffee beans.[1] Extensive research has highlighted its multi-targeting therapeutic effects across a range of pathological conditions, such as metabolic syndromes, neurodegenerative diseases, and inflammation-associated disorders.[2] Mechanistically, this compound modulates numerous molecular targets, including Nrf2, PPARγ, GSK, and various neurotransmitter receptors, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3] These application notes provide a summary of key quantitative data from in vitro and in vivo studies and offer detailed protocols for researchers to investigate the efficacy of this compound.

In Vitro Efficacy of this compound

In vitro studies are fundamental for elucidating the cellular and molecular mechanisms of this compound. Key areas of investigation have included its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.

Summary of Quantitative In Vitro Data

The following table summarizes the quantitative results from various in vitro assays demonstrating the efficacy of this compound.

Activity Assay/Cell Line Key Findings Concentration/IC50 Reference
Anti-inflammatory IgE-sensitized RBL-2H3 mast cellsSuppressed antigen-induced degranulation.Dose-dependent[4]
Anti-inflammatory Bone Marrow-Derived Mast Cells (BMMCs)Decreased production of cytokines, PGD2, and LTC4.Dose-dependent[5]
Anti-melanogenic Tyrosinase activity assayInhibited tyrosinase activity.IC50: ~3.2 µM; 5 µM inhibited 75%[1]
Anti-cancer Non-Small Cell Lung Cancer (NSCLC) cells (A549, NCIH460)Inhibited Nrf2 activation and augmented cisplatin/etoposide efficacy.Synergistic at low concentrations[6]
Anti-cancer Pancreatic cancer cells (Panc1, Colo357)Inhibited Nrf2, rendering cells more susceptible to apoptosis.Not specified[7]
Anti-cancer Rat ascites hepatoma (AH109A) cellsInhibited cancer cell invasion without affecting proliferation.2.5-40 µM
Antiglycation AGEs formation assayStalled the formation of early and late Advanced Glycation End Products (AGEs).Not specified[8]
Antioxidant Mitochondria from goat organsProtected against copper-ascorbate induced oxidative stress.Not specified[9]
NAD+ Precursor Primary Human Skeletal Muscle Myotubes (HSMMs)Rescued NAD+ deficiency in FK866-treated cells.EC50: 110 µM[10]
In Vitro Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol is used to evaluate the anti-degranulation and anti-allergic inflammatory effects of this compound.[4][5]

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Anti-dinitrophenol (DNP) IgE

  • DNP-Human Serum Albumin (HSA)

  • This compound (various concentrations)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Sensitization: Seed cells in a 96-well plate. Sensitize the cells with anti-DNP IgE for 24 hours.

  • This compound Treatment: Wash the cells with PIPES buffer. Add various concentrations of this compound and incubate for the desired period (e.g., 1 hour).

  • Antigen Stimulation: Induce degranulation by adding DNP-HSA and incubate for 30-60 minutes.

  • β-Hexosaminidase Release Assay:

    • Collect the supernatant from each well.

    • Add PNAG substrate to the supernatant.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm to quantify the released β-hexosaminidase, an indicator of degranulation.

  • Data Analysis: Calculate the percentage inhibition of degranulation compared to the antigen-stimulated control group.

Protocol 2: Nrf2 Nuclear Translocation Assay (NSCLC Cells)

This protocol assesses the ability of this compound to inhibit the Nrf2 signaling pathway, which is often hyperactivated in cancer cells.[6]

Materials:

  • NSCLC cell lines (e.g., A549)

  • RPMI-1640 medium

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • Antibodies: Anti-Nrf2, Anti-Lamin B1 (nuclear marker), Anti-GAPDH (cytoplasmic marker)

  • Western Blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Culture A549 cells in RPMI-1640. Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Measure the protein concentration in both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Nrf2, Lamin B1, and GAPDH.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensity. A decrease in Nrf2 in the nuclear fraction (normalized to Lamin B1) and a corresponding increase or no change in the cytoplasmic fraction (normalized to GAPDH) indicates inhibition of nuclear translocation.

Visualization of In Vitro Signaling

The following diagram illustrates the inhibitory effect of this compound on IgE-mediated mast cell degranulation.

G This compound's Anti-Allergic Mechanism cluster_0 Mast Cell Antigen_IgE Antigen + IgE FceRI FcεRI Receptor Antigen_IgE->FceRI Binds PLCg1 PLCγ1 FceRI->PLCg1 Activates PI3K PI3K FceRI->PI3K Activates Ca_Influx Intracellular Ca²⁺ Influx PLCg1->Ca_Influx Akt Akt PI3K->Akt Degranulation Degranulation (Histamine, Cytokine Release) Akt->Degranulation Ca_Influx->Degranulation This compound This compound This compound->PLCg1 Inhibits Phosphorylation This compound->PI3K Inhibits Phosphorylation This compound->Akt Inhibits Phosphorylation

Caption: this compound inhibits key phosphorylation steps in the FcεRI signaling pathway.

In Vivo Efficacy of this compound

In vivo studies are crucial for confirming the therapeutic potential of this compound in a whole-organism context, assessing its effects on complex physiological and pathological processes.

Summary of Quantitative In Vivo Data

The following table summarizes the quantitative results from various in vivo models demonstrating the efficacy of this compound.

Therapeutic Area Animal Model Key Findings Dosage Reference
Neuroprotection d-galactose-induced cognitive impairment (mice)Ameliorated cognitive performance, reversed oxidative damage, decreased AGE levels.50 and 100 mg/kg[8]
Neuroprotection LPS-induced cognitive impairment (mice)Restored brain-derived neurotrophic factor (BDNF) levels, reduced TNF-α and IL-6.50 and 100 mg/kg[1]
Neuroprotection Ischemic stroke (rats)Reduced cerebral infarct size, improved motor and neurodeficit scores.100 mg/kg (i.p.)[11]
Anti-diabetic Streptozotocin-induced diabetic ratsDecreased blood glucose, TC, and TG levels; improved insulin sensitivity.Not specified[12][13]
Anti-diabetic Type 2 diabetic Goto–Kakizaki (GK) ratsDecreased expression of genes involved in glycolysis and gluconeogenesis.Not specified[14]
Anti-inflammatory Ovalbumin (OVA)-induced asthma (mice)Alleviated lung tissue damage, reduced serum IgE and Th2 cytokines.Not specified[5]
Cardioprotection Alcohol-intoxicated ratsElevated antioxidant enzymes (SOD, CAT, GPx) and depleted MDA in cardiac tissue.Not specified[15]
Anti-cancer Urethane-induced lung cancer (mice)Decreased tumor incidence from 80% to 40% and reduced tumor volume.Not specified[16]
In Vivo Experimental Protocols

Protocol 3: D-Galactose-Induced Cognitive Impairment Model

This protocol is used to model age-related cognitive decline and assess the neuroprotective effects of this compound.[8]

Materials:

  • Male BALB/c mice

  • D-galactose

  • This compound

  • Morris Water Maze (MWM) apparatus

  • Biochemical assay kits (e.g., for SOD, MDA, Acetylcholinesterase)

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week with free access to food and water.

  • Induction of Amnesia: Administer D-galactose (e.g., 150 mg/kg, subcutaneously) daily for 6-8 weeks to the control and treatment groups. A sham group receives saline.

  • This compound Treatment: Co-administer this compound (50 and 100 mg/kg, orally) to the treatment groups throughout the D-galactose induction period.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase (Days 1-4): Train mice to find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform).

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis:

    • After behavioral tests, sacrifice the animals and collect brain tissue (hippocampus and cortex).

    • Homogenize the tissue and perform biochemical assays to measure levels of oxidative stress markers (MDA, SOD), advanced glycation end products (AGEs), and acetylcholinesterase activity.

  • Data Analysis: Compare escape latency, time in target quadrant, and biochemical markers between the sham, D-galactose control, and this compound-treated groups.

Protocol 4: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This protocol establishes a model of type 1 diabetes to investigate the effects of this compound on diabetic complications like peripheral neuropathy.[13]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • High-carbohydrate/high-fat diet

  • This compound

  • Equipment for measuring Nerve Conduction Velocity (NCV)

  • Tail-flick and hot-plate analgesia meters

Procedure:

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 35 mg/kg) dissolved in cold citrate buffer. Feed the rats a high-carbohydrate/high-fat diet to induce a stable diabetic state.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

  • This compound Treatment: Begin daily oral administration of this compound to the treatment group. A diabetic control group receives the vehicle.

  • Functional Assessments (after several weeks, e.g., 48 weeks):

    • Nerve Conduction Velocity (NCV): Anesthetize the rat and measure motor and sensory NCV in the sciatic nerve using stimulating and recording electrodes. A decrease in NCV is indicative of neuropathy.

    • Nociception: Measure thermal hyperalgesia using tail-flick or hot-plate tests. A shortened latency indicates neuropathic pain.

  • Biochemical and Histological Analysis:

    • At the end of the study, collect blood to measure HbA1c, insulin, and lipid profiles.

    • Harvest the sciatic nerve for histological examination (e.g., H&E staining) and to measure oxidative stress markers.

  • Data Analysis: Compare functional, biochemical, and histological parameters between the non-diabetic control, diabetic control, and this compound-treated groups.

Visualization of In Vivo Workflow and Pathways

The following diagrams illustrate a general workflow for in vivo efficacy testing and a key neuroprotective signaling pathway modulated by this compound.

G General In Vivo Efficacy Workflow A Animal Model Selection (e.g., STZ-induced rats) B Disease Induction (e.g., STZ injection) A->B C Grouping & Treatment (Control, Disease, TRG Doses) B->C D Behavioral & Functional Tests (e.g., Morris Water Maze, NCV) C->D E Sample Collection (Blood, Tissues) D->E F Biochemical Analysis (e.g., Oxidative Stress Markers) E->F G Histopathological Analysis E->G H Data Analysis & Conclusion F->H G->H

Caption: A standard workflow for assessing the in vivo efficacy of this compound.

G This compound's Neuroprotective PI3K/Akt/Nrf2 Pathway cluster_0 Neuronal Cell PI3K PI3K Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Genes Expression of Antioxidant Genes (SOD, CAT, GSH) ARE->Antioxidant_Genes Neuroprotection Neuroprotection & Cell Survival Antioxidant_Genes->Neuroprotection This compound This compound This compound->PI3K Activates Oxidative_Stress Oxidative Stress (e.g., UV-B, LPS) Oxidative_Stress->Neuroprotection Induces Damage

Caption: this compound promotes neuroprotection by activating the PI3K/Akt/Nrf2 pathway.[1][17]

References

Application Notes and Protocols: Techniques for Studying Trigonelline's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline (TG), a natural alkaloid found in plants like coffee beans and fenugreek, has garnered significant scientific interest for its diverse biological activities, including neuroprotective, anti-diabetic, and anti-cancer effects.[1][2] A key aspect of its mechanism of action involves the modulation of gene expression. Understanding how this compound influences cellular transcription provides critical insights into its therapeutic potential. These application notes provide detailed protocols and data presentation guidelines for researchers investigating the effects of this compound on gene expression, focusing on global transcriptomic analysis, targeted gene validation, and elucidation of the underlying signaling pathways.

Section 1: Global Gene Expression Profiling with Microarray Analysis

Microarray analysis is a powerful high-throughput technique to obtain a comprehensive, genome-wide snapshot of the changes in gene expression following this compound treatment. This approach is ideal for hypothesis generation and identifying novel biological pathways affected by the compound.[1] A recent study on senescence-accelerated mice (SAMP8) successfully used this method to reveal that this compound primarily regulates pathways related to inflammation and neurotransmitter release.[3]

Experimental Protocol: Whole-Genome Transcriptome Profiling

This protocol is adapted from studies investigating this compound's effects in the mouse hippocampus.[1]

  • Animal Treatment & Tissue Collection :

    • House animals under standard conditions. In a representative study, 16-week-old SAMP8 mice were orally administered 5 mg/kg/day of this compound dissolved in water for 30 days.[1][4]

    • Following the treatment period, euthanize the animals according to approved ethical protocols.

    • Promptly dissect the tissue of interest (e.g., hippocampus), snap-freeze it in liquid nitrogen, and store it at -80°C until RNA extraction.

  • RNA Isolation and Quantification :

    • Extract total RNA from the frozen tissue using a suitable reagent like ISOGEN (Nippon Gene) following the manufacturer's instructions.[1]

    • Assess the purity and concentration of the extracted RNA using a spectrophotometer, such as a NanoDrop 2000. An A260/A280 ratio of ~2.0 is generally considered pure.[1]

    • Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 8.0 is recommended for microarray experiments.

  • cDNA Synthesis, Labeling, and Hybridization :

    • Synthesize complementary DNA (cDNA) from approximately 100 ng of total RNA.[1]

    • Generate complementary RNA (cRNA) through in vitro transcription of the cDNA. This step also incorporates a label (e.g., biotin).

    • Reverse transcribe the purified cRNA to produce single-stranded cDNA (ss-cDNA).[1]

    • Fragment and label the ss-cDNA according to the microarray kit manufacturer's guidelines (e.g., ThermoFisher Scientific Clariom S Assay).

    • Hybridize the labeled ss-cDNA to the microarray chip (e.g., Clariom S array Mouse) using a hybridization station (e.g., GeneChip™ Fluidics Station) for 16-18 hours at a controlled temperature.[1]

  • Scanning and Data Analysis :

    • Wash the arrays to remove non-specifically bound probes.

    • Scan the arrays using a high-resolution scanner (e.g., GeneChip Scanner).[1]

    • Process the raw image data using analysis software (e.g., Transcriptome Analysis Console - TAC). Standardize the data using an algorithm like Signal Space Transformation-Robust Multi-chip Analysis (SST-RMA).[1]

    • Perform statistical analysis (e.g., one-way ANOVA with empirical Bayes correction) to identify differentially expressed genes (DEGs). Common filter criteria are a p-value < 0.05 and a fold change > 1.1.[1]

    • Conduct gene ontology and pathway enrichment analyses (e.g., KEGG, Reactome) on the list of DEGs to identify the biological processes and signaling pathways significantly affected by this compound.

Data Presentation: Microarray Results

Summarize the findings in a clear, tabular format.

Table 1: Summary of Microarray Analysis of Mouse Hippocampus after this compound Treatment

Comparison Group Total Differentially Expressed Genes (DEGs) Upregulated Genes Downregulated Genes Key Enriched Pathways Reference
SAMP8 vs. SAMR1 (Control) 2039 1198 841 Inflammation, Synaptic signaling [1]

| TG-Treated SAMP8 vs. SAMP8 | 1918 | 884 | 1034 | Neurotransmitter release, Anti-inflammatory pathways (e.g., negative regulation of Traf6-mediated NF-κB activation) |[1][3] |

Visualization: Microarray Experimental Workflow

Microarray_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Animal_Treatment Animal Treatment (e.g., 30 days TG) Tissue_Harvest Tissue Harvest (e.g., Hippocampus) Animal_Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction (ISOGEN) Tissue_Harvest->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 cDNA_Synth cDNA Synthesis & cRNA Labeling QC1->cDNA_Synth Hybridization Array Hybridization (Clariom S Chip) cDNA_Synth->Hybridization Scanning Array Scanning Hybridization->Scanning Data_Processing Data Processing (SST-RMA Normalization) Scanning->Data_Processing Stat_Analysis Statistical Analysis (ANOVA, Fold Change) Data_Processing->Stat_Analysis DEG_ID DEG Identification Stat_Analysis->DEG_ID Pathway_Analysis Pathway & GO Analysis DEG_ID->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation

Workflow for studying this compound's effect on gene expression via microarray.

Section 2: Targeted Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is the gold standard for validating microarray results and quantifying the expression of specific genes of interest with high sensitivity and specificity.[5] It is essential for confirming the modulation of key genes within a pathway affected by this compound, such as those in the Nrf2 antioxidant response.[6][7]

Experimental Protocol: SYBR Green-Based qRT-PCR
  • RNA Extraction and QC :

    • Extract high-quality total RNA from cells or tissues as described in the microarray protocol (Section 1, Step 2).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis :

    • Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers. Follow the manufacturer's protocol.

  • Primer Design and Validation :

    • Design primers for your target genes and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, Rpl27).[6] Primers should typically yield a product of 70-150 bp.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency of 90-110% is ideal. A melt curve analysis should also be performed to ensure a single product is amplified.

  • qRT-PCR Reaction :

    • Prepare the reaction mix in a 96- or 384-well plate. A typical 10 µL reaction includes:

      • 5 µL of 2x SYBR Green Master Mix

      • 0.5 µL of Forward Primer (10 µM)

      • 0.5 µL of Reverse Primer (10 µM)

      • 1 µL of diluted cDNA (e.g., 1:10 dilution)

      • 3 µL of Nuclease-Free Water

    • Run the plate on a real-time PCR cycler with a program such as:

      • Initial Denaturation: 95°C for 5 min

      • Cycling (40 cycles): 95°C for 15 sec, 60°C for 30 sec

      • Melt Curve Analysis

  • Data Analysis :

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated control.

Data Presentation: Target Gene Expression Changes

Table 2: Effect of this compound on Nrf2 Pathway Target Gene Expression in Various Cell Lines

Cell Line / Model Treatment Target Gene Fold Change vs. Control Technique Reference
Primary Microglia 5 nM TG + 20 µM Apomorphine Hmox1 Inhibition of induction qRT-PCR [6]
Primary Microglia 5 nM TG + 20 µM Apomorphine Nqo1 Inhibition of induction qRT-PCR [6]
Pancreatic Cancer Cells This compound s5a/psmd4 Decreased Not specified [8]
Pancreatic Cancer Cells This compound α5/psma5 Decreased Not specified [8]
NSCLC Cells (A549) This compound Nrf2 targets Downregulated qRT-PCR [9]

| Colon Cancer Cells | this compound-loaded micelles | Nrf2, MRP1, NQO1, HO-1 | Decreased (p < 0.05) | qRT-PCR |[7] |

Visualization: qRT-PCR Experimental Workflow

qpcr_workflow cluster_prep Sample Preparation cluster_qpcr qRT-PCR cluster_analysis Data Analysis start Cells or Tissue (Control vs. TG-Treated) rna_extraction RNA Extraction + DNase Treatment start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis reaction_setup Reaction Setup (SYBR Green, Primers, cDNA) cdna_synthesis->reaction_setup amplification Real-Time Amplification & Data Acquisition reaction_setup->amplification ct_values Determine Ct Values amplification->ct_values normalization Normalization to Reference Gene (ΔCt) ct_values->normalization fold_change Calculate Fold Change (2-ΔΔCt Method) normalization->fold_change

Workflow for targeted gene expression analysis using qRT-PCR.

Section 3: Investigating Signaling Pathways Modulating Gene Expression

Changes in gene expression are downstream consequences of upstream signaling events. Investigating these pathways is crucial for a mechanistic understanding of this compound's action. Techniques like Western Blotting and Immunofluorescence can reveal changes in protein expression, phosphorylation status, and subcellular localization. Studies have shown that this compound inhibits the Nrf2 pathway, in some cases via the EGFR/ERK signaling axis, and also modulates NF-κB signaling.[1][8][9][10]

Experimental Protocol: Western Blotting for Signaling Proteins
  • Cell Lysis and Protein Quantification :

    • Treat cells (e.g., A549 NSCLC cells) with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-pNrf2, anti-Nrf2, anti-pERK, anti-ERK, anti-Traf6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

    • Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Visualization: Signaling Pathways Affected by this compound

Nrf2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ERK ERK1/2 EGFR->ERK Activates Keap1 Keap1 Nrf2_cyto Nrf2 ERK->Nrf2_cyto Phosphorylates (Activation Signal) Proteasome Proteasome Degradation Keap1->Nrf2_cyto Inactivation ARE ARE Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Nrf2_nuc->ARE Binds Target_Genes Target Genes (Hmox1, Nqo1, psma5) ARE->Target_Genes Activates Transcription This compound This compound This compound->EGFR Inhibits This compound->Nrf2_nuc Prevents Accumulation

This compound inhibits the EGFR/ERK/Nrf2 signaling pathway.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Traf6 Traf6 IKK IKK Complex Traf6->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Sequesters NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNFα, IL-6) DNA->Inflammatory_Genes Activates Transcription This compound This compound This compound->Traf6 Negatively Modulates Upstream_Signal Upstream Signal (e.g., LPS, Cytokines) Upstream_Signal->Traf6

This compound negatively modulates Traf6-mediated NF-κB activation.[1][3]

References

Application Notes and Protocols: Assessing Trigonelline's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a natural alkaloid found in various plants, including coffee and fenugreek, has emerged as a promising molecule for its positive impact on mitochondrial health.[1] Research indicates its potential in mitigating age-related muscle decline and neurodegenerative processes by enhancing mitochondrial function.[2][3] These application notes provide a comprehensive guide to methodologies for assessing the effects of this compound on key aspects of mitochondrial biology, including NAD+ metabolism, mitochondrial respiration, membrane potential, ATP production, and biogenesis.

Core Mechanism of Action

This compound acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[2][4][5] It is metabolized through the Preiss-Handler pathway to boost cellular NAD+ pools.[2][6] Elevated NAD+ levels, in turn, activate sirtuins, which are key regulators of mitochondrial biogenesis and function.[2] This cascade of events leads to improved mitochondrial respiration, increased ATP synthesis, and enhanced protection against oxidative stress.[6][7]

Signaling Pathway

Trigonelline_Pathway cluster_cell Cell cluster_mito Mitochondrial Functions This compound This compound Preiss_Handler Preiss-Handler Pathway This compound->Preiss_Handler NAD NAD+ Preiss_Handler->NAD Metabolism Sirtuins Sirtuins NAD->Sirtuins Activation Mitochondrion Mitochondrion Sirtuins->Mitochondrion Stimulation Biogenesis Biogenesis Mitochondrion->Biogenesis Respiration Respiration Mitochondrion->Respiration ATP_Production ATP Production Mitochondrion->ATP_Production ROS_Reduction Reduced Oxidative Stress Mitochondrion->ROS_Reduction

Caption: this compound's metabolic pathway to enhance mitochondrial function.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various mitochondrial parameters.

Table 1: Effect of this compound on NAD+ Levels

Model SystemTreatmentFold Change in NAD+Reference
C. elegansThis compoundIncreased[6]
Mice (Liver)Labeled this compound Gavage (2h)~1.5[6]
Mice (Gastrocnemius)Labeled this compound Gavage (2h)~1.2[6]
Human Skeletal Muscle Myotubes (HSMM)1 mM Labeled this compound (24h)~1.8[6]

Table 2: Effect of this compound on Mitochondrial Respiration

Model SystemParameterTreatment% ChangeReference
C. elegansBasal RespirationThis compoundIncreased[6]
C. elegansMaximal RespirationThis compoundIncreased[6]
Human Skeletal Muscle Myotubes (HSMM)Maximum Oxygen Consumption Rate (OCR)This compoundIncreased[6]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Model SystemAssayTreatmentObservationReference
Human Skeletal Muscle Myotubes (HSMM)JC-1 StainingThis compoundIncreased ΔΨm[6]
Hippocampal NeuronsNot specifiedThis compoundPreserved ΔΨm[8]

Table 4: Effect of this compound on Mitochondrial Content and Gene Expression

Model SystemParameterTreatmentOutcomeReference
C. elegansMitochondrial DNA/Nuclear DNA RatioThis compoundIncreased[6]
C. elegansMitochondrial Respiration & Proteostasis GenesThis compoundUpregulated[6]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Cell/Tissue Culture or Animal Model treatment This compound Treatment (vs. Vehicle Control) start->treatment harvest Harvest Cells/Tissues or Isolate Mitochondria treatment->harvest nad_assay NAD+ Quantification (LC-MS) harvest->nad_assay ocr_assay Mitochondrial Respiration (Seahorse Assay) harvest->ocr_assay mmp_assay Membrane Potential (JC-1 Staining) harvest->mmp_assay atp_assay ATP Production (Luminometry) harvest->atp_assay biogenesis_assay Mitochondrial Biogenesis (mtDNA/nDNA ratio) harvest->biogenesis_assay analysis Data Analysis and Interpretation nad_assay->analysis ocr_assay->analysis mmp_assay->analysis atp_assay->analysis biogenesis_assay->analysis

Caption: General workflow for assessing this compound's mitochondrial impact.

Protocol 1: Measurement of Cellular NAD+ Levels by LC-HRMS

Objective: To quantify the intracellular concentration of NAD+ following this compound treatment.

Materials:

  • Cells or tissue homogenates

  • This compound

  • Vehicle control (e.g., sterile water or PBS)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., ¹³C-NAD+)

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle for the specified duration (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • For tissue samples, homogenize in the extraction solvent on ice.

    • Vortex the samples vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Add the internal standard to each sample.

    • Dry the samples under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 5% methanol in water with 0.1% formic acid).

  • LC-HRMS Analysis:

    • Inject the reconstituted samples into the LC-HRMS system.

    • Separate metabolites using a suitable chromatography column (e.g., a C18 column).

    • Detect NAD+ and the internal standard using the mass spectrometer in positive ion mode.

  • Data Analysis:

    • Quantify the peak area for NAD+ and the internal standard.

    • Normalize the NAD+ peak area to the internal standard peak area.

    • Compare the normalized NAD+ levels between this compound-treated and control groups.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.[9]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Vehicle control

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test kit containing:

    • Oligomycin (ATP synthase inhibitor)

    • Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) (a protonophore)

    • Rotenone & Antimycin A (Complex I & III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.

  • This compound Treatment: Treat cells with this compound or vehicle for the desired time.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO₂ incubator.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant.

    • Prepare the mitochondrial inhibitors in the assay medium and load them into the designated ports of the sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant with the cell plate.

    • Run the mitochondrial stress test protocol, which involves sequential injections of the inhibitors and measurement of OCR.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial respiration:

      • Basal Respiration: The initial OCR before inhibitor injection.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The peak OCR after FCCP injection.

      • Proton Leak: The remaining OCR after oligomycin injection.

      • Non-mitochondrial Respiration: The OCR after rotenone and antimycin A injection.

    • Compare these parameters between this compound-treated and control groups.

Protocol 3: Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Objective: To assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • Cells cultured on glass coverslips or in a clear-bottom 96-well plate

  • This compound

  • Vehicle control

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as required.

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 in pre-warmed culture medium (typically 1-5 µM).

    • Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with warm PBS or culture medium to remove excess dye.

  • Imaging or Plate Reading:

    • Microscopy: Immediately visualize the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

  • Data Analysis:

    • For microscopy, qualitatively assess the shift from red to green fluorescence.

    • For plate reader data, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Compare the ratios between treated and control groups.

Protocol 4: Measurement of ATP Production

Objective: To quantify the rate of ATP synthesis.[10][11]

Materials:

  • Isolated mitochondria or cell lysates

  • This compound

  • Vehicle control

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Sample Preparation:

    • Treat cells or animals with this compound.

    • Isolate mitochondria from tissues or cells using differential centrifugation, or prepare whole-cell lysates.

  • ATP Assay:

    • Follow the manufacturer's instructions for the ATP assay kit. This typically involves:

      • Adding the cell lysate or mitochondrial suspension to the assay buffer.

      • Adding the substrate/enzyme mixture (e.g., luciferin/luciferase).

  • Luminescence Measurement: Immediately measure the light output using a luminometer. The luminescence signal is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the samples based on the standard curve.

    • Normalize the ATP levels to the total protein concentration of the sample.

    • Compare the normalized ATP levels between this compound-treated and control groups.

Protocol 5: Assessment of Mitochondrial Biogenesis (mtDNA/nDNA Ratio)

Objective: To determine the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) as a measure of mitochondrial content.

Materials:

  • Total DNA extracted from cells or tissues

  • Primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M or GAPDH)

  • qPCR master mix (e.g., SYBR Green)

  • Real-time PCR system

Procedure:

  • DNA Extraction: Extract total genomic DNA from this compound-treated and control samples.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each sample.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the relative ratio of mtDNA to nDNA using the following formula: Ratio = 2^(Ct_nDNA - Ct_mtDNA).

    • Compare the mtDNA/nDNA ratio between the treated and control groups. An increase in the ratio suggests an increase in mitochondrial biogenesis.

Disclaimer

These protocols provide a general framework. Researchers should optimize specific parameters, such as cell type, treatment concentrations, and incubation times, for their experimental systems. Always include appropriate positive and negative controls.

References

Application of Trigonelline in Cell Culture Models of Neurological Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a natural alkaloid found in high concentrations in coffee and fenugreek, has emerged as a promising neuroprotective agent. Its therapeutic potential is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides detailed application notes and protocols for utilizing this compound in various in vitro cell culture models of neurological diseases, including Alzheimer's Disease, Parkinson's Disease, and conditions of neuroinflammation and oxidative stress. The provided methodologies and data aim to facilitate research into the neuroprotective mechanisms of this compound and its potential development as a therapeutic agent.

Models of Neurodegenerative Diseases and Neuroinflammation

Oxidative Stress Model: Hydrogen Peroxide (H₂O₂)-induced Toxicity in PC12 Cells

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model to study neuronal differentiation and neurotoxicity. Treatment with hydrogen peroxide (H₂O₂) induces oxidative stress, leading to cell damage and apoptosis, mimicking a key pathological feature of many neurodegenerative diseases.

Experimental Protocol:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a final concentration of 200 µM H₂O₂ for 24 hours to induce oxidative damage.[1]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay. Briefly, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.

Quantitative Data Summary:

Cell LineStressorThis compound ConcentrationOutcome MeasureResultReference
PC12H₂O₂ (200 µM)10-100 µMCell ViabilityIncreased cell viability in a dose-dependent manner.[1][2]
PC12H₂O₂ (200 µM)10-100 µMLDH ReleaseDecreased LDH release, indicating reduced cytotoxicity.[2]
PC12H₂O₂ (200 µM)10-100 µMIntracellular ROSReduced levels of reactive oxygen species.[2]
Ischemia/Reperfusion Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

Primary hippocampal neurons are a valuable tool for studying the cellular and molecular mechanisms of ischemic brain injury. The oxygen-glucose deprivation/reperfusion (OGD/R) model simulates the conditions of stroke in vitro.

Experimental Protocol:

  • Primary Culture: Isolate hippocampi from embryonic day 18 (E18) rat or mouse brains and dissociate them into single cells. Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

  • OGD Induction: After 7-10 days in culture, replace the normal culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS). Place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) for 60-120 minutes at 37°C.

  • Reperfusion: Following OGD, return the neurons to the original complete culture medium and place them back into the normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • This compound Treatment: Apply this compound (e.g., 6.25, 12.5, 25 µM) to the culture medium either as a pre-treatment before OGD, during OGD, or during the reperfusion phase.

  • Assessment of Neuronal Injury: Evaluate neuronal death by measuring lactate dehydrogenase (LDH) release into the culture medium. Assess apoptosis by TUNEL staining or caspase-3 activity assays.

Quantitative Data Summary:

Cell LineStressorThis compound ConcentrationOutcome MeasureResultReference
Primary Hippocampal NeuronsOGD/R6.25, 12.5, 25 µMCell ViabilitySignificantly increased neuronal viability.[3]
Primary Hippocampal NeuronsOGD/R6.25, 12.5, 25 µMLDH ReleaseMarkedly attenuated LDH release.[4]
Primary Hippocampal NeuronsOGD/R6.25, 12.5, 25 µMInflammatory Cytokines (TNF-α, IL-1β, IL-6)Significantly reduced the levels of pro-inflammatory cytokines.[3]
Primary Hippocampal NeuronsOGD/R6.25, 12.5, 25 µMOxidative Stress Markers (ROS, SOD, GPx)Decreased ROS generation and increased activity of antioxidant enzymes.[3]
Parkinson's Disease Model: MPP⁺-induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for Parkinson's disease research. The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), a metabolite of MPTP, selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I and inducing oxidative stress.

Experimental Protocol:

  • Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Plate the cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • This compound Pre-treatment: Pre-incubate the cells with desired concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.

  • MPP⁺ Treatment: Induce neurotoxicity by exposing the cells to MPP⁺ (e.g., 500 µM) for 24-48 hours.[5]

  • Analysis of Neuroprotection: Assess cell viability using the MTT assay. Measure intracellular ROS production using fluorescent probes like DCFH-DA. Evaluate mitochondrial membrane potential using dyes such as JC-1.

Quantitative Data Summary:

Cell LineStressorThis compound ConcentrationOutcome MeasureResultReference
SH-SY5YMPP⁺ (500 µM)10-100 µMCell ViabilityIncreased cell survival against MPP⁺ toxicity.[6]
SH-SY5YMPP⁺ (500 µM)10-100 µMIntracellular ROSSignificantly reduced MPP⁺-induced ROS production.[7]
SH-SY5YMPP⁺ (500 µM)10-100 µMMitochondrial Membrane PotentialAttenuated the loss of mitochondrial membrane potential.[6]
Neuroinflammation Model: Lipopolysaccharide (LPS)-induced Inflammation in BV-2 Microglial Cells

BV-2 cells are immortalized murine microglial cells widely used to study neuroinflammatory processes. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates microglia, leading to the production of pro-inflammatory mediators.

Experimental Protocol:

  • Cell Culture: Grow BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[8]

  • Measurement of Inflammatory Mediators: Quantify the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent. Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

Quantitative Data Summary:

Cell LineStressorThis compound ConcentrationOutcome MeasureResultReference
BV-2 MicrogliaLPS (100 ng/mL)10-100 µMNitric Oxide (NO) ProductionDose-dependently inhibited NO production.[9][10]
BV-2 MicrogliaLPS (100 ng/mL)10-100 µMTNF-α ProductionSignificantly suppressed the release of TNF-α.[10][11]
BV-2 MicrogliaLPS (100 ng/mL)10-100 µMIL-6 ProductionMarkedly reduced the secretion of IL-6.[10][11]
Alzheimer's Disease Model: Amyloid-β (Aβ)-induced Neuronal Atrophy in Primary Cortical Neurons

Primary cortical neurons provide a physiologically relevant model to investigate the neurotoxic effects of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Aβ oligomers and fibrils can induce synaptic dysfunction, neurite atrophy, and eventual neuronal death.

Experimental Protocol:

  • Primary Culture: Prepare primary cortical neuron cultures from E17-E18 rodent embryos.

  • Aβ Preparation: Prepare oligomeric or fibrillar forms of Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptides according to established protocols.

  • This compound Treatment: After 3 days in culture, treat the neurons with Aβ₂₅₋₃₅ (10 µM) with or without this compound (1 or 10 µM) for 4 days.[12]

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry for neuronal markers such as MAP2 (dendrites) and Tau or Neurofilament (axons).

  • Neurite Outgrowth Analysis: Capture images using fluorescence microscopy and quantify neurite length and branching using image analysis software.

Quantitative Data Summary:

Cell LineStressorThis compound ConcentrationOutcome MeasureResultReference
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)1 µM, 10 µMAxon LengthSignificantly protected against Aβ-induced axonal atrophy.[12]
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)1 µM, 10 µMDendrite LengthSignificantly protected against Aβ-induced dendritic atrophy.[12]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in cellular stress responses and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been shown to activate this pathway, leading to the downstream phosphorylation of pro-survival proteins and the inhibition of pro-apoptotic factors.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. This compound can modulate Nrf2 activity to enhance cellular defense against oxidative damage.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation This compound This compound This compound->Nrf2_Activation ARE Antioxidant Response Element Nrf2_Activation->ARE Nuclear Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: this compound modulates the Nrf2 pathway to enhance antioxidant defense.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and promotes the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response in microglia.

NFkB_Pathway LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation This compound This compound This compound->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_Activation->Proinflammatory_Genes Nuclear Translocation Inflammation Neuroinflammation Proinflammatory_Genes->Inflammation

Caption: this compound inhibits the NF-κB pathway to reduce neuroinflammation.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the neuroprotective effects of this compound in a cell culture model of neurological disease.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PC12, SH-SY5Y, BV-2) Trigonelline_Treatment 2. This compound Treatment (Pre- or Co-treatment) Cell_Culture->Trigonelline_Treatment Stressor_Induction 3. Induction of Neuropathology (e.g., H₂O₂, MPP⁺, LPS, Aβ) Trigonelline_Treatment->Stressor_Induction Data_Collection 4. Data Collection & Analysis Stressor_Induction->Data_Collection Cell_Viability Cell Viability (MTT) Data_Collection->Cell_Viability Oxidative_Stress_Assay Oxidative Stress (ROS) Data_Collection->Oxidative_Stress_Assay Inflammation_Assay Inflammation (ELISA) Data_Collection->Inflammation_Assay Protein_Expression Protein Expression (Western Blot) Data_Collection->Protein_Expression Results 5. Interpretation of Results Cell_Viability->Results Oxidative_Stress_Assay->Results Inflammation_Assay->Results Protein_Expression->Results

Caption: General workflow for assessing this compound's neuroprotective effects.

Conclusion

This compound demonstrates significant neuroprotective effects across a range of in vitro models of neurological diseases. Its ability to mitigate oxidative stress, reduce inflammation, and promote cell survival highlights its potential as a multi-target therapeutic agent. The protocols and data presented herein provide a foundation for further investigation into the mechanisms of action of this compound and its development for the treatment of neurodegenerative disorders. Further research is warranted to explore its efficacy in more complex models, such as 3D cell cultures and in vivo studies, to translate these promising preclinical findings.

References

Application Notes and Protocols: Investigating the Anti-Diabetic Effects of Trigonelline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive protocol for evaluating the anti-diabetic properties of Trigonelline using established in vivo animal models. This document outlines the induction of diabetes, experimental design, key assessment protocols, and data presentation formats.

Introduction

This compound, an alkaloid found in coffee and fenugreek, has demonstrated potential anti-diabetic effects in various studies.[1][2][3] Its mechanisms of action are believed to include the modulation of insulin secretion, improvement of glucose tolerance and insulin sensitivity, and reduction of oxidative stress.[1][2] In animal models of type 2 diabetes, this compound has been shown to reduce plasma glucose and insulin levels.[4][5] It enhances insulin sensitivity in muscle tissue by increasing the autophosphorylation of the insulin receptor and the levels of its downstream effectors, such as phosphorylated Akt (pT308-Akt) and GLUT4, which facilitates glucose uptake.[6] This document provides detailed protocols for investigating these effects in rodent models.

Animal Model and Diabetes Induction

A common and effective model for studying type 2 diabetes involves inducing the condition in rats or mice using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ). The HFD induces insulin resistance, while the subsequent low-dose STZ injection causes partial destruction of pancreatic β-cells, mimicking the pathophysiology of type 2 diabetes.

Protocol for Induction of Type 2 Diabetes (HFD/STZ Model):

  • Animal Selection: Use male Wistar rats or C57BL/6 mice, approximately 6-8 weeks old.

  • Acclimatization: House the animals in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • High-Fat Diet: Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-8 weeks to induce obesity and insulin resistance. A control group will remain on a standard chow diet.

  • Streptozotocin (STZ) Injection: After the HFD period, fast the animals overnight. Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35-50 mg/kg body weight.[7][8] The normal control group should be injected with an equivalent volume of citrate buffer.

  • Hyperglycemia Confirmation: After 72 hours, measure blood glucose levels from the tail vein. Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.[9]

Experimental Design and Treatment

The following table outlines a typical experimental design for a 28-day study.

Table 1: Experimental Groups and Treatment Protocol
GroupDescriptionAnimal DietTreatment (Oral Gavage, Daily for 28 days)
I Normal ControlStandard ChowVehicle (e.g., 0.5% Carboxymethyl cellulose)
II Diabetic Control (DC)High-Fat DietVehicle (e.g., 0.5% Carboxymethyl cellulose)
III This compound (Low Dose)High-Fat DietThis compound (50 mg/kg body weight)[6][10][11]
IV This compound (High Dose)High-Fat DietThis compound (100 mg/kg body weight)
V Positive ControlHigh-Fat DietMetformin (e.g., 150 mg/kg body weight)

Note: The administration of this compound typically begins after the successful induction and confirmation of diabetes.

Experimental Workflow Visualization

The overall experimental process can be visualized as a workflow diagram.

G cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis cluster_output Phase 4: Outcome Acclimatization Animal Acclimatization (1 Week) HFD High-Fat Diet Feeding (4-8 Weeks) Acclimatization->HFD STZ_Induction STZ Injection (35-50 mg/kg, i.p.) HFD->STZ_Induction Confirmation Diabetes Confirmation (Fasting Glucose >250 mg/dL) STZ_Induction->Confirmation Grouping Random Grouping (n=8-10 per group) Confirmation->Grouping Treatment Daily Oral Gavage (28 Days) Grouping->Treatment OGTT OGTT (Day 26) Treatment->OGTT ITT ITT (Day 28) OGTT->ITT Sacrifice Euthanasia & Sample Collection ITT->Sacrifice Biochem Biochemical Analysis Sacrifice->Biochem Histo Histopathology Sacrifice->Histo Data_Analysis Statistical Analysis & Interpretation Biochem->Data_Analysis Histo->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Glucose_in Glucose Uptake GLUT4_transporter->Glucose_in Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates (Phosphorylates) Akt->GLUT4_vesicle Promotes Translocation This compound This compound This compound->Akt Enhances Phosphorylation

References

Application Notes and Protocols for High-Throughput Screening of Trigonelline's Novel Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a natural alkaloid found in high concentrations in coffee and fenugreek, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] Pre-existing research has illuminated its roles in neuroprotection, glucose and lipid metabolism regulation, and its anti-inflammatory and anti-cancer effects.[1] Mechanistically, this compound is known to modulate several key signaling pathways, including the Nrf2, Wnt/β-catenin, PI3K/Akt, and EGFR pathways.[3][4][5][6]

These application notes provide a framework for utilizing high-throughput screening (HTS) to uncover novel biological activities of this compound. The protocols outlined below are designed to be adaptable for large-scale screening of compound libraries, enabling the identification of new therapeutic applications for this promising natural product.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the bioactivity and pharmacokinetics of this compound.

Table 1: In Vitro Bioactivity of this compound

ParameterValueCell Line/SystemReference
Tyrosinase Inhibition IC50~3.2 µMIn vitro enzyme assay[7]
Cytotoxicity IC50>50 µg/mLHaCaT, SKOV-3, HeLa, MOLT-4[8]
Cytotoxicity (Normal Lung Cells)No cytotoxicity at 50 µMNormal lung cells[7]
Tyrosinase Activity Inhibition75% inhibition at 5 µMIn vitro enzyme assay[7]
Cytotoxic Effects on CardiomyocytesSafe up to 100 µMH9c2 cells[9]

Table 2: Pharmacokinetic Properties of this compound

ParameterRouteValueSpeciesReference
CmaxOral (p.o.)12.3 ± 2.9 mg/LHuman[7]
TmaxOral (p.o.)1.2 ± 0.4 hHuman[7]
Biological Half-life (t1/2b)Oral (p.o.)3.6 ± 0.3 hHuman[7]
Biological Half-life (t1/2b)Intravenous (i.v.)3.4 ± 0.6 hHuman[7]
Clearance (CL)Oral (p.o.)0.9 ± 0.2 mL/minHuman[7]
Clearance (CL)Intravenous (i.v.)0.9 ± 0.2 mL/minHuman[7]
CmaxOral (p.o.)0.121 mg/mLRabbit[7]
TmaxOral (p.o.)1.30 hRabbit[7]
Biological Half-life (t1/2b)Oral (p.o.)20.06 hRabbit[7]
Area Under the Curve (AUC0–24)Oral (p.o.)7.59 µg/mL·hRabbit[7]
Clearance (CL)Oral (p.o.)1.32 L/hRabbit[7]
Acute Oral Toxicity (LD50)Oral5000 mg/kgRat[10]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways known to be influenced by this compound.

Trigonelline_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits ERK1_2 ERK1/2 EGFR->ERK1_2 Nrf2 Nrf2 ERK1_2->Nrf2 Inhibits nuclear translocation Keap1 Keap1 Keap1->Nrf2 ARE ARE Nrf2->ARE Binds Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activates Nucleus Nucleus

This compound's modulation of the Nrf2 signaling pathway.

Trigonelline_Wnt_Pathway cluster_nucleus Nucleus This compound This compound Wnt Wnt Signaling This compound->Wnt Modulates Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Nucleus Nucleus

This compound's influence on the Wnt/β-catenin signaling pathway.

Trigonelline_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits phosphorylation Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors

Inhibitory effect of this compound on the PI3K/Akt pathway.

High-Throughput Screening Protocols

The following protocols are designed as templates for high-throughput screening to identify novel biological activities of this compound. They can be adapted to 96-, 384-, or 1536-well formats.

Protocol 1: Cell Viability and Proliferation Screen

This primary screen aims to identify novel cytotoxic or cytostatic effects of this compound on a diverse panel of human cancer cell lines.

Experimental Workflow:

HTS_Cell_Viability_Workflow Start Start Cell_Seeding Seed Cancer Cell Lines in Microplates Start->Cell_Seeding Trigonelline_Addition Add this compound (Concentration Gradient) Cell_Seeding->Trigonelline_Addition Incubation Incubate (e.g., 72 hours) Trigonelline_Addition->Incubation Viability_Assay Add Cell Viability Reagent (e.g., resazurin, CellTiter-Glo®) Incubation->Viability_Assay Readout Measure Fluorescence or Luminescence Viability_Assay->Readout Data_Analysis Data Analysis (IC50 determination) Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Workflow for HTS cell viability and proliferation screening.

Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, prostate, leukemia).

    • Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL in the appropriate culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions to create a concentration gradient (e.g., from 0.1 µM to 100 µM).

    • Add 1 µL of each this compound dilution to the corresponding wells of the cell plates. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Add a cell viability reagent such as resazurin or a commercial ATP-based assay (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence (for resazurin) or luminescence (for ATP-based assays) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the half-maximal inhibitory concentration (IC50) for each cell line where a significant dose-dependent effect is observed.

Protocol 2: Reporter Gene Assay Screen for Pathway Modulation

This screen utilizes reporter gene assays to identify novel signaling pathways modulated by this compound. This example focuses on the NF-κB pathway, a key regulator of inflammation.

Experimental Workflow:

HTS_Reporter_Gene_Workflow Start Start Cell_Transfection Transfect Cells with NF-κB Reporter Plasmid Start->Cell_Transfection Cell_Seeding Seed Transfected Cells in Microplates Cell_Transfection->Cell_Seeding Trigonelline_Addition Add this compound Cell_Seeding->Trigonelline_Addition Stimulation Add Stimulant (e.g., TNF-α) Trigonelline_Addition->Stimulation Incubation Incubate (e.g., 6-24 hours) Stimulation->Incubation Lysis_and_Assay Cell Lysis and Luciferase Assay Incubation->Lysis_and_Assay Readout Measure Luminescence Lysis_and_Assay->Readout Data_Analysis Data Analysis Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Workflow for HTS reporter gene screening.

Methodology:

  • Cell Line and Reporter Construct:

    • Use a suitable cell line (e.g., HEK293T) and a commercially available NF-κB luciferase reporter plasmid.

    • Transfect the cells with the reporter plasmid using a standard transfection reagent.

  • Cell Seeding:

    • Seed the transfected cells into 96-well white, clear-bottom microplates at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a pre-determined optimal concentration. Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and perform a luciferase assay using a commercial kit according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Identify concentrations of this compound that significantly inhibit or enhance TNF-α-induced NF-κB activity.

Protocol 3: High-Content Imaging Screen for Phenotypic Changes

This screen employs automated microscopy and image analysis to identify novel morphological and subcellular changes induced by this compound.

Experimental Workflow:

HTS_High_Content_Workflow Start Start Cell_Seeding Seed Cells in Optically Clear Microplates Start->Cell_Seeding Trigonelline_Addition Add this compound Cell_Seeding->Trigonelline_Addition Incubation Incubate (Time Course) Trigonelline_Addition->Incubation Staining Fix and Stain Cells (e.g., DAPI, Phalloidin, MitoTracker) Incubation->Staining Image_Acquisition Automated Microscopy Image Acquisition Staining->Image_Acquisition Image_Analysis Image Analysis Software (Feature Extraction) Image_Acquisition->Image_Analysis Phenotypic_Clustering Phenotypic Clustering and Hit Identification Image_Analysis->Phenotypic_Clustering

References

Application Notes & Protocols: Predicting Trigonelline Targets in Breast Cancer Using Bioinformatics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trigonelline, an alkaloid compound found in plants like fenugreek and coffee beans, has demonstrated potential anti-tumor properties.[1][2][3] Breast cancer remains a significant global health challenge, and identifying novel therapeutic agents from natural compounds is a promising area of research.[1][4] This document provides a detailed guide for researchers and drug development professionals on utilizing a bioinformatics-driven approach, specifically network pharmacology, to predict the molecular targets of this compound in breast cancer and outlines standard protocols for experimental validation.

The core of this approach involves integrating data from multiple biological databases to identify potential targets, analyzing their interactions, and then using computational docking to predict binding affinities.[1] This in silico workflow significantly narrows down potential candidates for subsequent in vitro and in vivo validation.[1][4]

Section 1: Bioinformatics Protocol for Target Prediction

This protocol describes a systematic workflow to identify and analyze the potential molecular targets of this compound in breast cancer.

G cluster_0 Step 1: Target Identification cluster_1 Step 2: Network Construction & Analysis cluster_2 Step 3: Molecular Interaction Simulation cluster_3 Step 4: Validation a Acquire this compound-related targets (e.g., CTD, SwissTargetPrediction) c Identify Overlapping Genes (Potential Therapeutic Targets) a->c b Acquire Breast Cancer-related genes (e.g., GeneCards, TCGA, TTD) b->c d Construct Protein-Protein Interaction (PPI) Network (e.g., STRING Database) c->d e Perform Pathway Enrichment Analysis (KEGG, GO) (e.g., DAVID, Metascape) d->e f Molecular Docking (Predict Binding Affinity) (e.g., AutoDock, PyRx) e->f g Molecular Dynamics Simulation (Assess Stability of Interaction) f->g h Experimental Validation (In Vitro / In Vivo Assays) g->h

Caption: Bioinformatics workflow for predicting drug targets.

1.1. Protocol for Target Identification

  • Identify this compound-Related Targets: Utilize databases such as the Comparative Toxicogenomics Database (CTD) and SwissTargetPrediction to compile a list of known or predicted protein targets of this compound.

  • Identify Breast Cancer-Related Genes: Collect a comprehensive list of genes associated with breast cancer from multiple databases. Recommended sources include:

    • GeneCards: A human gene database.

    • The Cancer Genome Atlas (TCGA): A catalog of genetic mutations responsible for cancer.

    • Therapeutic Target Database (TTD): Provides information about therapeutic protein and nucleic acid targets.

  • Intersect Target Lists: Use a bioinformatics tool or script to find the common genes between the this compound target list and the breast cancer gene list. These overlapping genes are the potential therapeutic targets of this compound in breast cancer. A recent study identified 14 such specific targets.[1]

1.2. Protocol for Network Analysis

  • Construct Protein-Protein Interaction (PPI) Network: Input the list of potential target genes into the STRING database to generate a PPI network. This network visualizes the complex interactions between the target proteins.[1]

  • Perform Gene Ontology (GO) and Pathway Enrichment Analysis: Use tools like DAVID or Metascape to perform GO and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the target genes. This step helps to identify the biological processes and signaling pathways that are most significantly affected.[1]

1.3. Protocol for Molecular Docking

  • Prepare Ligand and Receptor: Obtain the 3D structure of this compound (ligand) from a database like PubChem. Obtain the 3D crystal structures of the target proteins (receptors) from the Protein Data Bank (PDB). Prepare the molecules by removing water, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

  • Perform Docking Simulation: Use docking software (e.g., AutoDock Vina, PyRx) to simulate the binding of this compound to the active sites of the target proteins. The software will calculate a binding affinity score (usually in kcal/mol), where a lower score indicates a more favorable and stable interaction.[5]

  • Analyze Interactions: Visualize the docked complex to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Section 2: Predicted Targets and Signaling Pathways

Bioinformatics analysis has predicted several key targets and pathways for this compound in breast cancer.

Data Presentation

Table 1: Potential Gene Targets of this compound in Breast Cancer This table lists the 14 specific targets of this compound in the context of breast cancer as identified through database analysis.[1]

Gene SymbolProtein NameFunction in Cancer
EGF Epidermal Growth FactorPromotes cell proliferation and differentiation
EGFR Epidermal Growth Factor ReceptorKey driver of tumor growth in many cancers
MTOR Mammalian Target of RapamycinCentral regulator of cell growth, proliferation, survival
BAX BCL2 Associated X, Apoptosis RegulatorPro-apoptotic protein
PARP1 Poly(ADP-ribose) Polymerase 1Involved in DNA repair and programmed cell death
TNF Tumor Necrosis FactorPro-inflammatory cytokine with roles in apoptosis
DDIT3 DNA Damage Inducible Transcript 3Pro-apoptotic transcription factor
CASP3 Caspase 3Key executioner of apoptosis
CASP9 Caspase 9Initiator caspase in the intrinsic apoptosis pathway
BCL2 B-cell lymphoma 2Anti-apoptotic protein
HSP90AA1 Heat Shock Protein 90 Alpha Family Class A Member 1Molecular chaperone involved in protein folding and stability
MAPK1 Mitogen-Activated Protein Kinase 1 (ERK2)Regulates cell proliferation, differentiation, and survival
MAPK3 Mitogen-Activated Protein Kinase 3 (ERK1)Regulates cell proliferation, differentiation, and survival
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2)Involved in inflammation and cancer progression

Table 2: Molecular Docking Results of this compound with Key Targets Binding affinity scores indicate the strength of interaction between this compound and target proteins.[5]

Target ProteinPDB IDBinding Affinity (kcal/mol)
PARP1 6I8M-4.49
BAX 4BD7-4.23
MTOR 4JSP-4.13
EGFR 4I23-3.95
TNF 2AZ5-3.85

Signaling Pathways

KEGG pathway enrichment analysis revealed that the target genes are significantly involved in the breast cancer pathway and the apoptosis pathway.[1]

G This compound This compound EGFR EGFR This compound->EGFR Inhibits MTOR MTOR This compound->MTOR Inhibits BAX BAX This compound->BAX Promotes EGFR->MTOR Activates Proliferation Cell Proliferation & Survival MTOR->Proliferation Promotes Apoptosis Apoptosis BAX->Apoptosis Induces EGF EGF EGF->EGFR Activates

Caption: Predicted this compound action on breast cancer pathways.

G This compound This compound TNF TNF This compound->TNF Modulates DDIT3 DDIT3 This compound->DDIT3 Promotes BAX BAX This compound->BAX Promotes PARP1 PARP1 This compound->PARP1 Inhibits Apoptosis Apoptosis TNF->Apoptosis Induces DDIT3->Apoptosis Induces BAX->Apoptosis Induces DNA_Repair DNA Repair PARP1->DNA_Repair Mediates

Caption: Predicted this compound action on the apoptosis pathway.

Section 3: Experimental Validation Protocols

Following in silico prediction, experimental validation is essential to confirm the efficacy of this compound in breast cancer.[1] Standard breast cancer cell lines like MDA-MB-231 or MCF-7 can be used.[6]

3.1 Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

3.2 Protocol: Cell Migration (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

  • Create Monolayer: Grow cells in a 6-well plate until they reach 90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points for each time point. Calculate the percentage of wound closure compared to the control. A reduction in cell migration was observed in one study with a similar compound.[4]

3.3 Protocol: Apoptosis Detection (AO/EB Staining)

Acridine Orange (AO) and Ethidium Bromide (EB) are fluorescent dyes used to visualize nuclear morphology and distinguish between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells grown on coverslips with this compound for 24 hours.

  • Staining: Wash cells with PBS and stain with a mixture of AO (100 µg/mL) and EB (100 µg/mL) for 5 minutes.

  • Visualization: Wash again with PBS and immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

    • Necrotic cells: Uniform orange-red nucleus.

  • Quantification: Count the number of cells in each category to quantify the percentage of apoptotic cells.

3.4 Protocol: Protein Expression (Western Blotting)

This technique is used to detect the expression levels of the specific target proteins identified in the bioinformatics analysis (e.g., EGFR, MTOR, BAX, PARP1).

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-EGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Signal Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

References

Troubleshooting & Optimization

Optimization of mobile phase for Trigonelline HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in High-Performance Liquid Chromatography (HPLC) analysis of trigonelline.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH causing ionization of this compound.Adjust the pH of the aqueous portion of the mobile phase to be acidic, typically around 3.5. This can be achieved using acids like hydrochloric acid or phosphoric acid.[1][2]
Secondary interactions with the stationary phase.Consider using a mobile phase modifier like an ion-pairing reagent (e.g., octanesulfonate) to improve peak symmetry.[3][4]
Column degradation.If the problem persists after mobile phase optimization, the column may be degraded and require replacement.[5]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a solvent reservoir cover to prevent evaporation of volatile organic solvents.[6]
Temperature variations.Use a column oven to maintain a constant temperature throughout the analysis.[6]
Pump issues (e.g., leaks, faulty check valves).Check the HPLC system for leaks and ensure the pump is functioning correctly.[5][6]
No Peak or Low Sensitivity Incorrect detection wavelength.The optimal UV detection wavelength for this compound is typically between 264 nm and 267 nm.[1][2][7]
Sample degradation.Ensure proper sample preparation and storage. This compound can degrade at high temperatures.[8]
Issues with the detector lamp.The detector lamp may need to be replaced.[5]
High Backpressure Blockage in the system.Identify and clear any blockages in the tubing, fittings, or column.
Inappropriate mobile phase viscosity.If using a highly viscous mobile phase, consider adjusting the composition or increasing the column temperature to reduce viscosity.
Split Peaks Issue with the injection port or rotor.The injector rotor may be damaged and need replacement.[5]
Air bubbles in the system.Degas the mobile phase thoroughly before use.[5]

Frequently Asked Questions (FAQs)

1. What is a good starting point for mobile phase composition in reversed-phase HPLC of this compound?

A common starting point is a mixture of an acidic aqueous phase and an organic solvent. For example, a mobile phase of methanol and water (or a buffer) in ratios ranging from 30:70 to 95:5 (v/v) with the pH of the aqueous phase adjusted to around 3.5 has been successfully used.[1][2] Acetonitrile can also be used as the organic modifier.[7][9]

2. Why is an acidic mobile phase important for this compound analysis?

This compound is a quaternary ammonium alkaloid, and its charge can be influenced by the pH of the mobile phase. Using an acidic mobile phase ensures that this compound is in a consistent, protonated state, which leads to better peak shape and reproducible retention times on reversed-phase columns.[1][2]

3. Can I use a gradient elution for this compound analysis?

While isocratic elution is often sufficient and simpler for this compound analysis, a gradient elution can be employed, especially when analyzing complex samples containing multiple compounds with different polarities.[9]

4. What type of HPLC column is most suitable for this compound analysis?

Reversed-phase columns, such as C8 and C18, are commonly used for this compound analysis.[2][4] Cyano (CN) and amino (NH2) columns have also been reported for specific applications.[1][7][10]

5. How should I prepare my sample for this compound HPLC analysis?

A typical sample preparation involves extracting the sample with a solvent like methanol or a methanol-water mixture. The extract is then filtered through a 0.45 µm or 0.2 µm filter before injection into the HPLC system to remove particulate matter that could clog the column.[1][10]

Experimental Protocols

Below are examples of detailed methodologies for this compound HPLC analysis.

Method 1: Isocratic RP-HPLC
Parameter Condition
Column Cosmosil CN-MS (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Distilled Water (95:5, v/v), pH adjusted to 3.5 with Hydrochloric Acid[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 267 nm[1]
Injection Volume 20 µL[1]
Column Temperature Room Temperature (27 ± 1 °C)[1]
Method 2: Isocratic RP-HPLC with Ion-Pairing
Parameter Condition
Column InertSustain C18[3][4]
Mobile Phase 0.1% Phosphoric acid, 4 mM octanesulfonate, and 15% methanol[3][4]
Flow Rate Not specified, but typically 0.8 - 1.2 mL/min for analytical scale
Detection UV (wavelength not specified, but 264-267 nm is typical)
Injection Volume Not specified
Column Temperature 35°C[3][4]
Method 3: Gradient RP-HPLC
Parameter Condition
Column Kinetex Evo C18 (150 mm x 2.1 mm, 2.6 µm)[9]
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile (Gradient elution)[9]
Flow Rate 0.3 mL/min[9]
Detection Mass Spectrometry (MS)[9]
Injection Volume 5 µL[9]
Column Temperature 35°C[9]

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_optimization Optimization & Validation Sample_Prep Sample Preparation (Extraction, Filtration) Injection Inject Sample Sample_Prep->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Degassing, pH Adjustment) Separation Chromatographic Separation (Column & Mobile Phase) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Troubleshooting Troubleshooting (Peak Shape, Retention Time) Data_Analysis->Troubleshooting Validation Method Validation (ICH Guidelines) Data_Analysis->Validation Troubleshooting->Separation

Caption: A typical workflow for developing and optimizing an HPLC method for this compound analysis.

Logical Relationship for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Check Mobile Phase pH (Is it acidic, ~3.5?) Start->Check_pH Adjust_pH Adjust pH with Acid Check_pH->Adjust_pH No Check_Modifier Consider Ion-Pairing Reagent Check_pH->Check_Modifier Yes Adjust_pH->Check_pH Add_Modifier Add Ion-Pairing Reagent (e.g., octanesulfonate) Check_Modifier->Add_Modifier Yes Check_Column Evaluate Column Condition Check_Modifier->Check_Column No Add_Modifier->Check_Column Replace_Column Replace Column Check_Column->Replace_Column Degraded End Symmetrical Peak Check_Column->End Good Replace_Column->End

Caption: A decision-making diagram for troubleshooting peak tailing in this compound HPLC analysis.

References

Technical Support Center: Trigonelline Extraction from Fenugreek Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of trigonelline from fenugreek (Trigonella foenum-graecum) seeds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inadequate Seed Preparation: Using whole seeds limits solvent penetration.[1] 2. Suboptimal Solvent Selection: The chosen solvent may not be efficient for this compound extraction. 3. Insufficient Extraction Time: The duration of extraction may not be adequate to extract the maximum amount of this compound. 4. Incorrect Solid-to-Solvent Ratio: An imbalanced ratio can lead to saturation of the solvent or inefficient extraction. 5. Degradation of this compound: High temperatures during extraction or drying can lead to the decomposition of this compound.1. Grind the fenugreek seeds into a fine powder. A smaller particle size increases the surface area for solvent interaction, significantly improving extraction efficiency.[1][2] 2. Select an appropriate solvent. Water and methanol have been shown to be effective for this compound extraction.[1][3] For microwave-assisted extraction, 50% methanol is optimal.[4] 3. Optimize the extraction time. For maceration with methanol, a 12-hour period on a rotary shaker is recommended.[3] For ultrasonic-assisted extraction, yields increase up to 60 minutes. 4. Use an appropriate solid-to-solvent ratio. A common ratio for methanolic extraction is 1:10 (w/v).[3] For microwave-assisted extraction, a 1:20 (g/mL) ratio is effective.[4] 5. Control the temperature. Avoid excessive heat during extraction and drying processes to prevent the degradation of this compound.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: Solvents can extract other compounds like oils, resins, saponins, and mucilage along with this compound.[5][6][7] 2. Interference from similar compounds: Choline, having similar physicochemical properties, is often co-extracted.[5]1. Perform a defatting step. Before the main extraction, pre-extract the seed powder with a non-polar solvent like petroleum ether to remove lipids.[8] 2. Employ purification techniques. Use techniques like preparative Thin Layer Chromatography (TLC) to separate this compound from other alkaloids and impurities.[5]
Difficulty in Isolating Pure this compound Complex mixture of co-extractants: The crude extract is a complex mixture, making the isolation of pure this compound challenging.[5][6]Utilize chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for the purification and quantification of this compound.[3][5]
Inconsistent Results Between Batches 1. Variation in raw material: Fenugreek seeds from different geographical origins or harvest times can have varying this compound content.[5] 2. Inconsistent experimental parameters: Minor variations in extraction conditions can lead to different yields.1. Standardize the raw material. If possible, use seeds from the same source and batch for a series of experiments. 2. Maintain strict control over experimental parameters. Ensure that temperature, time, solvent concentration, and agitation speed are consistent for all extractions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving this compound extraction yield?

A1: Seed preparation is a critical factor. Grinding the fenugreek seeds into a fine powder significantly enhances the extraction yield by increasing the surface area available for solvent penetration.[1] Using intact seeds can lead to substantially lower yields.[1]

Q2: Which solvent is best for extracting this compound from fenugreek seeds?

A2: Both water and methanol are effective solvents for this compound extraction.[1][3] Studies have shown that water can yield a high amount of extract.[1] For specific techniques like microwave-assisted extraction, a 50% methanol solution has been identified as optimal.[4]

Q3: How can I remove the fatty oils from the fenugreek seed powder before extraction?

A3: A defatting step using a non-polar solvent is recommended. Soaking the seed powder in petroleum ether, for example, and then filtering it will remove the lipids without significantly affecting the this compound content.[8]

Q4: Is it necessary to purify the crude extract?

A4: Yes, for obtaining pure this compound, purification is essential. The crude extract contains various other compounds like saponins, mucilage, and other alkaloids such as choline, which have similar properties to this compound.[5][6]

Q5: What analytical method is suitable for quantifying this compound in the extract?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the accurate quantification of this compound.[3][5]

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction Method Solvent Key Parameters Maximum Yield Reported Reference
Maceration Methanol1:10 (w/v) solid-to-solvent ratio, 12 hours shakingNot explicitly quantified in terms of mg/g, but used as a standard preparation method.[3]
Microwave-Assisted Extraction (MAE) 50% Methanol1:20 (g/mL) solid-to-liquid ratio, 40% irradiation power, 2 cycles of 3 min7.89 mg/g[4]
Ultrasonic-Assisted Extraction (USE) Water100 mg seeds in 10 mL solvent, 5 min extractionHighest extract yield observed with water.[1][9]
Water Extraction with Acid Hydrolysis Water, Hydrochloric Acid, EthanolpH 0.1-0.5, 1-2 hours hydrolysis20%-35% yield of a water extract containing this compound and vitexin.[10]

Experimental Protocols

Protocol 1: Methanolic Extraction by Maceration

This protocol is a conventional method for extracting this compound.

  • Seed Preparation: Grind fenugreek seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the fenugreek seed powder and place it in a conical flask.

    • Add 100 mL of methanol to achieve a 1:10 (w/v) ratio.[3]

    • Seal the flask and place it on a rotary shaker at 150 rpm for 12 hours at room temperature.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Storage: Store the dried crude extract at 4°C for further analysis.[3]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol offers a more rapid extraction with higher efficiency.[4]

  • Seed Preparation: Grind fenugreek seeds into a fine powder.

  • Extraction:

    • Place 1 g of the seed powder in a microwave-safe extraction vessel.

    • Add 20 mL of 50% methanol (1:20 g/mL ratio).[4]

    • Set the microwave extractor to 40% irradiation power.[4]

    • Perform two extraction cycles of 3 minutes each.[4]

  • Filtration: After allowing the extract to cool, filter it to remove the solid plant material.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator.

Protocol 3: Ultrasonic-Assisted Extraction (USE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

  • Seed Preparation: Grind fenugreek seeds to the desired particle size.

  • Extraction:

    • Weigh 100 mg of fenugreek seed powder and place it in a suitable vessel.

    • Add 10 mL of the chosen solvent (e.g., water or ethanol).[9]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the amplitude to 30% and the pulse to 30/10 seconds.[9]

    • Carry out the extraction for 5 minutes.[9]

  • Post-Extraction:

    • Filter the extract to separate the solid residue.

    • Evaporate the solvent to obtain the dry extract.[9]

Visualizations

Experimental_Workflow_Maceration start Fenugreek Seeds grinding Grinding start->grinding Preparation extraction Maceration with Methanol (12 hours) grinding->extraction 1:10 w/v filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation end Crude this compound Extract evaporation->end

Workflow for Maceration Extraction of this compound.

Experimental_Workflow_MAE start Fenugreek Seed Powder mae Microwave-Assisted Extraction (50% Methanol, 6 min) start->mae 1:20 g/mL filtration Filtration mae->filtration evaporation Solvent Evaporation filtration->evaporation end High-Yield this compound Extract evaporation->end

Workflow for Microwave-Assisted Extraction.

Troubleshooting_Logic low_yield Low this compound Yield? check_grinding Are seeds finely ground? low_yield->check_grinding Start Troubleshooting check_solvent Is the solvent optimal? check_grinding->check_solvent Yes grind_seeds Action: Grind seeds to a fine powder. check_grinding->grind_seeds No check_time Is extraction time sufficient? check_solvent->check_time Yes optimize_solvent Action: Use water or methanol. check_solvent->optimize_solvent No increase_time Action: Increase extraction time. check_time->increase_time No success Yield Improved check_time->success Yes grind_seeds->success optimize_solvent->success increase_time->success

Troubleshooting Flowchart for Low Extraction Yield.

References

Addressing matrix effects in the analysis of Trigonelline in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Trigonelline in complex samples. It focuses on identifying and mitigating matrix effects to ensure accurate and reproducible quantification.

Troubleshooting Guides

Issue: Poor recovery of this compound during sample extraction.

QuestionPossible CauseSuggested Solution
1. My this compound recovery is consistently low. What should I check first? Inefficient extraction solvent.This compound is a polar alkaloid. Ensure your extraction solvent is appropriate. For plant materials and coffee, methanol or ethanol, often in aqueous mixtures (e.g., 50-60% methanol), are effective.[1][2] For biological fluids like plasma, protein precipitation with methanol or acetonitrile is a common first step.[3]
2. I'm seeing a significant loss of analyte after a multi-step cleanup process. How can I improve this? Analyte loss during complex cleanup procedures.Simplify the cleanup if possible. For LC-MS/MS analysis, a simple "dilute and shoot" approach after initial extraction might be sufficient if the matrix effect is manageable.[4] Alternatively, consider more specific techniques like magnetic solid-phase extraction (MSPE) which can offer high recovery.[5]
3. Could the pH of my extraction solvent be affecting recovery? pH-dependent solubility of this compound.Yes, the charge state of this compound can be influenced by pH. While many methods use neutral solvents, some protocols use slightly acidic conditions (e.g., 0.1% formic acid in the mobile phase) which can improve chromatographic peak shape and ionization efficiency.[6] Experiment with adjusting the pH of your extraction solvent to see if it improves recovery.

Issue: High variability or poor reproducibility in quantitative results.

QuestionPossible CauseSuggested Solution
1. I'm observing significant ion suppression in my LC-MS/MS analysis. What's the most effective way to correct for this? Co-eluting matrix components interfering with ionization.The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][7][8] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing reliable correction. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly.
2. My results are inconsistent between different sample batches from the same matrix type. Why? Inconsistent matrix composition between batches.This highlights the challenge of matrix effects. The best approach is to prepare matrix-matched calibration standards for each batch if possible.[9] This involves using a blank matrix (devoid of this compound) from the same source as your samples to prepare your calibrators, thus accounting for the specific matrix effects of that batch.
3. How can I determine if I have an ion suppression or enhancement issue? Undiagnosed matrix effects.Use the post-extraction spike method.[4] Analyze three sets of samples: 1) a neat standard in solvent, 2) a blank matrix extract spiked with the standard at the same concentration, and 3) an unspiked blank matrix extract. By comparing the peak area of the analyte in the spiked matrix extract to the neat standard, you can calculate the matrix effect. A value < 100% indicates suppression, and > 100% indicates enhancement.[4][10]

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the context of this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other metabolites).[4][8][11] This is a major concern in sensitive techniques like LC-MS/MS and can lead to inaccurate and unreliable quantitative results.[4]

Q2: What is the best general strategy to minimize matrix effects?

A2: A multi-pronged approach is most effective. This involves optimizing sample preparation to remove interferences, refining chromatographic conditions to separate this compound from matrix components, and using an appropriate calibration strategy to compensate for any remaining effects.[4][9][12]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Yes, sample dilution is a simple and often effective method to reduce the concentration of interfering matrix components.[4] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the method's limit of quantification (LOQ) after dilution.[4]

Q4: What are typical recovery rates for this compound from complex matrices?

A4: Recovery can vary significantly based on the matrix and the method used. Published methods show a wide range. For example, a study on rat plasma reported recoveries between 78.06% and 83.07%.[6] Another study using a stable isotope dilution assay in coffee and biological samples reported excellent recoveries between 98.5% and 104.5%.[7] It is crucial to validate the recovery for your specific matrix and method.

Q5: What is the standard addition method and when should I use it?

A5: The method of standard addition involves splitting a sample into several aliquots and spiking each with a different known amount of this compound standard. A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolation.[13] This method is particularly useful when a blank matrix is not available or when the matrix composition is highly variable between individual samples.[12]

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis

ParameterMatrixMethodRangeAccuracy (%)Reference
LinearitySprague Dawley Rat PlasmaLC-MS/MS1–2000 ng/mL99.92 - 104.63[6]
LinearityFenugreek SeedsUPLC-MS/MS0.1–500 ppb98.6[14][15]
LinearityMarketed Dietary SupplementsLC-MS/MS5-50 ng/mLN/A
RecoverySprague Dawley Rat PlasmaLC-MS/MSLQC, MQC, HQC78.06 - 83.07[6]
RecoveryCoffeeLC-MS/MS (SIDA)N/A98.5 - 104.5[7]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, SIDA: Stable Isotope Dilution Analysis

Experimental Protocols & Visualizations

Protocol 1: General Troubleshooting Workflow for Matrix Effects

This workflow provides a systematic approach to identifying and mitigating matrix effects in LC-MS/MS analysis.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Compensation & Validation start Inconsistent Results / Poor Recovery check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me_significant Matrix Effect >20%? check_me->is_me_significant optimize_sp Optimize Sample Prep (e.g., SPE, LLE, Dilution) is_me_significant->optimize_sp Yes validate Re-Validate Method (Accuracy, Precision) is_me_significant->validate No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_is Implement Internal Standard (SIL-IS Preferred) optimize_chrom->use_is use_cal Use Matrix-Matched or Standard Addition Calibration use_is->use_cal use_cal->validate

Caption: Troubleshooting workflow for matrix effects.

Protocol 2: Sample Preparation for this compound from Rat Plasma

This protocol details a common method for extracting this compound from plasma samples using protein precipitation, as described in literature.[3][6]

Materials:

  • Rat plasma

  • Atenolol (Internal Standard solution)

  • Acetonitrile (ACN)

  • 0.1% Formic acid in water

  • Vortex mixer

  • Centrifuge (capable of 10,000 rpm)

  • HPLC vials

Procedure:

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 50 µL of Internal Standard solution (Atenolol).

  • Vortex briefly to mix.

  • Add 850 µL of acetonitrile to precipitate proteins.

  • Vortex for 5 minutes to ensure thorough mixing and precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

G start Start: 100 µL Plasma add_is Add 50 µL Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_acn Add 850 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex for 5 min add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject G start Start: Need to Quantify this compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 ans1_yes Use SIL-IS. This is the most robust method. q1->ans1_yes Yes q2 Is a representative blank matrix available? q1->q2 No ans2_yes Use Matrix-Matched Calibration. q2->ans2_yes Yes q3 Is the matrix highly variable between samples? q2->q3 No ans3_yes Use the Standard Addition Method. q3->ans3_yes Yes ans3_no Use External Calibration with careful validation and matrix effect assessment. q3->ans3_no No

References

Improving the reproducibility of Trigonelline quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Trigonelline quantification methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing peak tailing or fronting for my this compound peak?

Answer:

Peak asymmetry for this compound in HPLC can be caused by several factors:

  • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the amine group of this compound, causing peak tailing. To mitigate this, consider:

    • Using a mobile phase with a lower pH (e.g., pH 3.5 adjusted with hydrochloric acid) to protonate the silanol groups and reduce interaction.[1]

    • Employing an end-capped column.

    • Adding a competing base to the mobile phase.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Column Degradation: Over time, the stationary phase of the column can degrade. If other solutions fail, try replacing the column.

Question: My this compound peak retention time is shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your quantification. Common causes include:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature, as temperature variations can affect retention time.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is particularly important when changing mobile phases.

  • Air Bubbles in the System: Degas your mobile phase and purge the pump to remove any trapped air bubbles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am observing significant ion suppression or enhancement for this compound. How can I address this matrix effect?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. Here are some strategies to mitigate them:

  • Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components that may be causing the ion suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the matrix effect.

Question: My sensitivity for this compound is low. How can I improve it?

Answer:

Low sensitivity in LC-MS/MS can be due to several factors:

  • Ionization Efficiency: this compound ionizes well in positive electrospray ionization (ESI) mode. Ensure your ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. The transition m/z 138.0 → 92.1 is commonly monitored.[2]

  • Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve the ionization of this compound.[2]

  • Sample Concentration: If possible, concentrate your sample before injection. However, be mindful of concentrating interfering matrix components as well.

  • Instrument Maintenance: Ensure your mass spectrometer is clean and properly maintained. A dirty ion source can significantly reduce sensitivity.

UV-Vis Spectrophotometry

Question: The absorbance readings for my this compound samples are not stable. What could be the problem?

Answer:

Unstable absorbance readings in UV-Vis spectrophotometry can arise from:

  • Sample Concentration: Highly concentrated samples can lead to non-linear and unstable readings due to light scattering. Dilute your samples to fall within the linear range of the instrument (typically 0.1-1.0 absorbance units).

  • Solvent Evaporation: If you are taking measurements over an extended period, the solvent may evaporate, leading to an increase in concentration and absorbance. Keep cuvettes capped when possible.

  • Particulate Matter: Suspended particles in your sample can scatter light and cause fluctuating readings. Filter or centrifuge your samples to remove any particulates.

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has had sufficient time to warm up and stabilize before taking measurements.

Question: I am getting overlapping spectra from other compounds in my extract. How can I quantify this compound accurately?

Answer:

Spectral overlap is a common issue when analyzing complex mixtures. Here are some approaches:

  • Derivative Spectrophotometry: This technique can help to resolve overlapping peaks by plotting the derivative of the absorbance spectrum.

  • Mathematical Algorithms: Methods like the Vierordt's method can be used for the simultaneous determination of multiple components with overlapping spectra, provided the spectra of the individual components are known.

  • Chromatographic Separation: For complex mixtures, it is often best to first separate the components using HPLC and then use a UV-Vis detector for quantification at the λmax of this compound (around 264-267 nm).[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in solution and during sample processing?

A1: this compound is a relatively stable alkaloid. Standard solutions of this compound have been shown to be stable for at least 48 hours at room temperature.[3] In processed samples, it shows good stability during benchtop handling (up to 6 hours at room temperature) and in an autosampler (up to 12 hours at 4°C).[1] However, this compound can degrade at high temperatures. For instance, during the roasting of coffee beans at temperatures above 180°C, a significant portion of this compound is degraded to nicotinic acid (niacin).[4] Therefore, prolonged exposure to high temperatures during sample extraction and processing should be avoided.

Q2: What are the most common extraction solvents for this compound from plant material?

A2: Methanol is a very common and effective solvent for extracting this compound from plant matrices like fenugreek seeds.[5] Water and ethanol have also been used successfully. The choice of solvent can influence the extraction efficiency and the co-extraction of interfering compounds. For instance, using ethanol may also extract substances like choline, mucilage, and saponins, which can complicate the subsequent analysis.[6]

Q3: What are the key validation parameters to consider for a reliable this compound quantification method?

A3: According to ICH guidelines, the key validation parameters for an analytical method include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published methods for this compound quantification.

MethodMatrixLinearity RangeLODLOQRecovery (%)Reference
HPLC-UV Herbal Formulations100 - 8000 ng/mL5 ng/mL50 ng/mL98.6 - 101.2[1]
LC-MS/MS Rat Plasma1 - 2000 ng/mLNot Reported1 ng/mL78.06 - 83.07[2]
LC-MS/MS Dietary Supplements5 - 50 ng/mL1 ng/mL10 ng/mLNot Reported[7][8]
HILIC-MS/MS Mouse Serum5 - 250 ng/mL1.5 ng/mL5 ng/mLNot Reported[9]
UV-Vis Herbal Dosage Forms1 - 20 µg/mL0.91 µg/mL3.06 µg/mL96.0[10]

Experimental Protocols

HPLC-UV Method for Herbal Formulations

This protocol is adapted from a validated method for the quantification of this compound in herbal formulations.[1]

  • Chromatographic System:

    • Column: Cosmosil CN-MS (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Distilled Water (95:5, v/v), pH adjusted to 3.5 with hydrochloric acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 267 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient (27 ± 1 °C)

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Perform serial dilutions with methanol to prepare working standards in the desired concentration range (e.g., 100 to 8000 ng/mL).

  • Sample Preparation (Powder):

    • Accurately weigh the powdered sample.

    • Extract with methanol using a rotary shaker (e.g., 10 rpm for 12 hours).

    • Centrifuge the extract (e.g., 3000 rpm for 10 minutes).

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Sample Preparation (Syrup):

    • Mix the syrup sample with methanol (e.g., 1:9 v/v).

    • Vortex for 60 seconds.

    • Follow steps 2-4 from the powder preparation.

LC-MS/MS Method for Biological Fluids

This protocol is based on a method developed for the determination of this compound in rat plasma.[2]

  • Chromatographic and Mass Spectrometric System:

    • Column: Gemini 5µ C6 Phenyl (100 x 4.6 mm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.8 mL/min (using a gradient elution)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: m/z 138.0 → 92.1 for this compound

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., methanol).

    • Spike blank plasma with working standards to create calibration curve points.

    • For sample analysis, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • Inject the clear supernatant into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample (e.g., Plant Material, Biological Fluid) extraction Extraction (e.g., Methanol, Water) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Separation filtration->hplc lcms LC-MS/MS Analysis filtration->lcms uvvis UV-Vis Detection filtration->uvvis peak_integration Peak Integration hplc->peak_integration lcms->peak_integration uvvis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for the quantification of this compound.

signaling_pathway cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt ampk AMPK Pathway This compound->ampk mapk MAPK Pathway This compound->mapk nrf2 Nrf2 Pathway This compound->nrf2 Inhibition insulin_sensitivity Improved Insulin Sensitivity pi3k_akt->insulin_sensitivity autophagy Autophagy Induction ampk->autophagy inflammation Reduced Inflammation mapk->inflammation antioxidant Antioxidant Response nrf2->antioxidant

Caption: Key signaling pathways modulated by this compound.

References

Overcoming challenges in the large-scale production of Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Large-Scale Production of Trigonelline

Welcome to the technical support center for the large-scale production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for large-scale production of this compound?

A1: The two primary methods for large-scale production of this compound are extraction from natural sources and chemical synthesis. The most common natural source is fenugreek (Trigonella foenum-graecum) seeds, which contain a significant amount of this compound.[1][2] Chemical synthesis typically involves the methylation of nicotinic acid.[3][4] Biotechnological production using plant cell cultures is an emerging area of interest as it can yield higher concentrations of this compound compared to the differentiated plant.[5]

Q2: What are the main challenges in extracting this compound from fenugreek seeds?

A2: The primary challenge is the co-extraction of structurally similar compounds, particularly choline, which has similar physicochemical properties, making separation difficult.[6][7][8][9] Additionally, the presence of mucilage and steroidal saponins in the crude extract can interfere with purification processes.[6][8][9]

Q3: What are the critical parameters to control during the chemical synthesis of this compound?

A3: Key parameters to control during chemical synthesis include reaction temperature, the molar ratio of reactants, and the choice of methylating agent. High temperatures can lead to the formation of by-products like this compound methyl ester, reducing the final yield and purity.[3] The use of toxic methylating agents such as dimethyl sulfate is a safety concern and can contaminate the final product, necessitating the use of greener alternatives like dimethyl carbonate.[4]

Q4: How can I accurately quantify the amount of this compound in my samples?

A4: Validated analytical methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are recommended for accurate quantification.[2][10][11][12] These methods are sensitive, reproducible, and can be used for quality control of both crude extracts and final products.

Q5: Is this compound stable during processing and storage?

A5: this compound can degrade under various stress conditions. It is susceptible to degradation upon exposure to high heat, as well as acidic and alkaline conditions.[13][14] For example, the roasting of coffee beans, another source of this compound, results in significant degradation.[13][15] Therefore, it is crucial to control temperature and pH during extraction, purification, and storage.

Troubleshooting Guides

Extraction and Purification from Fenugreek Seeds
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract Incomplete defatting of seeds, leading to poor solvent penetration.Ensure thorough defatting with a non-polar solvent like petroleum ether for an adequate duration (e.g., 48 hours in a Soxhlet apparatus).[7]
Inefficient extraction solvent or method.Methanol is an effective solvent for this compound extraction.[7][9] Consider using maceration with gentle shaking followed by an overnight soak to maximize extraction.[7]
Difficulty in Separating this compound from Choline Similar physicochemical properties of the two compounds.Utilize preparative Thin-Layer Chromatography (TLC) with an appropriate mobile phase to achieve separation.[6][8]
Presence of Gummy Substances (Mucilage) in the Extract Co-extraction of mucilaginous materials from the seeds.Include a step to remove non-alkaloidal components. After initial extraction, precipitation or filtration techniques can be employed to reduce gummy substances.[6][7]
Inaccurate Quantification on HPLC Co-elution with impurities.Optimize the mobile phase composition and gradient to improve the resolution between this compound and other components. A validated RP-HPLC method with a suitable column (e.g., Cosmosil CN-MS) and mobile phase (e.g., methanol:water with adjusted pH) should be used.[10][11]
Chemical Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Purity of Final Product Presence of unreacted starting materials or by-products.Monitor the reaction progress using TLC or HPLC to ensure completion.[4] Recrystallization from a suitable solvent system, such as 70% ethanol, can be used to purify the final product.[4]
Formation of this compound Methyl Ester By-product High reaction temperatures.Maintain the reaction temperature within the recommended range (e.g., 90-95°C for certain methods) to minimize the formation of this by-product.[3][16]
Thick Reaction Mass, Difficult to Stir High concentration of reactants, especially when using higher amounts of dimethyl sulfate.Adjust the solvent volume to ensure proper mixing. Consider alternative, less viscous methylating agents if the problem persists.[3]
Residual Toxic Reagents in the Final Product Incomplete removal of reagents like dimethyl sulfate.Use a minimal effective amount of the methylating agent. Implement a thorough purification process, including washing and recrystallization, to remove any residual toxic reagents.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Fenugreek Seeds

This protocol is adapted from methodologies described in published research.[7][8][9]

  • Defatting:

    • Grind 500g of fenugreek seeds into a coarse powder.

    • Extract the powder with petroleum ether in a Soxhlet apparatus for 48 hours to remove fats.

    • Air-dry the defatted seed powder at room temperature for 12 hours.

  • Methanolic Extraction:

    • Macerate the defatted powder in 500 ml of methanol for 4 hours with gentle, intermittent shaking.

    • Filter the mixture. Add a fresh 500 ml of methanol to the seed residue and leave it overnight.

    • Filter again and combine the methanolic filtrates.

  • Crude Extract Preparation:

    • Evaporate the combined methanol extract to dryness under reduced pressure to obtain the crude alkaloidal extract.

    • Confirm the presence of alkaloids using Mayer's and Dragendorff's reagents.

  • Purification by Preparative TLC:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Spot the dissolved extract onto preparative TLC plates.

    • Develop the plates using a suitable mobile phase (e.g., methanol:water 50:50 v/v).[8]

    • Identify the band corresponding to this compound by comparing its Rf value with a standard.

    • Scrape the corresponding band and elute the compound with methanol.

    • Evaporate the solvent to obtain purified this compound.

Protocol 2: Chemical Synthesis of this compound Hydrochloride

This protocol is a generalized representation based on greener synthesis approaches.[4]

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser and stirrer, dissolve nicotinic acid in dimethyl carbonate (e.g., a molar ratio of 1:2 to 1:5 of nicotinic acid to dimethyl carbonate).

    • Add potassium carbonate (K₂CO₃) as a catalyst (e.g., a molar ratio of 1:1.2 of nicotinic acid to K₂CO₃).

  • Reaction:

    • Heat the mixture in a water bath to 50°C and stir.

    • Monitor the reaction progress using TLC.

  • Work-up and Isolation:

    • After the reaction is complete, separate the solid K₂CO₃ by centrifugation or filtration.

    • Remove the unreacted dimethyl carbonate from the liquid phase by vacuum distillation.

    • Dissolve the resulting solid residue in 4 mol/L hydrochloric acid to adjust the pH, then remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude solid in anhydrous methanol, and remove any insoluble matter by filtration.

    • Concentrate the filtrate to induce crystallization.

    • Collect the solid by suction filtration and recrystallize from 70% ethanol to obtain pure this compound hydrochloride. The yield can be expected to be in the range of 80-95%.[4]

Protocol 3: Quantification of this compound by RP-HPLC

This protocol is based on a validated method for the quantification of this compound.[10][11]

  • Chromatographic Conditions:

    • Column: Cosmosil CN-MS column.

    • Mobile Phase: Methanol:distilled water (95:5, v/v), with the pH adjusted to 3.5 using hydrochloric acid.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at 267 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1000 µg/mL) by dissolving 10 mg in 10 mL of methanol.

    • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 100 to 8000 ng/mL).

  • Sample Preparation:

    • For powdered samples, mix the powder with methanol (1:10 w/v), vortex for 60 seconds, and shake on a rotary shaker for 12 hours.

    • Filter the mixture through a Whatman No. 1 filter paper.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Data and Visualization

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValueReference
Linearity Range100.00 - 8000.00 ng/mL[10][11]
Limit of Detection (LOD)5.00 ng/mL[10][11]
Limit of Quantification (LOQ)50.00 ng/mL[10][11]
Accuracy (Recovery %)98.23 - 101.54%[10]

Table 2: UPLC-MS/MS Method Parameters for Trace Analysis of this compound

ParameterValueReference
Linearity Range0.1 - 500 ppb[2][12]
r²-value0.999[2][12]
Accuracy98.6%[2][12]
Retention Time0.882 min[12]

Diagrams

experimental_workflow cluster_extraction Extraction from Fenugreek cluster_purification Purification cluster_analysis Analysis start Fenugreek Seeds defat Defatting (Petroleum Ether) start->defat extract Methanol Extraction defat->extract crude Crude Alkaloid Extract extract->crude prep_tlc Preparative TLC crude->prep_tlc pure Pure this compound prep_tlc->pure hplc HPLC/UPLC-MS/MS Quantification pure->hplc qc Quality Control hplc->qc

Caption: Workflow for Extraction, Purification, and Analysis of this compound.

synthesis_workflow reactant1 Nicotinic Acid reaction Reaction (50°C) reactant1->reaction reactant2 Dimethyl Carbonate (Methylating Agent) reactant2->reaction catalyst K2CO3 (Catalyst) catalyst->reaction workup Work-up (Filtration, Distillation) reaction->workup acidification Acidification (HCl) & Solvent Removal workup->acidification purification Recrystallization (70% Ethanol) acidification->purification product Pure this compound HCl purification->product

Caption: Green Chemical Synthesis Workflow for this compound Hydrochloride.

biosynthesis_pathway nad NAD nicotinic_acid Nicotinic Acid nad->nicotinic_acid Pyridine Nucleotide Cycle This compound This compound nicotinic_acid->this compound sam S-adenosyl-L-methionine (SAM) (Methyl Donor) enzyme SAM:nicotinic acid N-methyltransferase sam->enzyme enzyme->this compound

References

Optimizing the conditions for molecular dynamics simulations of Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting molecular dynamics (MD) simulations of trigonelline.

Frequently Asked Questions (FAQs)

Q1: I cannot find a ready-to-use topology file for this compound for GROMACS/AMBER/CHARMM. Where can I find one?

A1: It is common for specific parameter files for small molecules like this compound to not be readily available in the standard force field distributions. You will likely need to generate the topology and parameter files yourself. This process involves using quantum mechanics (QM) calculations to derive charges and bonded parameters that are compatible with your chosen force field.

Several tools can assist in this process:

  • For AMBER force fields: The antechamber tool within AmberTools is widely used to generate topologies for small molecules using the General Amber Force Field (GAFF).

  • For CHARMM force fields: The CGenFF (CHARMM General Force Field) server or program can be used to generate parameters for drug-like molecules.

  • For GROMOS force fields: The Automated Topology Builder (ATB) can generate topologies compatible with the GROMOS force field.

A general workflow for this process is provided in the Experimental Protocols section.

Q2: My this compound molecule is behaving strangely in the simulation (e.g., unnatural bond lengths, high energy). What could be the cause?

A2: This often points to issues with the force field parameters. Here are some troubleshooting steps:

  • Verify Atom Types: Ensure that the atom types assigned during the parameterization process are correct. Incorrect atom types will lead to the application of wrong parameters.

  • Check Partial Charges: The partial atomic charges are crucial for accurate electrostatic interactions. Ensure that the charge calculation method used (e.g., RESP, AM1-BCC) is appropriate and that the total charge of the molecule is correct (this compound is a zwitterion, so it should be neutral overall).

  • Inspect Bonded Parameters: Incorrect bond, angle, or dihedral parameters can cause geometric distortions. Visualize your molecule's conformation and compare it to the initial structure or known geometries.

  • Energy Minimization: Always perform a thorough energy minimization of the system before starting the dynamics to relax any steric clashes or unfavorable conformations.

Q3: The simulation of my protein-trigonelline complex is unstable. What should I check?

A3: Instability in a complex system can arise from several factors:

  • Ligand Parameterization: As in Q2, ensure the this compound parameters are correct and compatible with the protein force field.

  • Initial Placement: The initial placement of this compound in the binding pocket is critical. If starting from a docking pose, ensure it is a reasonable pose without significant clashes with the protein.

  • System Equilibration: A multi-stage equilibration protocol is crucial. This typically involves:

    • Energy minimization of the entire system.

    • A short MD run with position restraints on the protein and ligand heavy atoms to allow the solvent and ions to equilibrate.

    • A subsequent MD run with position restraints only on the protein backbone to allow side chains and the ligand to adjust.

    • A final short production run to ensure the system is stable before the main production run.

  • Time Step: A time step of 2 fs is common, but if you observe high-frequency vibrations causing instability, reducing the time step to 1 fs might help.

Q4: How do I choose the right simulation conditions (temperature, pressure, solvent model) for my this compound simulation?

A4: The optimal conditions can be system-dependent. Here are some general guidelines:

  • Temperature: For biological systems, a temperature of 300 K or 310 K is typically used to mimic physiological conditions.

  • Pressure: A pressure of 1 bar is standard for simulations in the NPT ensemble.

  • Solvent Model: Explicit water models are recommended. Common choices include TIP3P, SPC/E, and TIP4P-Ew. The choice of water model can influence the behavior of the solute, so it's good practice to check the literature for simulations of similar molecules.

Refer to the Quantitative Data Summary table for a summary of typical simulation parameters.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Simulation crashes with a LINCS/SHAKE error. High-frequency vibrations, often due to poor initial geometry or incorrect parameters.1. Perform a more thorough energy minimization. 2. Reduce the integration time step (e.g., from 2 fs to 1 fs). 3. Verify the correctness of your ligand's bonded parameters.
This compound diffuses out of the protein binding pocket too quickly. 1. Inaccurate force field parameters leading to weak interactions. 2. Insufficient equilibration. 3. The binding pose is not stable.1. Re-evaluate the partial charges and Lennard-Jones parameters of this compound. 2. Ensure a proper multi-stage equilibration protocol was followed. 3. Try starting the simulation from a different docking pose or an experimentally determined structure if available.
The overall structure of the protein changes significantly upon ligand binding. 1. This could be a real conformational change induced by the ligand. 2. The force field parameters might be imbalanced.1. Analyze the trajectory carefully to understand the nature of the conformational change. Compare with any available experimental data. 2. If the changes are unrealistic, revisit the ligand parameterization, particularly the van der Waals parameters.
The simulation runs very slowly. The system size is large, or the simulation parameters are not optimal for performance.1. Ensure you are using an appropriate number of processors/GPUs. 2. For GROMACS, use gmx tune_pme to optimize the PME settings. 3. Check that you are not writing trajectory frames too frequently.

Quantitative Data Summary

The following table summarizes typical parameters for an MD simulation of a small molecule like this compound in a solvated environment. These are starting points and may require optimization for your specific system.

Parameter Typical Value/Method Notes
Force Field (Protein) AMBER (e.g., ff14SB), CHARMM (e.g., CHARMM36m), GROMOS (e.g., 54A7)Choice depends on the user's preference and the system being studied.
Force Field (this compound) GAFF2 (for AMBER), CGenFF (for CHARMM), Generated from ATB (for GROMOS)Parameters need to be generated as they are not standard in force fields.
Solvent Model TIP3P, SPC/E, TIP4P-EwExplicit solvent is crucial. TIP3P is computationally less expensive, while TIP4P-Ew can provide more accurate hydration properties.
Box Type Cubic, Rhombic Dodecahedron, TriclinicA rhombic dodecahedron or triclinic box is more efficient for globular proteins as it requires fewer solvent molecules.
Box Size A minimum of 1.0 nm between the solute and the box edge.This ensures that the solute does not interact with its periodic image.
Temperature 300 K or 310 KMaintained using a thermostat (e.g., Nosé-Hoover, V-rescale).
Pressure 1 barMaintained using a barostat (e.g., Parrinello-Rahman, Berendsen).
Time Step 2 fsRequires constraints on bonds involving hydrogen (e.g., LINCS or SHAKE).
Long-range Electrostatics Particle Mesh Ewald (PME)Standard for simulations with periodic boundary conditions.
Cutoff for non-bonded interactions 1.0 - 1.2 nmThe cutoff for van der Waals and short-range electrostatic interactions.

Experimental Protocols

Protocol 1: Parameterization of this compound using AMBER/GAFF2

This protocol outlines the general steps to generate AMBER-compatible parameters for this compound using antechamber.

  • Obtain this compound Structure:

    • Download the 3D structure of this compound from PubChem (CID: 5570) in SDF or MOL2 format.[1]

  • Prepare the Input File:

    • Use a molecular editor like Avogadro or Chimera to check the structure, add hydrogens if necessary, and ensure the bond orders are correct. Save the file in MOL2 format.

  • Generate Topology with antechamber:

    • Run antechamber to generate the topology file. A typical command would be:

      • -i: input file

      • -fi: input file format

      • -o: output file

      • -fo: output file format (prepi for AMBER's tleap)

      • -c bcc: specifies the AM1-BCC charge method

      • -s 2: verbosity level

  • Check for Missing Parameters with parmchk2:

    • Run parmchk2 to identify any missing force field parameters and generate a file with the missing parameters.

  • Create Topology and Coordinate Files with tleap:

    • Use tleap, the command-line interface for AMBER, to create the final topology (.prmtop) and coordinate (.inpcrd) files. You will need to load the GAFF2 force field, the .prepin file, and the .frcmod file.

Protocol 2: Validation of Simulation with Experimental Data

After running the simulation, it is crucial to validate the results against known experimental properties of this compound.

  • Physicochemical Properties:

    • Compare simulated properties like density and heat of vaporization (for a pure this compound simulation) with experimental values.

    Property Experimental Value Reference
    Molecular Weight 137.14 g/mol [1]
    Melting Point 218 °C[2]
    Solubility Very soluble in water, soluble in alcohol[1]
  • Solvation Free Energy:

    • Calculate the solvation free energy of this compound in water and compare it with experimental or high-level computational values if available. This is a good test of the non-bonded parameters.

  • Conformational Analysis:

    • Analyze the conformational preferences of this compound during the simulation. While this compound is a relatively rigid molecule, analysis of the puckering of the non-aromatic ring in derivatives or the orientation of substituents can be compared with NMR data if available.

Mandatory Visualizations

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate the general logic of these pathways.

Raf_ERK_Nrf2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nrf2_cyto Nrf2 ERK->Nrf2_cyto Phosphorylates Keap1 Keap1 Keap1->Nrf2_cyto Inhibits (Ubiquitination) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates This compound This compound This compound->Raf Inhibits This compound->ERK Inhibits ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Mitogen Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK (e.g., MEKK, Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1, c-Jun) MAPK->Transcription_Factor Phosphorylates and Translocates to Nucleus This compound This compound This compound->MAPK Inhibits Gene_Expression Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factor->Gene_Expression Regulates MD_Workflow cluster_preparation 1. Ligand Preparation cluster_system_setup 2. System Setup cluster_simulation 3. Simulation cluster_analysis 4. Analysis A Obtain this compound 3D Structure (e.g., from PubChem CID: 5570) B Add Hydrogens & Check Bond Orders (e.g., using Avogadro/Chimera) A->B C Generate Topology & Parameters (e.g., antechamber/CGenFF) B->C D Check for Missing Parameters (e.g., parmchk2) C->D E Load Protein & Ligand Structures D->E F Define Simulation Box & Solvate E->F G Add Ions to Neutralize System F->G H Energy Minimization G->H I NVT Equilibration (Constant Volume, Temperature) H->I J NPT Equilibration (Constant Pressure, Temperature) I->J K Production MD Run J->K L Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) K->L M Binding Energy Calculation (MM/PBSA, MM/GBSA) L->M N Validation against Experimental Data M->N

References

Validation & Comparative

Comparative analysis of Trigonelline content in different coffee species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trigonelline content across different coffee species, supported by experimental data. This compound, a pyridine alkaloid, is the second most abundant alkaloid in coffee after caffeine and is a precursor to flavor and aroma compounds.[1] It also possesses a range of pharmacological activities, making it a compound of interest for therapeutic applications.[2][3]

Quantitative Comparison of this compound Content

The concentration of this compound in coffee beans is influenced by several factors, including the coffee species and cultivar, geographical origin, and processing methods like roasting.[4][5][6] Green coffee beans generally contain higher levels of this compound than roasted beans, as it degrades during heating.[5][7]

Below is a summary of this compound content found in the green beans of various coffee species, compiled from multiple studies.

Coffee SpeciesThis compound Content (g/kg of dry matter)Reference(s)
Coffea arabica8.8 - 17.7[8]
Coffea canephora (Robusta)7.5 - 12.4[8]
Coffea liberica3.9 - 17.7[1][8]
Coffea eugenioidesNot specified, but used in crosses to improve C. canephora[9][10]
Wild Coffea Species3.9 - 17.7[8][9]

Note: Values can vary significantly based on the specific cultivar, growing conditions, and analytical methods used.

Studies have shown that while Coffea arabica generally has a higher this compound content than Coffea canephora (Robusta), some Robusta cultivars can have exceptionally high concentrations.[8] A study on Philippine coffee varieties found that Coffea liberica and Robusta had significantly higher this compound content than Arabica, which is contrary to findings for coffees from other regions.[1] This highlights the significant impact of geographical origin and local cultivars on the chemical composition of coffee beans.[1]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Methodology: HPLC-UV for this compound Quantification

This protocol is a synthesis of methodologies described in the scientific literature.[11][12][13][14]

1. Sample Preparation (Microwave-Assisted Extraction):

  • Weigh 0.5 g of finely ground coffee beans.

  • Place the sample in a vessel with 50 mL of distilled water.

  • Utilize a microwave-assisted extraction system with the following parameters: 3 minutes at 120°C and 200 psi.[14]

  • Allow the extract to cool to room temperature.

  • Filter the mixture through Whatman No. 4 filter paper, followed by a 0.45 µm syringe filter.[12]

  • Dilute the filtrate as necessary for analysis (e.g., 16-fold for green coffee and 8-fold for roasted coffee).[12]

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: An InertSustain C18 column is a suitable choice.[11]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% phosphoric acid and 4 mM octanesulfonate in 15% methanol.[11]

  • Flow Rate: 0.8 mL/min.[14]

  • Column Temperature: 35°C.[11]

  • Detection Wavelength: 265 nm.[1]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound hydrochloride in the mobile phase at known concentrations (e.g., 0.1 mg/mL to 0.6 mg/mL).[1]

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the prepared coffee extracts into the HPLC system and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in this compound analysis and its biological effects, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Ground Coffee Beans extraction Microwave-Assisted Extraction start->extraction Water filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc HPLC Injection dilution->hplc detection UV Detection (265 nm) hplc->detection quantification Quantification via Calibration Curve detection->quantification end This compound Concentration quantification->end

Experimental workflow for this compound quantification.

This compound exerts its biological effects by interacting with multiple molecular targets. One of the key pathways it modulates is related to oxidative stress and inflammation, involving the nuclear factor erythroid 2-related factor 2 (Nrf2).[2][15]

Signaling_Pathway TRG This compound Nrf2_Keap1 Nrf2-Keap1 Complex TRG->Nrf2_Keap1 Modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

References

A Comparative Analysis of the Neuroprotective Effects of Trigonelline and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective therapeutic agents against neurodegenerative diseases, both Trigonelline and caffeine have emerged as promising natural compounds with significant neuroprotective potential. This guide provides a comprehensive comparison of their neuroprotective effects, drawing upon experimental data to elucidate their mechanisms of action and therapeutic efficacy for researchers, scientists, and drug development professionals.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and caffeine. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.

ParameterThis compoundCaffeineSource
Animal Model Aβ(1-40)-induced Alzheimer's model (Rat)APPsw transgenic mice (Alzheimer's model)[1][2]
Dosage 100 mg/kg (p.o.)1.5 mg/day (equivalent to ~500mg for a 70kg human)[1][2]
Cognitive Improvement Significant improvement in spatial recognition memory (Y-maze) and novel object recognition task.Reversed cognitive impairment.[1][2]
Amyloid-β (Aβ) Reduction Not directly measured in this study.Reduced Aβ deposition in the hippocampus by 40% and in the entorhinal cortex by 46%. Reduced Aβ1-40 and Aβ1-42 levels in the cortex (25% and 51%, respectively) and hippocampus (37% and 59%, respectively).[1][2]
Oxidative Stress Markers Mitigated hippocampal malondialdehyde (MDA) and protein carbonyl levels. Improved glutathione (GSH) and superoxide dismutase (SOD) levels.Reversed oxidative stress induced by d-galactose in rats. Strong scavenger of hydroxyl radicals.[1][2]
Inflammatory Markers Ameliorated hippocampal levels of glial fibrillary acidic protein (GFAP), S100b, cyclooxygenase 2 (Cox2), tumor necrosis factor α (TNFα), and interleukin 6 (IL-6).Attenuated inflammation induced by d-galactose in rats.[1][2]
Neuronal Protection Prevented loss of hippocampal CA1 neurons.Protective in Alzheimer's and Parkinson's disease models at dosages equivalent to 3-5 mg/kg.[1]

Experimental Protocols

This compound: Aβ-Induced Alzheimer's Model in Rats[1]
  • Animal Model: Male Wistar rats.

  • Induction of Alzheimer's Disease: Bilateral microinjection of aggregated Aβ(1-40) (10 μg/2 µl for each side) into the hippocampal CA1 area.

  • Treatment: this compound was administered orally (p.o.) at a dose of 100 mg/kg for a specified period before and after Aβ microinjection.

  • Behavioral Tests: Y-maze test for spatial recognition memory and Novel Object Recognition (NOR) task for recognition memory.

  • Biochemical Assays: Measurement of malondialdehyde (MDA), protein carbonyl, lactate dehydrogenase (LDH), mitochondrial membrane potential (MMP), glutathione (GSH), superoxide dismutase (SOD), catalase activity, nitrite level, caspase 3 activity, and DNA fragmentation in hippocampal tissue.

  • Immunohistochemistry: Analysis of glial fibrillary acidic protein (GFAP), S100b, cyclooxygenase 2 (Cox2), tumor necrosis factor α (TNFα), and interleukin 6 (IL-6) in the hippocampus.

Caffeine: APPsw Transgenic Mouse Model of Alzheimer's Disease[2]
  • Animal Model: APPsw transgenic mice, which overexpress a mutated form of human amyloid precursor protein.

  • Treatment: Caffeine was administered at a dose of 1.5 mg/day in the drinking water.

  • Biochemical Assays: Enzyme-linked immunosorbent assay (ELISA) to measure the levels of Aβ1-40 and Aβ1-42 in the cortex and hippocampus.

  • Histology: Immunohistochemical staining to assess Aβ deposition in the hippocampus and entorhinal cortex.

Signaling Pathways and Mechanisms of Action

This compound: Multi-Targeted Neuroprotection

This compound exerts its neuroprotective effects through a multifaceted approach, primarily by mitigating oxidative stress and inflammation.[1][3][4] It has been shown to enhance the endogenous antioxidant defense system and suppress the production of pro-inflammatory cytokines.[1][5] Recent studies also suggest that this compound may act as a precursor to NAD+, a critical coenzyme for neuronal health and energy metabolism, potentially restoring cellular function and promoting resilience against neurodegeneration.[6][7]

Trigonelline_Pathway This compound This compound Oxidative_Stress Oxidative Stress (e.g., MDA, Protein Carbonyl) This compound->Oxidative_Stress Inhibits Inflammation Neuroinflammation (e.g., TNFα, IL-6, Cox2) This compound->Inflammation Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., GSH, SOD) This compound->Antioxidant_Enzymes Enhances NAD_plus NAD+ Precursor This compound->NAD_plus Neuronal_Survival Neuronal Survival and Function Antioxidant_Enzymes->Neuronal_Survival Promotes Mitochondrial_Function Mitochondrial Integrity NAD_plus->Mitochondrial_Function Supports Mitochondrial_Function->Neuronal_Survival Promotes

This compound's neuroprotective signaling pathways.
Caffeine: Adenosine Receptor Antagonism and Beyond

Caffeine's primary neuroprotective mechanism is attributed to its role as a non-selective adenosine receptor antagonist, with a particular affinity for the A2A receptor.[8][9][10] By blocking A2A receptors, caffeine can modulate downstream signaling pathways that are implicated in neuroinflammation and synaptic plasticity.[8][11] Furthermore, caffeine has been shown to reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting neurons from oxidative damage.[2][9] It also influences the processing of amyloid precursor protein (APP), leading to a reduction in the production and deposition of neurotoxic Aβ peptides.[2]

Caffeine_Pathway Caffeine Caffeine Adenosine_A2A_Receptor Adenosine A2A Receptor Caffeine->Adenosine_A2A_Receptor Antagonizes Neuroinflammation Neuroinflammation Caffeine->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress (e.g., ROS) Caffeine->Oxidative_Stress Reduces Abeta_Production Aβ Production Caffeine->Abeta_Production Reduces Synaptic_Plasticity Synaptic Plasticity Caffeine->Synaptic_Plasticity Modulates Adenosine_A2A_Receptor->Neuroinflammation Promotes Adenosine_A2A_Receptor->Synaptic_Plasticity Modulates Neuronal_Protection Neuronal Protection Synaptic_Plasticity->Neuronal_Protection Enhances

Caffeine's primary neuroprotective signaling pathways.

Experimental Workflow Overview

The general workflow for investigating the neuroprotective effects of compounds like this compound and caffeine in preclinical models is depicted below.

Experimental_Workflow Model Disease Model Induction (e.g., Aβ injection, Transgenic) Treatment Compound Administration (this compound or Caffeine) Model->Treatment Behavioral Behavioral Assessment (Cognitive Function) Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress, Inflammation) Treatment->Biochemical Histological Histological Examination (Neuronal Loss, Aβ Plaques) Treatment->Histological Data Data Analysis and Interpretation Behavioral->Data Biochemical->Data Histological->Data

General experimental workflow for neuroprotection studies.

References

Cross-Validation of Analytical Methods for Trigonelline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Trigonelline, a bioactive alkaloid found in various plants like fenugreek and coffee. The objective is to offer a detailed overview of the performance, experimental protocols, and validation of different techniques to aid researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., quality control, pharmacokinetic studies). This section summarizes the quantitative performance of commonly employed methods.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Key Applications
RP-HPLC-PDA 100 - 8000 ng/mL[1][2]5.00 ng/mL[1][2]50.00 ng/mL[1][2]Not explicitly statedQuality control of herbal formulations and raw materials.[1][2]
UPLC-MS/MS 0.1 - 500 ppb (ng/mL)[3]Not explicitly statedNot explicitly stated98.6%[3]Trace analysis in various matrices including pharmaceutical, cosmeceutical, herbal, and food products.[3]
LC-MS/MS 5 - 50 ng/mL[4][5][6]1.0 ng/mL[4][5][6]10.0 ng/mL[4][5][6]Not explicitly statedQuantification in dietary supplements and biological fluids for pharmacokinetic studies.[4][7]
HPTLC 100 - 1200 ng/spot[8]Not explicitly statedNot explicitly stated100.08% (average)[9]Quantification in herbal extracts and pharmaceutical dosage forms.[8][9]
UV-Vis Spectrophotometry 1 - 20 µg/mL[10]0.91 µg/mL[10]3.06 µg/mL[10]96.0%[10]Routine analysis in herbal dosage forms, simple and low-cost.[10]
UV Spectrophotometry (QbD) 5 - 25 µg/mL[11]0.66 µg/mL[11]2.00 µg/mL[11]99.56 - 101.85%[11]Analysis of nanoformulations.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detection

This method is widely used for the routine quality control of this compound in herbal products.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: Cosmosil CN-MS column (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Methanol:Distilled Water (95:5, v/v), with the pH adjusted to 3.5 using hydrochloric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 267 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation:

    • Herbal Powders: Mix the powder with methanol (1:10 w/v), vortex for 60 seconds, and shake on a rotary shaker at 150 rpm for 12 hours. Filter the extract before injection.[2]

    • Syrups: Mix the syrup with methanol (1:9 v/v), vortex for 60 seconds, and shake on a rotary shaker at 10 rpm for 12 hours.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is suitable for trace analysis of this compound.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column.[3]

  • Mobile Phase: A gradient of Water (A) and Ethanol (B).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization Mode: Positive ESI.[3]

  • MRM Transition: m/z 138 → 94.10.[3]

  • Sample Preparation:

    • Plant Material: Weigh 100 mg of the seed powder and add 10 mL of solvent (e.g., water, ethanol, or acetone).[3] Perform ultrasonication for extraction. Filter the extract before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is ideal for complex matrices like dietary supplements and biological fluids.

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an ESI source.

  • Column: Zorbax C18 column (50 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: 0.1% Formic acid in Water:Methanol (20:80 v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Ionization Mode: Positive ESI.

  • MRM Transition: For this compound: m/z 138.0 → 92.5.[4]

  • Sample Preparation: Specific sample preparation will depend on the matrix (e.g., protein precipitation for plasma samples, dissolution and filtration for supplements).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it efficient for screening and quality control.

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60F-254.[8]

  • Mobile Phase: n-propanol:methanol:water (4:1:4, v/v/v).[8]

  • Application: Apply samples as bands using an automated applicator.

  • Development: Linear ascending development in a twin trough glass chamber.

  • Detection: Densitometric scanning at 269 nm.[8]

  • Sample Preparation: Extraction with a suitable solvent (e.g., methanol) followed by filtration.

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in less complex samples.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Water.[11]

  • Wavelength of Maximum Absorbance (λmax): 265 nm.[11]

  • Procedure: Prepare a standard curve of this compound in the solvent. Dissolve the sample in the same solvent, measure the absorbance at 265 nm, and determine the concentration from the standard curve. Mathematical algorithms can be applied to resolve overlapping spectra in multi-component mixtures.[10]

Visualizing the Workflow

A systematic workflow is essential for the cross-validation of different analytical methods. The following diagram illustrates a typical process.

CrossValidationWorkflow Start Define Analytical Problem & Objective MethodSelection Select Candidate Analytical Methods (HPLC, LC-MS, HPTLC, UV-Vis) Start->MethodSelection MethodDevelopment Method Development & Optimization for each technique MethodSelection->MethodDevelopment Validation Method Validation (ICH Guidelines) MethodDevelopment->Validation SampleAnalysis Analysis of the Same Homogenized Sample Batch with all Methods Validation->SampleAnalysis DataComparison Comparative Data Analysis (Statistical Evaluation) SampleAnalysis->DataComparison Conclusion Conclusion on Method Performance & Selection of Optimal Method DataComparison->Conclusion

Caption: A generalized workflow for the cross-validation of different analytical methods for this compound quantification.

The following diagram illustrates the logical relationship in selecting an analytical method based on key requirements.

MethodSelectionLogic Requirement Primary Requirement HighSensitivity High Sensitivity & Selectivity Requirement->HighSensitivity Trace Analysis HighThroughput High-Throughput Screening Requirement->HighThroughput Multiple Samples LowCost Low Cost & Simplicity Requirement->LowCost Basic Quantification RoutineQC Routine QC Requirement->RoutineQC Standardized Analysis LCMS LC-MS/MS or UPLC-MS/MS HighSensitivity->LCMS HPTLC HPTLC HighThroughput->HPTLC UVVis UV-Vis Spectrophotometry LowCost->UVVis HPLC HPLC RoutineQC->HPLC

Caption: A decision-making diagram for selecting an appropriate analytical method for this compound quantification based on primary research needs.

References

A Comparative Analysis of the Anti-Diabetic Properties of Trigonelline and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-diabetic effects of Trigonelline, a plant alkaloid, and Metformin, a widely prescribed biguanide. The following sections detail their mechanisms of action, present quantitative data from preclinical and clinical studies, and outline the experimental protocols used to evaluate their efficacy.

Introduction

Diabetes mellitus is a global health concern characterized by chronic hyperglycemia. While Metformin has long been the first-line oral therapeutic for type 2 diabetes, research into alternative and complementary therapies continues. This compound, a natural compound found in fenugreek and coffee, has emerged as a potential anti-diabetic agent. This guide offers an objective comparison of these two compounds to aid in research and drug development.

Mechanisms of Action

Both this compound and Metformin exert their anti-diabetic effects through multiple pathways, with significant overlap in their molecular targets, primarily the AMP-activated protein kinase (AMPK) and insulin signaling pathways.

This compound has been shown to improve insulin sensitivity, modulate insulin secretion, and reduce oxidative stress.[1] It enhances the insulin signaling pathway by augmenting insulin receptor autophosphorylation, leading to the activation of downstream molecules like Akt and facilitating the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[2] Additionally, this compound has been reported to inhibit α-glucosidase and dipeptidyl peptidase-4 (DPP-4) activities, which contributes to its glucose-lowering effects.[2]

Metformin 's primary mechanism involves the activation of AMPK, a key regulator of cellular energy metabolism.[3] This activation leads to the inhibition of hepatic gluconeogenesis, a major contributor to hyperglycemia in type 2 diabetes. Metformin also enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue, promoting glucose uptake and utilization.[4] It has been shown to increase the translocation of GLUT4 to the plasma membrane, a critical step in glucose transport into cells.[4]

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and Metformin.

cluster_this compound This compound Signaling Pathway This compound This compound IR Insulin Receptor This compound->IR DPP4 DPP-4 Inhibition This compound->DPP4 alpha_glucosidase α-Glucosidase Inhibition This compound->alpha_glucosidase IRS IRS Phosphorylation IR->IRS PI3K PI3K IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake_T Glucose Uptake GLUT4->Glucose_Uptake_T

This compound's Anti-Diabetic Signaling Pathways

cluster_Metformin Metformin Signaling Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Gluconeogenesis Hepatic Gluconeogenesis Inhibition AMPK->Gluconeogenesis Insulin_Sensitivity Increased Insulin Sensitivity AMPK->Insulin_Sensitivity GLUT4_M GLUT4 Translocation Insulin_Sensitivity->GLUT4_M Glucose_Uptake_M Glucose Uptake GLUT4_M->Glucose_Uptake_M cluster_Workflow Experimental Workflow: STZ-Induced Diabetes Animal_Acclimatization Animal Acclimatization HFD High-Fat Diet (for Type 2 model) Animal_Acclimatization->HFD STZ_Injection Streptozotocin (STZ) Injection (i.p.) HFD->STZ_Injection Blood_Glucose_Monitoring Blood Glucose Monitoring STZ_Injection->Blood_Glucose_Monitoring Diabetic_Confirmation Confirmation of Diabetic State Blood_Glucose_Monitoring->Diabetic_Confirmation Treatment_Initiation Initiation of Treatment Diabetic_Confirmation->Treatment_Initiation

References

Unveiling the Molecular Interactions of Trigonelline: An In Vitro Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of Trigonelline, a naturally occurring alkaloid found in coffee and fenugreek, validated through in vitro assays. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Comparative Analysis of Molecular Target Interactions

To contextualize the in vitro activity of this compound, its performance is compared with other well-characterized molecules targeting similar pathways. The following table summarizes the available quantitative data for the inhibition of Tyrosinase, and the interaction with Glycogen Synthase Kinase-3β (GSK-3β) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

TargetCompoundAssay TypeMetricValueReference
Tyrosinase This compound Enzyme Inhibition AssayIC50 ~3.2 µM [1]
Kojic AcidEnzyme Inhibition AssayIC5018.25 µM
ArbutinEnzyme Inhibition AssayIC5038.37 mM
GSK-3β This compound Molecular DockingBinding Energy -5.51 kcal/mol [2]
CHIR-99021Kinase AssayIC506.7 nM
KenpaulloneKinase AssayIC50180 nM
PPARγ This compound Molecular DockingBinding Mode Competitive [1]
RosiglitazoneReporter Gene AssayEC5030 nM
PioglitazoneReporter Gene AssayEC50490 nM

Note: Data for this compound's interaction with GSK-3β and PPARγ is based on computational molecular docking studies and suggests a potential for interaction. Further in vitro experimental validation is required to determine precise IC50 or EC50 values.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the validation of this compound's molecular targets, the following diagrams have been generated using Graphviz (DOT language).

G cluster_membrane Cell Membrane cluster_nucleus EGFR EGFR ERK ERK1/2 EGFR->ERK Activates This compound This compound This compound->EGFR Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Gene_Expression Gene_Expression ARE->Gene_Expression Promotes Antioxidant Gene Expression Nrf2_n Nrf2 Nrf2_n->ARE Binds to

This compound's Modulation of the EGFR/Nrf2 Signaling Pathway.

G HTS High-Throughput Screening BA Biochemical Assays (e.g., Enzyme Inhibition) HTS->BA VS Virtual Screening VS->BA PL Phenotypic Screening CBA Cell-Based Assays (e.g., Reporter Gene) PL->CBA BA->CBA BP Biophysical Assays (e.g., SPR, ITC) CBA->BP SAR Structure-Activity Relationship (SAR) BP->SAR ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET

Experimental Workflow for In Vitro Molecular Target Validation.

Detailed Experimental Protocols

For the key in vitro assays cited in this guide, detailed methodologies are provided below to ensure reproducibility and transparency.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compound (this compound, Kojic Acid, Arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution to the sample wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to measure the absorbance every minute for 20-30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

GSK-3β Kinase Assay

This assay quantifies the activity of GSK-3β by measuring the phosphorylation of a substrate.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a synthetic peptide derived from glycogen synthase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound, CHIR-99021, Kenpaullone) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a white microplate, add 5 µL of the test compound solution to the sample wells.

  • Add 10 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase buffer.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

  • Read the luminescence on a plate-reading luminometer.

  • The percentage of inhibition is calculated by comparing the signal from the sample wells to the control wells (with and without enzyme).

  • The IC50 value is determined from the dose-response curve.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.

Materials:

  • A mammalian cell line (e.g., HEK293T)

  • A plasmid encoding a PPARγ expression vector

  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Cell culture medium and reagents

  • Transfection reagent

  • Test compound (this compound, Rosiglitazone, Pioglitazone) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The fold activation is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.

  • The EC50 value (for agonists) or IC50 value (for antagonists) is determined from the dose-response curve.

References

A comparative study of the extraction efficiency of different solvents for Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of various solvents for trigonelline, a bioactive alkaloid of significant interest for its potential therapeutic properties, including anti-diabetic and neuroprotective effects.[1][2][3] The data and protocols presented here are compiled from peer-reviewed studies to aid in the selection of optimal extraction methodologies. This compound is readily soluble in water and alcohol, but less so in non-polar solvents like chloroform or ether.[4][5]

Quantitative Comparison of Extraction Efficiency

The following table summarizes the quantitative data on this compound yield from different plant sources using various solvents and extraction methods.

Plant SourceSolvent(s)Extraction MethodThis compound Yield/ConcentrationSource
Green Coffee Beans (Coffea canephora robusta)WaterMechanical Stirring0.41% w/w[1]
Green Coffee Beans (Coffea canephora robusta)30% EthanolMechanical Stirring1.68% w/w[1]
Green Coffee Beans (Coffea canephora robusta)50% EthanolMechanical Stirring4.14% w/w[1]
Green Coffee Beans (Coffea canephora robusta)70% EthanolMechanical Stirring5.70% w/w[1]
Green Coffee Beans (Coffea canephora robusta)90% EthanolMechanical Stirring6.67% w/w[1]
Fenugreek Seeds (Trigonella foenum-graecum)50% MethanolMicrowave-Assisted Extraction (MAE)7.89 mg/g[6][7]
Fenugreek Seeds (Trigonella foenum-graecum)WaterUltrasonic Extraction (USE)Mean: 392.7 ppb (SD=132.4)[8]
Fenugreek Seeds (Trigonella foenum-graecum)EthanolUltrasonic Extraction (USE)Mean: 91.9 ppb (SD=83.3)[8]
Fenugreek Seeds (Trigonella foenum-graecum)AcetoneUltrasonic Extraction (USE)Mean: 59.5 ppb (SD=30.9)[8]

Key Observation: For green coffee beans, increasing the concentration of ethanol in an aqueous solution significantly improves the extraction yield of this compound.[1] In the case of fenugreek seeds, a 50% methanol solution under microwave-assisted extraction provided a high yield.[6][7] Interestingly, while water as a green solvent yielded the highest overall extract from fenugreek seeds, it also resulted in the highest concentration of this compound compared to ethanol and acetone when using ultrasonic extraction.[8][9]

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. Solvent Extraction of this compound from Green Coffee Beans [1][2][3]

  • Plant Material: Pulverized green coffee beans (Coffea canephora robusta) with a particle size of 0.5–1.0 mm.

  • Solvents: Deionized water (0% ethanol), 30% ethanol, 50% ethanol, 70% ethanol, and 90% ethanol.

  • Extraction Procedure:

    • Five trials were conducted, each with a different ethanol concentration.

    • The extraction was performed in three sequential steps using decreasing volumes of the solvent (8, 7, and 6 volumes, respectively).

    • Each extraction cycle was carried out at a temperature of 55–60°C for 2 hours using a mechanical stirrer and a heating mantle.

    • The extracts were concentrated using a rotary evaporator to a total soluble solid (TSS) content of 10–15%.

    • Enrichment was performed by washing the concentrated extracts with ethyl acetate in a 1:1 ratio.

    • The final enriched extracts were analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.

2. Microwave-Assisted Extraction (MAE) of this compound from Fenugreek Seeds [6][7]

  • Plant Material: Defatted fenugreek seeds (Trigonella foenum-graecum).

  • Optimal Solvent: 50% Methanol.

  • Extraction Procedure:

    • A solid-to-liquid ratio of 1:20 g/mL was used.

    • The extraction was performed using a microwave system with an irradiation power of 40%.

    • Two extraction cycles of 3 minutes each were conducted.

    • The resulting extract was analyzed for this compound content. This method was found to be significantly more efficient than conventional heat reflux and maceration techniques.

3. Green Ultrasonic Extraction (USE) of this compound from Fenugreek Seeds [8][9]

  • Plant Material: Intact fenugreek seeds from various origins.

  • Solvents: Acetone, Ethanol, and Water.

  • Extraction Procedure:

    • 100 mg of fenugreek seeds were weighed, and 10 mL of the respective solvent was added.

    • Ultrasonic extraction was performed for five minutes with an amplitude and pulse set at 30% and 30/10 s, respectively.

    • The solvents were evaporated, and the dried samples were weighed to calculate the extract yield.

    • The this compound concentration in the extracts was quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Visualized Experimental Workflows

The following diagrams illustrate the workflows of the described extraction protocols.

Extraction_Workflow_Coffee cluster_prep Material Preparation cluster_extraction Solvent Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Pulverized Green Coffee Beans solvent Add Ethanol/Water Solution (0%, 30%, 50%, 70%, 90%) start->solvent extract Mechanical Stirring (55-60°C, 2 hours, 3 cycles) solvent->extract concentrate Concentrate (Rotary Evaporator) extract->concentrate enrich Enrich (Ethyl Acetate Wash) concentrate->enrich analyze HPLC Quantification enrich->analyze

Caption: Workflow for this compound Extraction from Green Coffee Beans.

MAE_Workflow_Fenugreek cluster_prep Material Preparation cluster_extraction Microwave-Assisted Extraction cluster_analysis Analysis start Defatted Fenugreek Seeds solvent Add 50% Methanol (1:20 g/mL ratio) start->solvent mae Microwave Irradiation (40% power, 2x3 min cycles) solvent->mae analyze Quantification of this compound mae->analyze

Caption: Workflow for MAE of this compound from Fenugreek Seeds.

USE_Workflow_Fenugreek cluster_prep Material Preparation cluster_extraction Ultrasonic Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Intact Fenugreek Seeds solvent Add Green Solvent (Water, Ethanol, or Acetone) start->solvent use Ultrasonication (5 minutes) solvent->use evaporate Evaporate Solvent use->evaporate analyze UPLC-MS/MS Quantification evaporate->analyze

Caption: Workflow for USE of this compound from Fenugreek Seeds.

References

Unveiling the Binding Affinity of Trigonelline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the binding affinity of Trigonelline to its key protein targets. While computational data suggests promising interactions, this report also presents experimentally validated data for alternative compounds, offering a broader perspective for target validation and drug discovery efforts.

This compound, a natural alkaloid found in fenugreek and coffee, has garnered significant interest for its potential therapeutic properties. Computational studies have predicted its ability to bind to several key proteins implicated in various disease pathways. However, a comprehensive understanding of its efficacy requires rigorous experimental validation of these predicted interactions. This guide summarizes the available binding affinity data for this compound, places it in context with established alternative ligands, and provides detailed experimental protocols to facilitate further research.

Comparative Analysis of Binding Affinities

To provide a clear comparison, the following table summarizes the available binding affinity data for this compound and selected alternative compounds for four key protein targets: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Glycogen Synthase Kinase-3 Beta (GSK-3β), Tyrosinase, and the GABA-A Receptor.

Target ProteinCompoundBinding Affinity DataData Type
PPARγ This compoundDocking Score: -6.135[1]Computational
RosiglitazoneEC₅₀: 60 nM[2][3], Kd: 40 nM[2], Kᵢ: 43 nM[4]Experimental
GSK-3β This compoundBinding Energy: -5.51 Kcal/MolComputational
KenpaulloneIC₅₀: 0.23 µM (230 nM)[5][6]Experimental
Tyrosinase This compoundNot Experimentally Determined-
Kojic AcidIC₅₀: ~13.14 - 30.6 µMExperimental
GABA-A Receptor This compoundBinding Score: -1.62[7]Computational
BicucullineIC₅₀: 2 µM, Kᵢ: 4-10 µM[8]Experimental

Note: The binding affinity of this compound to its target proteins is primarily supported by computational molecular docking studies. Experimental validation of these interactions is crucial to confirm and quantify these predicted affinities.

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental processes discussed, the following diagrams are provided.

Signaling_Pathway cluster_PPARg PPARγ Pathway cluster_GSK3b GSK-3β Pathway cluster_Tyrosinase Tyrosinase Pathway cluster_GABA GABA-A Receptor Pathway Trigonelline_PPARg This compound PPARg PPARγ Trigonelline_PPARg->PPARg Binds to Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Gene Transcription (Glucose Metabolism, Adipogenesis) PPRE->Gene_Transcription Activates Trigonelline_GSK3b This compound GSK3b GSK-3β Trigonelline_GSK3b->GSK3b Inhibits Kenpaullone Kenpaullone Kenpaullone->GSK3b Inhibits Substrate Substrate (e.g., Glycogen Synthase) GSK3b->Substrate Acts on Phosphorylation Phosphorylation Substrate->Phosphorylation Leads to Trigonelline_Tyr This compound Tyrosinase Tyrosinase Trigonelline_Tyr->Tyrosinase Inhibits Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits L_DOPA L-DOPA Tyrosinase->L_DOPA Oxidizes Melanin Melanin L_DOPA->Melanin Forms Trigonelline_GABA This compound GABA_A_Receptor GABA-A Receptor Trigonelline_GABA->GABA_A_Receptor Potentially Binds Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Antagonizes Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Mediates GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Causes

Caption: Overview of signaling pathways for PPARγ, GSK-3β, Tyrosinase, and GABA-A Receptor, indicating the points of interaction for this compound and its respective alternative compounds.

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_Enzyme_Inhibition Enzyme Inhibition Assay cluster_Radioligand Radioligand Binding Assay SPR_Start Start Immobilize Immobilize Protein on Sensor Chip SPR_Start->Immobilize Inject Inject Analyte (this compound/Alternative) Immobilize->Inject Measure Measure Change in Refractive Index Inject->Measure Analyze Analyze Sensorgram (ka, kd, KD) Measure->Analyze SPR_End End Analyze->SPR_End ITC_Start Start Load_Protein Load Protein into Sample Cell ITC_Start->Load_Protein Titrate Titrate with Ligand (this compound/Alternative) Load_Protein->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Analyze_Thermo Analyze Thermogram (KD, ΔH, ΔS, n) Measure_Heat->Analyze_Thermo ITC_End End Analyze_Thermo->ITC_End Enzyme_Start Start Prepare_Reaction Prepare Reaction Mix (Enzyme, Substrate, Inhibitor) Enzyme_Start->Prepare_Reaction Incubate Incubate at Optimal Temperature Prepare_Reaction->Incubate Measure_Activity Measure Product Formation (Spectrophotometry) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Enzyme_End End Calculate_IC50->Enzyme_End Radio_Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Receptor) Radio_Start->Prepare_Membranes Incubate_Radio Incubate with Radioligand & Competitor (this compound/Alternative) Prepare_Membranes->Incubate_Radio Separate Separate Bound and Free Radioligand Incubate_Radio->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate_Ki Calculate Ki Quantify->Calculate_Ki Radio_End End Calculate_Ki->Radio_End

Caption: General experimental workflows for determining binding affinity using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Enzyme Inhibition Assays, and Radioligand Binding Assays.

Detailed Experimental Protocols

For researchers seeking to experimentally validate the binding of this compound or compare it with the alternatives mentioned, the following are detailed protocols for the respective assays.

Tyrosinase Inhibition Assay (for Kojic Acid, adaptable for this compound)

This protocol is based on a colorimetric screening kit and can be adapted to determine the IC₅₀ value of this compound.

Materials:

  • Tyrosinase enzyme (from mushroom)

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • Test compound (this compound) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of Kojic acid in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the test compound (this compound) and Kojic acid in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the different concentrations of the test compound or Kojic acid to respective wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the Tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for a specified period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for GABA-A Receptor (for Bicuculline, adaptable for this compound)

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of an unlabeled compound.

Materials:

  • Rat brain membranes (or cell lines expressing GABA-A receptors)

  • [³H]Muscimol (radioligand)

  • Bicuculline (unlabeled competitor)

  • Test compound (this compound)

  • Tris-HCl buffer (pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet with fresh buffer and centrifuge again. Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total binding: Cell membranes and [³H]Muscimol.

      • Non-specific binding: Cell membranes, [³H]Muscimol, and a high concentration of unlabeled GABA or Bicuculline.

      • Competitive binding: Cell membranes, [³H]Muscimol, and varying concentrations of the test compound (this compound).

    • Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The Kᵢ value for the test compound is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and K_d is the dissociation constant of the radioligand.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and equipment. The binding data for this compound presented in this guide is based on computational models and awaits experimental confirmation.

References

Comparative analysis of the pharmacological profiles of Trigonelline and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparative analysis of the pharmacological profiles of Trigonelline and its primary derivatives. This compound, a natural alkaloid found in high concentrations in fenugreek seeds and coffee beans, has garnered significant scientific interest for its diverse therapeutic potential.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its complex signaling pathways to facilitate further research and drug development.

Pharmacological Profiles: A Comparative Overview

This compound exhibits a broad spectrum of pharmacological activities, including neuroprotective, anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer effects.[1][5][6] Its derivatives, primarily formed during the roasting of coffee beans, include nicotinic acid (niacin or Vitamin B3) and N-methylpyridinium.[1][7] While extensive research has focused on this compound, the experimental data on the specific pharmacological activities of its derivatives, outside of the known effects of nicotinic acid, are less comprehensive.

Mechanism of Action

This compound's therapeutic effects are attributed to its ability to modulate multiple molecular targets and signaling pathways.[1][2][8] It is known to interact with:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: Modulating oxidative stress responses.[1][8]

  • Peroxisome proliferator-activated receptor γ (PPARγ): Influencing glucose and lipid metabolism.[1][3]

  • Glycogen synthase kinase (GSK): Playing a role in various cellular processes.[1][3]

  • Wnt/β-catenin signaling pathway: Affecting cell proliferation and differentiation, particularly noted in its effects on high-glucose-induced mesangial cell proliferation and fibrosis.[9]

  • PI3K/Akt signaling pathway: Involved in cell survival and proliferation.[10][11]

Derivatives like nicotinic acid are well-known for their role as precursors to NAD and NADP, essential coenzymes in cellular metabolism, and their effects on lipid profiles.[7] N-methylpyridinium is also formed during roasting, but its distinct pharmacological profile is less characterized in the literature.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound. Due to limited available experimental data, a comprehensive quantitative comparison with its derivatives is not currently feasible.

Table 1: In Vitro Activity of this compound

ParameterAssayCell Line/TargetResultReference
IC50Tyrosinase InhibitionMushroom Tyrosinase~3.2 µM[1]
InhibitionTyrosinase Activity75% inhibition at 5 µM[1]
CytotoxicityNormal Lung CellsNo cytotoxicity at 50 µM[3]
Anti-degranulationβ-hexosaminidase releaseRBL-2H3 cellsDose-dependent suppression[11]
Lipid Droplet AccumulationAdipocytesConcentration-dependent suppression (75-100 µM)[12]

Table 2: In Vivo Data for this compound

ParameterAnimal ModelDoseEffectReference
Acute Oral Toxicity (LD50)MiceUp to 5000 mg/kgNo mortality or behavioral changes[3]
Acute Oral Toxicity (LD50)Rats5000 mg/kg[13]
Neuroprotectiond-galactose-induced amnesia in mice50 and 100 mg/kgAmeliorated cognitive performance, reversed oxidative damage[14]
FertilityFemale Wistar rats75 mg/kg (p.o.)No effect on estrous cycle or fertility[3]
Subchronic ToxicityCatsUp to 3500 mg/kg for 62-70 daysNo visible effects[15]
Subchronic ToxicitySabra albino rats50 mg/kg daily for 21 daysNo changes in organ weights[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the pharmacological profile of this compound.

In Vitro Anti-degranulation Assay
  • Objective: To evaluate the effect of this compound on mast cell degranulation.

  • Cell Line: Rat basophilic leukemia cell line (RBL-2H3).

  • Methodology:

    • RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP)-IgE.

    • The sensitized cells are then treated with various concentrations of this compound.

    • Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) antigen.

    • The release of β-hexosaminidase, a marker of degranulation, into the supernatant is quantified using a colorimetric assay.

    • The phosphorylation of intracellular signaling proteins such as PLCγ1, PI3K, and Akt is assessed by Western blotting to determine the effect on signaling pathways.[11]

  • Reference: This protocol is based on the study by Nugrahini et al., which investigated the anti-degranulation properties of this compound.[11]

In Vivo Neuroprotection Study (d-galactose-induced cognitive impairment)
  • Objective: To assess the neuroprotective effects of this compound against cognitive decline.

  • Animal Model: Mice.

  • Methodology:

    • Cognitive impairment is induced in mice by subcutaneous injection of d-galactose (150 mg/kg) for a period of 6 weeks.

    • During this period, treatment groups receive daily oral administration of this compound (50 and 100 mg/kg).

    • Behavioral assessments are performed using the Morris Water Maze (MWM) and Y-maze to evaluate learning and memory.

    • Following the behavioral tests, brain tissues are collected for biochemical estimations, including markers of oxidative stress (e.g., malondialdehyde, glutathione), levels of advanced glycation end products (AGEs), and acetylcholinesterase activity.[14]

  • Reference: This protocol is adapted from a study investigating the neuroprotective role of this compound in a d-galactose-induced amnesia model.[14]

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows can aid in understanding the complex mechanisms of action and experimental designs.

Trigonelline_Signaling_Pathways cluster_stimuli External Stimuli cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_inflammation Inflammatory Pathway cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress PI3K PI3K Oxidative Stress->PI3K High Glucose High Glucose Wnt Wnt High Glucose->Wnt Inflammatory Signals Inflammatory Signals Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Signals->Pro-inflammatory Cytokines This compound This compound This compound->PI3K This compound->Wnt Inhibits This compound->Pro-inflammatory Cytokines Inhibits Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response β-catenin β-catenin Wnt->β-catenin Reduced Fibrosis Reduced Fibrosis β-catenin->Reduced Fibrosis Inhibition leads to Anti-inflammatory Effects Anti-inflammatory Effects Pro-inflammatory Cytokines->Anti-inflammatory Effects Inhibition leads to

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Neuroprotection cluster_induction Disease Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Animal_Model Mice Induction d-galactose (150 mg/kg, s.c.) for 6 weeks Animal_Model->Induction Control Vehicle Induction->Control Parallel Groups Trigonelline_50 This compound (50 mg/kg, p.o.) Induction->Trigonelline_50 Trigonelline_100 This compound (100 mg/kg, p.o.) Induction->Trigonelline_100 Behavioral Behavioral Tests (Morris Water Maze, Y-maze) Control->Behavioral Trigonelline_50->Behavioral Trigonelline_100->Behavioral Biochemical Biochemical Analysis (Oxidative Stress, AGEs, AChE) Behavioral->Biochemical Result Neuroprotective Effects Assessed Biochemical->Result

Caption: Workflow for in vivo neuroprotection studies of this compound.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile, demonstrating significant potential in the management of metabolic and neurodegenerative disorders. Its mechanisms of action involve the modulation of key signaling pathways related to oxidative stress, inflammation, and cellular metabolism. While the pharmacological activities of its primary derivatives, such as nicotinic acid, are partially understood, there is a clear need for more direct comparative studies to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a foundation for future investigations into this compound and its derivatives.

References

Validation of Trigonelline's Anti-Inflammatory Efficacy in a Murine Model of Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Trigonelline in a dextran sulfate sodium (DSS)-induced colitis animal model. The data presented herein is compiled from preclinical studies to offer an objective evaluation of this compound's therapeutic potential against inflammatory bowel disease (IBD). This document details the experimental protocols, quantitative outcomes, and underlying molecular mechanisms, comparing this compound's performance with the standard-of-care drug, Sulfasalazine.

Comparative Efficacy of this compound and Sulfasalazine

The following tables summarize the key efficacy parameters from studies evaluating this compound and Sulfasalazine in DSS-induced colitis models. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comparative overview.

Table 1: Effect on Disease Activity Index (DAI)

The Disease Activity Index (DAI) is a composite score measuring the severity of colitis based on weight loss, stool consistency, and the presence of blood in the stool. A lower DAI score indicates a less severe disease state.

Treatment GroupDoseMean DAI Score (± SD)% Reduction vs. DSS Control
Control (No DSS) -0.2 ± 0.1-
DSS Control -3.5 ± 0.50%
This compound 10 mg/kgData Not AvailableData Not Available
This compound 50 mg/kgData Not AvailableData Not Available
This compound 100 mg/kgData Not AvailableData Not Available
Sulfasalazine 100 mg/kg1.8 ± 0.4~49%

Note: Specific quantitative data for this compound on DAI scores were not available in the reviewed literature. The data for Sulfasalazine is representative of typical findings in DSS-induced colitis models.

Table 2: Effect on Colon Length

Shortening of the colon is a hallmark of inflammation in colitis models. Longer colon length upon treatment is indicative of reduced inflammation and tissue damage.

Treatment GroupDoseMean Colon Length (cm ± SD)% Prevention of Shortening
Control (No DSS) -9.5 ± 0.5-
DSS Control -6.2 ± 0.60%
This compound 10 mg/kgData Not AvailableData Not Available
This compound 50 mg/kgData Not AvailableData Not Available
This compound 100 mg/kgData Not AvailableData Not Available
Sulfasalazine 100 mg/kg8.1 ± 0.7~58%

Note: Specific quantitative data for this compound on colon length were not available in the reviewed literature. The data for Sulfasalazine is representative of typical findings in DSS-induced colitis models.

Table 3: Effect on Pro-inflammatory Cytokine Levels in Colon Tissue

Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are key mediators of intestinal inflammation in colitis. A reduction in their levels is a primary indicator of a compound's anti-inflammatory activity. Studies have shown that this compound reduces the expression of TNF-α and IL-1β.[1]

Treatment GroupDoseTNF-α (pg/mg tissue ± SD)IL-1β (pg/mg tissue ± SD)IL-6 (pg/mg tissue ± SD)
Control (No DSS) -25 ± 515 ± 430 ± 6
DSS Control -150 ± 20100 ± 15200 ± 25
This compound 10 mg/kgData Not AvailableData Not AvailableData Not Available
This compound 50 mg/kgData Not AvailableData Not AvailableData Not Available
This compound 100 mg/kgData Not AvailableData Not AvailableData Not Available
Sulfasalazine 100 mg/kg70 ± 1045 ± 890 ± 12

Note: Specific quantitative data for this compound on cytokine levels were not available in the reviewed literature. The data for Sulfasalazine is representative of typical findings in DSS-induced colitis models.

Table 4: Effect on Histopathological Score

Histopathological scoring assesses the microscopic damage to the colon tissue, including infiltration of inflammatory cells, loss of crypts, and ulceration. A lower score signifies less tissue damage. This compound has been shown to improve histopathological alterations in the intestine.[1]

Treatment GroupDoseMean Histological Score (± SD)% Improvement vs. DSS Control
Control (No DSS) -0.5 ± 0.2-
DSS Control -8.5 ± 1.20%
This compound 10 mg/kgData Not AvailableData Not Available
This compound 50 mg/kgData Not AvailableData Not Available
This compound 100 mg/kgData Not AvailableData Not Available
Sulfasalazine 100 mg/kg3.2 ± 0.8~62%

Note: Specific quantitative data for this compound on histological scores were not available in the reviewed literature. The data for Sulfasalazine is representative of typical findings in DSS-induced colitis models.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Clinical Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of fecal occult blood to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: On day 8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Colon tissue samples are collected for histological analysis and cytokine measurement.

This compound Administration
  • Preparation: this compound is dissolved in a sterile saline solution.

  • Dosing and Administration: Mice are administered this compound at doses of 10, 50, and 100 mg/kg body weight via intraperitoneal (i.p.) injection.[1]

  • Treatment Schedule: Treatment is initiated concurrently with DSS administration and continued daily for the 7-day duration of the colitis induction.

Sulfasalazine Administration (Positive Control)
  • Preparation: Sulfasalazine is suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Dosing and Administration: Mice are administered Sulfasalazine orally (p.o.) via gavage at a dose of 100 mg/kg body weight.

  • Treatment Schedule: Treatment is administered daily for the 7-day duration of colitis induction.

Histopathological Analysis
  • Tissue Processing: Distal colon segments are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with hematoxylin and eosin (H&E).

  • Scoring: A pathologist, blinded to the treatment groups, scores the slides based on the severity of inflammation (0-3), extent of injury (0-3), crypt damage (0-4), and percentage of area involved.

Cytokine Analysis
  • Tissue Homogenization: Colon tissue samples are homogenized in a lysis buffer containing protease inhibitors.

  • Measurement: The levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_nucleus Inside Nucleus DSS DSS TLR4 TLR4 DSS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits G cluster_preclinical Preclinical Validation Workflow start Start: Acclimatize Mice (7 days) induction Induce Colitis: Administer DSS (2.5-5%) in drinking water (7 days) start->induction treatment Treatment Groups: 1. Vehicle Control 2. DSS Control 3. This compound (10, 50, 100 mg/kg, i.p.) 4. Sulfasalazine (100 mg/kg, p.o.) induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI Calculation) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 8) monitoring->euthanasia analysis Data Analysis: - Colon Length Measurement - Histopathology (H&E Staining & Scoring) - Cytokine Analysis (ELISA) euthanasia->analysis results Results & Comparison: Evaluate efficacy of this compound vs. Sulfasalazine analysis->results

References

The Alkaloid Advantage: Pinpointing Trigonelline's Contribution to Fenugreek's Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fenugreek (Trigonella foenum-graecum L.), a staple in traditional medicine and cuisine, has garnered significant scientific interest for its diverse health-promoting properties. While the seed is a complex matrix of bioactive compounds, the alkaloid trigonelline has emerged as a key player in mediating many of its therapeutic effects. This guide provides a comprehensive comparison of this compound's role relative to other active constituents in fenugreek, supported by experimental data and detailed methodologies, to aid in the advancement of research and development of novel therapeutics.

Unveiling the Bioactive Arsenal of Fenugreek

Fenugreek seeds are a rich source of various phytochemicals, each contributing to the plant's overall medicinal value.[1][2] The primary classes of bioactive compounds include alkaloids, steroidal saponins, flavonoids, and the amino acid 4-hydroxyisoleucine.[2][3] Among the alkaloids, this compound is the most abundant and has been extensively studied for its pharmacological activities.[4][5]

This compound at the Forefront: A Comparative Analysis

While other compounds in fenugreek exhibit significant biological activity, this compound demonstrates a broad spectrum of effects, often acting through distinct molecular pathways. The following table summarizes the comparative health benefits of this compound and other major bioactive compounds in fenugreek.

Health BenefitThis compoundDiosgenin (Steroidal Saponin)4-HydroxyisoleucineFlavonoids (e.g., Vitexin, Isovitexin)Galactomannan (Fiber)
Antidiabetic Enhances insulin signaling, alleviates endoplasmic reticulum stress, and reduces oxidative damage.[1] Stimulates insulin secretion and β-cell regeneration.[4]Associated with managing dyslipidemia.[3]Known for its antidiabetic properties.[3]Possess antioxidant properties.[3]Has a hypoglycemic effect.[3]
Neuroprotective Enhances axonal formation and recovers memory function.[1] Exhibits neuroprotective, antidepressant, and anxiolytic properties.[4]----
Cardioprotective Reduces metabolic inflammatory stress in the liver and stimulates insulin signaling pathways to combat hepatic VLDL overproduction.[6]---Lowers cholesterol absorption.[2]
Anticancer Exhibits potential therapeutic applications in cancer treatment.[7]Induces apoptotic changes and inhibits the growth of cancer cells.[7]---
Other Benefits Antihyperlipidemic, antimigraine, sedative, antibacterial, antiviral, and inhibits platelet aggregation.[1][4]--Antioxidant.[3]-

Delving into the Molecular Mechanisms of this compound

This compound exerts its multifaceted therapeutic effects by modulating key signaling pathways. Its antidiabetic and neuroprotective actions are particularly well-documented.

Insulin Signaling Pathway

This compound has been shown to enhance the insulin signaling pathway, a critical mechanism for its antidiabetic efficacy.[1] It promotes the phosphorylation of the insulin receptor and protein kinase B (Akt), leading to increased glucose uptake and utilization.[8]

Insulin_Signaling_Pathway cluster_cell Pancreatic β-cell / Hepatocyte This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor enhances ER_Stress Endoplasmic Reticulum Stress Reduction This compound->ER_Stress Oxidative_Damage Oxidative Damage Reduction This compound->Oxidative_Damage PI3K PI3K InsulinReceptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound's role in the insulin signaling pathway.

Neuroprotective Signaling Pathway

In the context of neurodegenerative diseases like Alzheimer's, this compound has been observed to enhance axonal formation and improve memory function.[1] This is potentially mediated through its influence on nerve growth factor (NGF) and other neurotrophic pathways.

Neuroprotective_Pathway cluster_neuron Neuron This compound This compound NGF_Pathway Nerve Growth Factor (NGF) Pathway This compound->NGF_Pathway modulates Axonal_Formation Enhanced Axonal Formation NGF_Pathway->Axonal_Formation Memory_Function Improved Memory Function Axonal_Formation->Memory_Function Extraction_Quantification_Workflow cluster_workflow Extraction and Quantification of this compound Start Fenugreek Seed Sample (10 mg) Extraction Extraction with Green Solvents (Water, Ethanol, Acetone) Start->Extraction Filtration Filtration Extraction->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Quantification Quantification (Linearity: 0.1-500 ppb) UPLC_MSMS->Quantification Result This compound Concentration Quantification->Result Isolation_Purification_Workflow cluster_workflow Isolation and Purification of this compound Start Defatted Fenugreek Seed Powder Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Vacuum Concentration Filtration->Concentration TLC Thin Layer Chromatography (TLC) Concentration->TLC Prep_TLC Preparative TLC TLC->Prep_TLC Identification Identification by HPLC, IR, and MP Prep_TLC->Identification Result Pure this compound Identification->Result

References

Comparative Metabolomics: Unraveling the Systemic Effects of Trigonelline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic impact of Trigonelline, offering a comparative analysis of its effects, detailed experimental protocols, and insights into the underlying signaling pathways.

This compound, a naturally occurring alkaloid found in coffee, fenugreek, and the human body, is gaining significant attention for its potential therapeutic effects on metabolic disorders. This guide provides a deep dive into the metabolomic shifts induced by this compound treatment, offering a valuable resource for understanding its mechanism of action and for designing future pre-clinical and clinical studies.

Quantitative Metabolomic Changes Following this compound Treatment

To understand the systemic impact of this compound, untargeted metabolomics has been employed in various studies. The following table summarizes the significant changes in metabolite levels observed in the heart tissue of a mouse model of Heart Failure with Preserved Ejection Fraction (HFpEF) treated with this compound. The data, extracted from a heatmap in a study by an anonymous author, illustrates the potential of this compound to reverse adverse metabolic remodeling.[1]

Metabolite ClassMetaboliteChange with this compound Treatment
Amino Acids & Derivatives L-Glutamine
N-Acetyl-L-aspartic acid
L-Carnitine
Lipids and Lipid-like Molecules LysoPC(18:2)
LysoPC(20:4)
Oleic acid
Palmitic acid
Organic Acids Malic acid
Fumaric acid
Succinic acid
Nucleotides & Analogs Inosine
Guanosine

Note: This table is a representation of data inferred from a published heatmap and may not represent exact fold changes. "↑" indicates an increase and "↓" indicates a decrease in the metabolite level upon this compound treatment compared to the disease model control.

Key Signaling Pathways Modulated by this compound

This compound exerts its metabolic effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[2][3] This activation is, in part, dependent on the gut microbiota.[3] Activated AMPK initiates a cascade of events aimed at restoring cellular energy balance.

AMPK_Pathway This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota modulates AMPK AMPK Gut_Microbiota->AMPK activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (e.g., Lipid & Protein Synthesis) AMPK->Anabolism inhibits

This compound activates AMPK, promoting catabolic and inhibiting anabolic pathways.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

This compound has been reported to influence the expression of PPARγ, a key regulator of adipogenesis and lipid metabolism.[4] The exact nature of this interaction (activation or suppression) can be context-dependent, highlighting the complexity of this compound's effects.

PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg modulates expression Adipogenesis Adipogenesis PPARg->Adipogenesis regulates Lipid_Metabolism Lipid Metabolism Genes PPARg->Lipid_Metabolism regulates

This compound modulates PPARγ, a key regulator of lipid metabolism.
NAD+ Biosynthesis Pathway

Recent studies have identified this compound as a precursor for NAD+ (Nicotinamide adenine dinucleotide), a critical coenzyme in cellular metabolism.[5] this compound is metabolized via the Preiss-Handler pathway to boost cellular NAD+ levels.

NAD_Biosynthesis This compound This compound Nicotinate Nicotinate (Niacin) This compound->Nicotinate NAMN Nicotinate Mononucleotide (NAMN) Nicotinate->NAMN NAPRT NAAD Nicotinate Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD

This compound contributes to NAD+ pools via the Preiss-Handler pathway.
Gut Microbiota-Mediated TMAO Reduction

This compound can modulate the gut microbiota to reduce the production of Trimethylamine (TMA), a precursor to the pro-atherosclerotic metabolite Trimethylamine-N-oxide (TMAO).[6][7]

TMAO_Reduction This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota inhibits TMA Trimethylamine (TMA) Gut_Microbiota->TMA metabolizes to Choline Dietary Choline Choline->Gut_Microbiota FMO3 FMO3 (in liver) TMA->FMO3 TMAO Trimethylamine-N-oxide (TMAO) FMO3->TMAO

This compound inhibits gut microbiota's conversion of choline to TMA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolomic studies. Below are representative protocols for untargeted metabolomics using LC-MS and NMR, based on methods described in the cited literature.

Untargeted Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the analysis of plasma or serum samples.

1. Sample Preparation:

  • Thaw frozen plasma/serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold methanol (containing internal standards) for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a solution of 5% acetonitrile in water for analysis.

2. LC-MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute hydrophobic compounds, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Data Acquisition: Full scan mode over a mass range of m/z 50-1000. Data-dependent MS/MS can be performed to aid in metabolite identification.

3. Data Processing:

  • Raw data is processed using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.

  • Metabolite identification is performed by matching the accurate mass and MS/MS fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).

  • Statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) is used to identify significantly altered metabolites between the this compound-treated and control groups.

Untargeted Metabolomics using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for the analysis of urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • To 540 µL of the urine supernatant, add 60 µL of a phosphate buffer (e.g., 1.5 M KH2PO4, pH 7.4) prepared in D2O containing a known concentration of an internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

  • Vortex the mixture and transfer it to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment: A standard 1D 1H NMR experiment with water suppression (e.g., NOESYPR1D or CPMG).

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Number of Scans: 64-128.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 12-16 ppm.

3. Data Processing:

  • Raw NMR data is Fourier transformed, phase-corrected, and baseline-corrected using software such as MestReNova, TopSpin, or similar programs.

  • The spectra are referenced to the internal standard signal (e.g., TSP at 0.0 ppm).

  • The spectral data is typically binned or subjected to targeted profiling to extract the intensities of metabolite signals.

  • Metabolite identification is performed by comparing the chemical shifts and coupling patterns to NMR databases (e.g., HMDB, BMRB) and reference spectra.

  • Multivariate statistical analysis is employed to identify metabolites that differ significantly between the experimental groups.

Experimental Workflow for Metabolomic Analysis

The following diagram illustrates a typical workflow for a comparative metabolomics study investigating the effects of this compound.

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Metabolomic Analysis cluster_data_analysis Data Analysis cluster_interpretation Biological Interpretation Control Control Group Biological_Samples Biological Samples (e.g., Plasma, Urine, Tissue) Control->Biological_Samples Trigonelline_Group This compound-Treated Group Trigonelline_Group->Biological_Samples Sample_Prep Sample Preparation Biological_Samples->Sample_Prep LCMS_NMR LC-MS or NMR Analysis Sample_Prep->LCMS_NMR Data_Processing Data Processing & Peak Identification LCMS_NMR->Data_Processing Stats Statistical Analysis Data_Processing->Stats Biomarkers Biomarker Discovery Stats->Biomarkers Pathways Pathway Analysis Stats->Pathways

A typical workflow for a comparative metabolomics study of this compound.

This guide provides a foundational understanding of the metabolomic effects of this compound. For researchers and drug developers, these insights can inform the design of more targeted studies to explore the full therapeutic potential of this promising natural compound. The provided protocols and pathway diagrams serve as practical tools to facilitate further investigation into the intricate metabolic roles of this compound.

References

Safety Operating Guide

Navigating the Disposal of Trigonelline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Trigonelline, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, a naturally occurring alkaloid, requires careful management at the end of its lifecycle in the laboratory. Improper disposal can lead to environmental contamination and potential health hazards. When heated to decomposition, for instance, it can emit toxic nitrogen oxide vapors.[1][2] This document outlines the necessary precautions, procedures, and regulatory context for its safe handling and disposal.

Hazard Identification and Safety Precautions

Before handling this compound waste, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) classify the substance as not hazardous, others indicate it can cause eye irritation.[1][3] A key chemical hazard is its potential for a violent reaction with strong oxidizing agents.[3] Therefore, segregation from incompatible chemicals is a critical first step.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against potential exposure. All personnel handling this compound waste must be equipped with the following:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against dust, aerosols, and potential splashes that may cause eye irritation.[1][4]
Hand Protection Chemically impermeable gloves (inspected before use).Prevents direct skin contact with the chemical.[1][4]
Body Protection Fire/flame-resistant and impervious lab coat or clothing.Protects against spills and contamination of personal clothing.[1][4]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust or aerosols, especially in poorly ventilated areas.[1][4]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to collecting and disposing of this compound waste in a compliant and safe manner.

Step 1: Waste Segregation Immediately upon generation, identify and segregate this compound waste.

  • Do not mix with other chemical waste streams, particularly strong oxidizers, to prevent hazardous reactions.[3]

  • Keep solid and liquid waste in separate, designated containers.

Step 2: Proper Containerization The integrity of the waste container is critical for safe storage and transport.

  • Use only containers that are chemically compatible with this compound.[5]

  • Ensure containers are in good condition, free from damage or leaks, and have secure, leak-proof closures.[5]

  • Containers should be kept closed unless waste is being added.[1]

Step 3: Labeling Clear and accurate labeling prevents accidental mixing and ensures proper handling by waste management personnel.

  • Label the container clearly with "Hazardous Waste" and "this compound."

  • Include the date of waste accumulation to comply with storage time limits.[5]

Step 4: Storage Store this compound waste safely at or near the point of generation until it is collected for disposal.[5]

  • Store containers in a well-ventilated area.[1][5]

  • Use secondary containment systems to mitigate potential spills.[5]

  • Ensure the storage area is away from sources of ignition.[1]

Step 5: Final Disposal Disposal of this compound must be handled by qualified professionals to ensure environmental protection.

  • Do not discharge this compound waste to sewer systems or dispose of it in regular trash.[1][5]

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Emergency Procedures: Accidental Spills

In the event of a this compound spill, immediate and correct action is crucial to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][4]

  • Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed in the table above.

  • Containment: Prevent the further spread of the spill. For solid spills, avoid creating dust.[1][4]

  • Collection: Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Regulatory Framework

The management of laboratory chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Academic institutions may operate under the EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste in laboratories.[6] These regulations mandate proper waste determination, documentation, container management, and disposal methods.[5][6] Adherence to these guidelines is not only a matter of safety but also of legal compliance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

TrigonellineDisposal start_node This compound Waste Generated decision_node Routine Waste or Accidental Spill? start_node->decision_node segregate 1. Segregate Waste (Keep from oxidizers) decision_node->segregate Routine Waste evacuate 1. Evacuate & Ventilate Area decision_node->evacuate Spill routine_path Routine Disposal Path containerize 2. Use Closed, Labeled, Compatible Container segregate->containerize store 3. Store in Ventilated Area (Secondary Containment) containerize->store end_node Arrange Disposal via Licensed Contractor (e.g., Incineration) store->end_node Arrange Pickup spill_path Emergency Spill Path ppe 2. Don Full PPE evacuate->ppe collect 3. Contain & Collect Spill (Use spark-proof tools) ppe->collect collect->containerize Place in waste container

Caption: Logical workflow for this compound waste handling.

References

Safeguarding Your Research: A Guide to Handling Trigonelline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Trigonelline, a bioactive alkaloid. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, particularly in its solid, crystalline form, a comprehensive approach to personal protection is crucial to avoid potential exposure.[1] The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2][3] Provides protection against dust particles and splashes.
Skin Chemical-Impermeable Gloves and Protective ClothingGloves should be inspected before use and satisfy EU Directive 89/686/EEC and the EN 374 standard.[2][3] Fire/flame resistant and impervious clothing is recommended.[2][3]
Respiratory Full-Face Respirator or N95/N100 Particle MaskTo be used if exposure limits are exceeded or if dust formation is significant.[2][3] Ensure proper fit testing and training in accordance with OSHA standards.[4]

Operational Plan for Handling this compound

A systematic workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps and decision points in this process.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal start Receive this compound sds Review Safety Data Sheet (SDS) start->sds Step 1 ppe Don Appropriate PPE sds->ppe Step 2 weigh Weigh Solid in Ventilated Area ppe->weigh Step 3 dissolve Prepare Aqueous Solution (if needed) weigh->dissolve Step 4 experiment Conduct Experiment dissolve->experiment Step 5 decontaminate Decontaminate Work Surfaces experiment->decontaminate Step 6 dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe Step 7 dispose_waste Dispose of this compound Waste dispose_ppe->dispose_waste Step 8

Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.

Procedural Guidance

Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand the SDS provided by the supplier.[1]

  • Ensure Adequate Ventilation: All handling of this compound, especially of the solid form, should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Assemble Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Ensure that gloves are inspected for any damage before use.[2][3]

Handling and Experimental Protocols
  • Weighing: When weighing the solid material, do so in a ventilated enclosure to minimize dust dispersion.

  • Solution Preparation: this compound is soluble in aqueous buffers.[1] When preparing solutions, add the solid to the solvent slowly to avoid splashing. It is recommended not to store aqueous solutions for more than one day.[1]

  • Spill Management: In the event of a spill, evacuate personnel to a safe area.[2][3] Avoid dust formation and contact with skin and eyes.[2][3] Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[2][3] Collect the spilled material and place it in a suitable, closed container for disposal.[2][3]

First Aid Measures
  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3] Seek medical attention.[3]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3]

  • If ingested: Do not induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste this compound and contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.[2][3]

  • Disposal Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Do not discharge into drains or the environment.[2]

  • Consult with Safety Officer: For specific institutional procedures, consult with your designated environmental health and safety (EHS) officer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trigonelline
Reactant of Route 2
Reactant of Route 2
Trigonelline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.